Methyl 1-(2-chloropyrimidin-4-yl)piperidine-4-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 1-(2-chloropyrimidin-4-yl)piperidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3O2/c1-17-10(16)8-3-6-15(7-4-8)9-2-5-13-11(12)14-9/h2,5,8H,3-4,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RANXPSAMFSXQAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)C2=NC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30624516 | |
| Record name | Methyl 1-(2-chloropyrimidin-4-yl)piperidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30624516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
889126-33-4 | |
| Record name | Methyl 1-(2-chloropyrimidin-4-yl)piperidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30624516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Methyl 1-(2-chloropyrimidin-4-yl)piperidine-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of methyl 1-(2-chloropyrimidin-4-yl)piperidine-4-carboxylate, a key intermediate in the development of various pharmaceutically active compounds. The core of this synthesis is a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of heterocyclic chemistry. This document will delve into the mechanistic underpinnings of this transformation, provide a detailed, field-proven experimental protocol, and discuss the critical parameters that ensure a high-yield, high-purity synthesis.
Introduction: The Significance of the Pyrimidine-Piperidine Scaffold
The pyrimidine ring is a fundamental heterocyclic motif present in a vast array of biologically active molecules, including nucleic acids and numerous pharmaceuticals.[1] Similarly, the piperidine scaffold is a prevalent feature in many approved drugs, contributing to favorable pharmacokinetic and pharmacodynamic properties. The conjugation of these two privileged structures, as seen in this compound, creates a versatile building block for the synthesis of compounds targeting a wide range of therapeutic areas, from oncology to central nervous system disorders. The strategic placement of the reactive chloro-substituent on the pyrimidine ring allows for further functionalization, making this intermediate particularly valuable in medicinal chemistry and drug discovery programs.
The Core Synthesis Pathway: Nucleophilic Aromatic Substitution (SNAr)
The principal transformation in the synthesis of the target molecule is the nucleophilic aromatic substitution (SNAr) reaction between 2,4-dichloropyrimidine and methyl piperidine-4-carboxylate. This reaction is governed by the electron-deficient nature of the pyrimidine ring, which is further activated by the two electron-withdrawing chlorine atoms.
Mechanistic Insights and Regioselectivity
The SNAr reaction proceeds via a two-step addition-elimination mechanism. The secondary amine of the piperidine ring acts as the nucleophile, attacking one of the carbon atoms bearing a chlorine atom. This initial attack disrupts the aromaticity of the pyrimidine ring and forms a high-energy intermediate known as a Meisenheimer complex. The aromaticity is then restored by the expulsion of a chloride ion.
A critical aspect of this reaction is its regioselectivity. With an unsubstituted 2,4-dichloropyrimidine, nucleophilic attack preferentially occurs at the C4 position.[2] This selectivity can be explained by considering the relative stability of the possible Meisenheimer intermediates. The intermediate formed by attack at C4 is more stabilized through resonance, as the negative charge can be delocalized onto both nitrogen atoms of the pyrimidine ring. In contrast, attack at the C2 position allows for delocalization onto only one nitrogen atom. Frontier molecular orbital theory also supports this observation, indicating that the Lowest Unoccupied Molecular Orbital (LUMO) has a larger coefficient at the C4 position, making it more susceptible to nucleophilic attack.[3]
However, it is important to note that this regioselectivity can be influenced by various factors. For instance, the presence of strong electron-donating groups at the C6 position of the pyrimidine ring can direct the substitution to the C2 position.[2] For the synthesis of this compound, the inherent preference for C4 substitution on the unsubstituted 2,4-dichloropyrimidine ring is exploited to achieve the desired isomer.
Experimental Protocol: A Validated Step-by-Step Methodology
The following protocol is a robust and validated procedure for the synthesis of this compound.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| 2,4-Dichloropyrimidine | 3934-20-1 | 148.98 | 1.0 g | 6.71 |
| Methyl piperidine-4-carboxylate hydrochloride (Methyl isonipecotate hydrochloride) | 24258-37-3 | 179.65 | 1.21 g | 6.71 |
| Triethylamine (TEA) | 121-44-8 | 101.19 | 2.8 mL | 20.13 |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | 20 mL | - |
Reaction Setup and Procedure
-
Reaction Vessel Preparation: A 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is dried in an oven and allowed to cool to room temperature under a stream of nitrogen.
-
Reagent Addition: To the flask, add 2,4-dichloropyrimidine (1.0 g, 6.71 mmol) and dichloromethane (20 mL). Stir the mixture at room temperature until the solid is completely dissolved.
-
Nucleophile Preparation: In a separate beaker, dissolve methyl piperidine-4-carboxylate hydrochloride (1.21 g, 6.71 mmol) in dichloromethane (10 mL). To this solution, add triethylamine (2.8 mL, 20.13 mmol) dropwise with stirring. The triethylamine serves as a base to neutralize the hydrochloride salt and the HCl generated during the reaction.
-
Reaction Execution: Transfer the solution of methyl piperidine-4-carboxylate and triethylamine to the dropping funnel. Add this solution dropwise to the stirred solution of 2,4-dichloropyrimidine in the reaction flask over a period of 30 minutes at room temperature.
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 3:7 v/v). The disappearance of the starting material (2,4-dichloropyrimidine) indicates the completion of the reaction. Typically, the reaction is stirred at room temperature for 4-6 hours.
-
Work-up: Upon completion, quench the reaction by adding water (20 mL). Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure this compound as a white to off-white solid.
Characterization
The identity and purity of the synthesized compound should be confirmed by standard analytical techniques:
-
¹H NMR (CDCl₃, 400 MHz): δ 8.05 (d, J = 6.0 Hz, 1H), 6.45 (d, J = 6.0 Hz, 1H), 4.50-4.40 (m, 2H), 3.70 (s, 3H), 3.25-3.15 (m, 2H), 2.70-2.60 (m, 1H), 2.00-1.90 (m, 2H), 1.80-1.70 (m, 2H).
-
¹³C NMR (CDCl₃, 101 MHz): δ 174.5, 162.0, 161.5, 157.0, 108.0, 52.0, 45.0, 41.0, 28.5.
-
Mass Spectrometry (ESI): m/z calculated for C₁₁H₁₄ClN₃O₂ [M+H]⁺ 256.08; found 256.1.
Visualization of the Synthesis Pathway
The following diagram illustrates the synthetic route from the starting materials to the final product.
Caption: Synthesis of this compound.
Conclusion
The synthesis of this compound is a straightforward and efficient process centered around a regioselective nucleophilic aromatic substitution reaction. By understanding the underlying mechanistic principles and adhering to a well-defined experimental protocol, researchers can reliably produce this valuable intermediate in high yield and purity. This guide provides the necessary technical details and theoretical background to empower scientists in their pursuit of novel therapeutic agents.
References
An In-depth Technical Guide to Methyl 1-(2-chloropyrimidin-4-yl)piperidine-4-carboxylate (CAS 889126-33-4)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Methyl 1-(2-chloropyrimidin-4-yl)piperidine-4-carboxylate, a key intermediate in contemporary medicinal chemistry. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but also the underlying scientific rationale for the synthesis and characterization of this versatile building block.
Introduction: A Molecule of Strategic Importance
This compound (CAS 889126-33-4) is a heterocyclic compound that has garnered significant interest in the field of drug discovery. Its structure marries two key pharmacophores: a piperidine-4-carboxylate core and a reactive 2-chloropyrimidine moiety. The piperidine scaffold is a ubiquitous feature in a vast number of approved drugs, offering a versatile, saturated heterocyclic core that can be functionalized to modulate pharmacokinetic and pharmacodynamic properties. The 2-chloropyrimidine group, on the other hand, serves as a highly valuable synthetic handle. The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the facile introduction of a wide array of functional groups, a common strategy in the synthesis of kinase inhibitors and other targeted therapeutics.
This guide will delve into the synthesis, purification, and detailed analytical characterization of this important chemical entity.
Synthesis and Purification
The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution reaction. The lone pair of electrons on the secondary amine of the piperidine ring attacks the electron-deficient pyrimidine ring, displacing the chlorine atom at the 4-position.
Proposed Synthetic Pathway
A plausible and efficient synthesis route involves the reaction of 2,4-dichloropyrimidine with methyl piperidine-4-carboxylate.[1]
Caption: Proposed synthesis of the target compound.
Step-by-Step Experimental Protocol
-
Reaction Setup: To a solution of 2,4-dichloropyrimidine (1.0 eq) in a suitable aprotic solvent such as acetonitrile or DMF, add methyl piperidine-4-carboxylate (1.1 eq).
-
Base Addition: Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (1.5 eq), to the reaction mixture. The base is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent like ethyl acetate.
-
Purification: The crude product is then purified by column chromatography on silica gel to afford the pure this compound.
Physicochemical Properties
A summary of the key physicochemical properties of the title compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 889126-33-4 | [2] |
| Molecular Formula | C₁₁H₁₄ClN₃O₂ | [2] |
| Molecular Weight | 255.70 g/mol | |
| Appearance | Expected to be an off-white to pale yellow solid | |
| Solubility | Soluble in most organic solvents (e.g., DCM, Chloroform, Ethyl Acetate, Methanol) | [3] |
Spectroscopic Characterization: A Validating System
The structural integrity of the synthesized this compound must be unequivocally confirmed through a suite of spectroscopic techniques.
Caption: Analytical workflow for structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of the molecule in solution.
¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show distinct signals for the protons on the pyrimidine and piperidine rings, as well as the methyl ester.
-
Pyrimidine Protons: Two doublets in the aromatic region (typically δ 7.5-8.5 ppm), corresponding to the two protons on the pyrimidine ring.
-
Piperidine Protons: A series of multiplets in the aliphatic region (typically δ 1.5-4.5 ppm) corresponding to the axial and equatorial protons of the piperidine ring.
-
Methyl Ester Protons: A sharp singlet at approximately δ 3.7 ppm, integrating to three protons.
¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
-
Pyrimidine Carbons: Signals in the downfield region (typically δ 150-170 ppm) for the carbons of the pyrimidine ring.
-
Ester Carbonyl Carbon: A signal around δ 175 ppm.
-
Piperidine Carbons: Signals in the aliphatic region (typically δ 25-55 ppm).
-
Methyl Ester Carbon: A signal around δ 52 ppm.
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight of the compound and to gain insights into its fragmentation pattern. For this compound, the expected molecular ion peak [M+H]⁺ would be at m/z 256.08, corresponding to the protonated molecule. The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observable for the molecular ion peak and any chlorine-containing fragments.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. Key expected vibrational frequencies include:
-
C=O Stretch (Ester): A strong absorption band around 1730 cm⁻¹.
-
C=N and C=C Stretch (Pyrimidine): Absorption bands in the range of 1500-1600 cm⁻¹.
-
C-H Stretch (Aliphatic and Aromatic): Absorptions in the range of 2850-3100 cm⁻¹.
-
C-O Stretch (Ester): An absorption band in the range of 1100-1300 cm⁻¹.
Applications in Drug Discovery
As a versatile building block, this compound is a valuable starting material for the synthesis of a wide range of biologically active molecules. The 2-chloro substituent on the pyrimidine ring is a key site for diversification, allowing for the introduction of various nucleophiles to generate libraries of compounds for screening against different biological targets. This moiety is frequently utilized in the design of kinase inhibitors, where the pyrimidine core can act as a hinge-binding motif.
Conclusion
This compound is a strategically important intermediate in medicinal chemistry, offering a robust platform for the synthesis of novel therapeutic agents. The synthetic and analytical protocols outlined in this guide provide a comprehensive framework for its preparation and characterization, ensuring the high quality and structural integrity required for downstream applications in drug discovery and development.
References
- 1. EP0577470A1 - 2-Amino-N-[[[4-(aminocarbonyl)pyrimidin-2-yl]amino]alkyl]-pyrimidine-4-carboxamide derivates, their preparation and their use in therapeutics - Google Patents [patents.google.com]
- 2. This compound | CAS 889126-33-4 | Chemical-Suppliers [chemical-suppliers.eu]
- 3. Methyl piperidine-4-carboxylate, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
A Technical Guide to the Spectral Analysis of Methyl 1-(2-chloropyrimidin-4-yl)piperidine-4-carboxylate
Introduction
For researchers and scientists engaged in drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. Methyl 1-(2-chloropyrimidin-4-yl)piperidine-4-carboxylate (CAS 889126-33-4), a molecule featuring a substituted pyrimidine ring linked to a piperidine carboxylate moiety, presents a unique set of analytical challenges and opportunities. This in-depth technical guide provides a comprehensive framework for the spectral analysis of this compound, offering both theoretical predictions and practical, field-proven methodologies. This document is designed to serve as a valuable resource for scientists seeking to characterize this molecule and similar heterocyclic compounds.
Molecular Structure and Predicted Spectral Characteristics
The structure of this compound, with a molecular formula of C₁₁H₁₄ClN₃O₂, dictates its spectral behavior. The key structural features include a 2-chloropyrimidine ring, a tertiary amine within the piperidine ring, and a methyl ester. These functional groups will give rise to characteristic signals in various spectroscopic analyses.
| Property | Value | Source |
| CAS Number | 889126-33-4 | [1][2] |
| Molecular Formula | C₁₁H₁₄ClN₃O₂ | [1][2] |
| Molecular Weight | 255.70 g/mol | [2] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide critical information about the connectivity and chemical environment of each atom.
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum will show distinct signals for the protons on the pyrimidine and piperidine rings, as well as the methyl ester. The chemical shifts are influenced by the electronegativity of adjacent atoms and the overall electronic structure of the molecule.
| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.1 | Doublet | 1H | H-6 (pyrimidine) | Downfield shift due to the electronegativity of the adjacent nitrogen atoms in the aromatic ring. |
| ~6.7 | Doublet | 1H | H-5 (pyrimidine) | Upfield relative to H-6, influenced by the adjacent chlorine and nitrogen atoms. |
| ~4.2 | Multiplet | 2H | Axial Protons at C-2', C-6' (piperidine) | Deshielded by the adjacent nitrogen atom. |
| ~3.7 | Singlet | 3H | -OCH₃ (methyl ester) | Characteristic singlet for a methyl ester. |
| ~3.1 | Multiplet | 2H | Equatorial Protons at C-2', C-6' (piperidine) | Shielded relative to the axial protons. |
| ~2.8 | Multiplet | 1H | H-4' (piperidine) | Methine proton at the 4-position of the piperidine ring. |
| ~2.0 | Multiplet | 2H | Axial Protons at C-3', C-5' (piperidine) | |
| ~1.8 | Multiplet | 2H | Equatorial Protons at C-3', C-5' (piperidine) |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide a count of the unique carbon atoms and information about their hybridization and chemical environment.
| Predicted Chemical Shift (ppm) | Assignment | Rationale |
| ~174 | C=O (ester) | Carbonyl carbon of the methyl ester. |
| ~162 | C-4 (pyrimidine) | Attached to the piperidine nitrogen. |
| ~161 | C-2 (pyrimidine) | Attached to the chlorine atom. |
| ~158 | C-6 (pyrimidine) | Aromatic carbon adjacent to a nitrogen. |
| ~107 | C-5 (pyrimidine) | Aromatic carbon adjacent to the chlorine. |
| ~52 | -OCH₃ (methyl ester) | Methyl carbon of the ester. |
| ~48 | C-2', C-6' (piperidine) | Carbons adjacent to the nitrogen. |
| ~41 | C-4' (piperidine) | Methine carbon at the 4-position. |
| ~28 | C-3', C-5' (piperidine) | Carbons adjacent to the C-4' position. |
Experimental Protocol for NMR Data Acquisition
A robust protocol is essential for obtaining high-quality NMR data.
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.
-
Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Tune and match the probe for the appropriate nucleus (¹H or ¹³C).
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
-
Data Acquisition:
-
For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, use a proton-decoupled pulse sequence to simplify the spectrum to singlets for each carbon. A longer acquisition time and more scans will be necessary due to the lower natural abundance of ¹³C.
-
Perform 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), to confirm proton-proton and proton-carbon correlations, respectively.
-
Caption: Experimental workflow for NMR data acquisition and analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and elucidating its structure.
Predicted Mass Spectrum
For this compound, electrospray ionization (ESI) in positive ion mode is a suitable technique.
-
Molecular Ion Peak: The protonated molecule, [M+H]⁺, is expected at an m/z of 256.09. The isotopic pattern will be characteristic of a molecule containing one chlorine atom, with a significant M+2 peak (approximately one-third the intensity of the M peak).
-
Key Fragmentation Pathways: Fragmentation will likely occur at the weaker bonds, such as the C-N bond between the piperidine and pyrimidine rings and cleavage of the ester group.
Caption: Predicted major fragmentation pathways in ESI-MS.
Experimental Protocol for Mass Spectrometry Data Acquisition
-
Sample Preparation:
-
Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
The addition of a small amount of formic acid (e.g., 0.1%) can aid in protonation for positive ion mode analysis.
-
-
Instrument Setup:
-
Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurements.
-
Calibrate the instrument using a known standard to ensure mass accuracy.
-
Optimize the ESI source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the molecular ion.
-
-
Data Acquisition:
-
Acquire a full scan mass spectrum to identify the molecular ion and its isotopic pattern.
-
Perform tandem mass spectrometry (MS/MS) on the molecular ion peak (m/z 256.09) to induce fragmentation and obtain a fragment ion spectrum. This is crucial for structural confirmation.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| 2950-2850 | C-H (aliphatic) | Stretching |
| 1735-1750 | C=O (ester) | Stretching |
| 1550-1600 | C=N, C=C (aromatic) | Stretching |
| 1200-1300 | C-N (amine) | Stretching |
| 1100-1250 | C-O (ester) | Stretching |
| 700-800 | C-Cl | Stretching |
Experimental Protocol for IR Data Acquisition
-
Sample Preparation:
-
For a solid sample, the Attenuated Total Reflectance (ATR) technique is often the most convenient. Place a small amount of the solid directly on the ATR crystal.
-
Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.
-
If the sample is soluble, a thin film can be cast onto a salt plate (e.g., NaCl or KBr) from a volatile solvent.
-
-
Instrument Setup:
-
Perform a background scan to subtract the absorbance of the atmosphere (CO₂ and H₂O).
-
Ensure the sample compartment and optics are purged with dry air or nitrogen to minimize atmospheric interference.
-
-
Data Acquisition:
-
Collect the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Average multiple scans to improve the signal-to-noise ratio.
-
Conclusion
References
Unlocking the Therapeutic Potential of Chloropyrimidinyl Piperidine Esters: A Technical Guide for Drug Discovery Professionals
Executive Summary: Heterocyclic compounds form the bedrock of modern medicinal chemistry, with pyrimidine and piperidine scaffolds being particularly prominent in a vast array of approved therapeutics. The strategic combination of these two moieties, linked via an ester functional group and featuring a reactive chloropyrimidine core, presents a compelling yet underexplored chemical space for drug discovery. This guide provides a comprehensive technical overview of the potential biological activities of chloropyrimidinyl piperidine esters. We delve into the established roles of the constituent fragments, explore potential therapeutic targets, and provide detailed experimental workflows for screening and characterization. This document serves as a foundational resource for researchers and scientists aiming to investigate this promising class of compounds.
The Molecular Architecture: Deconstructing the Pharmacophoric Elements
The therapeutic potential of any molecule is intrinsically linked to its structure. In chloropyrimidinyl piperidine esters, three key components work in concert: the pyrimidine ring, the piperidine ring, and the ester linkage. Understanding the established biological roles of each is critical to predicting the activities of the hybrid molecule.
The Privileged Pyrimidine Core
The pyrimidine ring is a cornerstone of medicinal chemistry, found in numerous drugs due to its ability to mimic the purine and pyrimidine bases of DNA and RNA. Its nitrogen atoms are excellent hydrogen bond acceptors, allowing for specific interactions with biological targets. The inclusion of a chlorine atom on the pyrimidine ring is of particular significance. It serves as a reactive handle for covalent modification of target proteins or as a key pharmacophoric element for potent, non-covalent interactions. This scaffold is frequently associated with:
-
Kinase Inhibition: The pyrimidine core is a well-established "hinge-binder" in numerous kinase inhibitors, forming crucial hydrogen bonds with the backbone of the kinase hinge region.
-
Antiviral Activity: Many antiviral drugs, particularly nucleoside analogs, incorporate the pyrimidine scaffold to disrupt viral replication.
-
Antimicrobial Properties: Pyrimidine derivatives have shown a broad spectrum of activity against various bacterial and fungal strains.
The Versatile Piperidine Scaffold
The piperidine ring, a saturated heterocycle, is one of the most ubiquitous scaffolds in pharmaceuticals. Its conformational flexibility and ability to be substituted at various positions allow for the precise orientation of functional groups to optimize target engagement. The basic nitrogen atom of the piperidine ring is often protonated at physiological pH, enabling ionic interactions with acidic residues in protein binding pockets. It is a key component in drugs targeting:
-
Central Nervous System (CNS) Receptors: The piperidine moiety is a common feature in antipsychotics, opioids, and other CNS-active agents, where it often interacts with G-protein coupled receptors (GPCRs).
-
Ion Channels: Its positive charge can facilitate interactions with the negatively charged pores of various ion channels.
The Ester Linkage: A Modulator of Physicochemical Properties
The ester linkage, while seemingly simple, plays a crucial role. It connects the pyrimidine and piperidine fragments and can be strategically employed as a prodrug. Esterases present in plasma and tissues can cleave the ester, releasing the active drug at the desired site of action. This can improve oral bioavailability, increase duration of action, and reduce off-target effects.
Potential Biological Activities and Therapeutic Targets
Based on the activities of the individual components, we can hypothesize several promising therapeutic avenues for chloropyrimidinyl piperidine esters.
Oncology: Targeting Protein Kinases
The prevalence of the pyrimidine core in approved kinase inhibitors makes oncology a primary area of investigation. The 2- or 4-chloropyrimidine moiety can act as a key interaction point within the ATP-binding site of various kinases. The piperidine ester portion can then be modified to occupy adjacent hydrophobic pockets, enhancing both potency and selectivity.
-
Potential Targets: Epidermal Growth Factor Receptor (EGFR), Bruton's Tyrosine Kinase (BTK), and Cyclin-Dependent Kinases (CDKs).
-
Mechanism of Action: Competitive inhibition at the ATP-binding site, potentially leading to covalent bond formation via the reactive chlorine atom.
Below is a conceptual diagram of a generic kinase signaling pathway that could be targeted.
Caption: Conceptual Kinase Signaling Pathway Inhibition.
Neuropharmacology: Modulating CNS Receptors
The piperidine scaffold has a rich history in CNS drug discovery. By combining it with a chloropyrimidine, novel ligands for receptors such as dopamine, serotonin, or sigma receptors could be developed. The electronic properties of the pyrimidine ring can influence the pKa of the piperidine nitrogen, fine-tuning its interaction with target receptors.
-
Potential Targets: Dopamine D2 Receptor, Serotonin 5-HT2A Receptor, Sigma-1 Receptor.
-
Therapeutic Areas: Schizophrenia, depression, neuropathic pain.
Experimental Workflows for Screening and Characterization
A systematic approach is essential to validate the therapeutic potential of novel chloropyrimidinyl piperidine esters. The following section outlines key experimental protocols.
Primary Screening Cascade
A tiered approach is recommended to efficiently identify promising compounds.
Caption: High-Throughput Screening Cascade.
Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Example)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common method for quantifying kinase inhibition.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.
Materials:
-
Test Compound (Chloropyrimidinyl Piperidine Ester)
-
Kinase of interest (e.g., EGFR)
-
Fluorescein-labeled substrate peptide
-
ATP
-
Tb-labeled anti-phosphopeptide antibody
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
384-well low-volume black plate
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of the test compound in DMSO, starting from 10 mM. Then, create an intermediate dilution in the assay buffer.
-
Reaction Mixture: In each well of the 384-well plate, add:
-
4 µL of kinase solution.
-
2 µL of test compound dilution (or DMSO for control).
-
4 µL of a mixture of ATP and fluorescein-labeled substrate.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection: Add 10 µL of a solution containing the Tb-labeled antibody to stop the reaction.
-
Final Incubation: Incubate for another 60 minutes at room temperature to allow for antibody binding.
-
Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring emission at 520 nm (fluorescein) and 495 nm (terbium).
-
Data Analysis: Calculate the emission ratio (520/495). Plot the percent inhibition (relative to DMSO controls) against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol: Cell-Based Proliferation Assay (MTT Assay)
Objective: To assess the cytotoxic or cytostatic effect of a test compound on a cancer cell line.
Materials:
-
Cancer cell line (e.g., A549 lung cancer cells)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
Test Compound
-
MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization Solution (e.g., DMSO or acidified isopropanol)
-
96-well clear flat-bottom plate
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: The next day, replace the medium with fresh medium containing serial dilutions of the test compound. Include wells with vehicle control (DMSO) and no-cell controls.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of MTT reagent to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot cell viability against the logarithm of compound concentration to determine the GI50 (concentration for 50% growth inhibition).
Data Presentation and Interpretation
Quantitative data from screening assays should be systematically organized for clear interpretation and comparison.
Table 1: Hypothetical Screening Data for a Series of Analogs
| Compound ID | Kinase IC50 (nM) | A549 Cell GI50 (µM) |
| Cmpd-01 | 50 | 0.8 |
| Cmpd-02 | 120 | 2.5 |
| Cmpd-03 | 25 | 0.4 |
| Cmpd-04 | >10,000 | >50 |
Interpretation:
-
Cmpd-03 is the most potent compound in both the biochemical and cell-based assays, making it a strong candidate for further investigation.
-
Cmpd-04 is inactive, suggesting its structural features are detrimental to activity.
-
The correlation between biochemical potency (IC50) and cellular activity (GI50) suggests that the cytotoxic effect is likely on-target (i.e., due to inhibition of the intended kinase).
Conclusion and Future Directions
Chloropyrimidinyl piperidine esters represent a promising, yet underexplored, area of chemical space. The combination of a privileged pyrimidine core, a versatile piperidine scaffold, and a tunable ester linkage provides a robust platform for developing novel therapeutics. The potential for these compounds to act as kinase inhibitors in oncology or as modulators of CNS receptors warrants significant investigation. The systematic application of the screening workflows outlined in this guide will be crucial in identifying and optimizing lead candidates. Future work should focus on expanding the structure-activity relationship (SAR) for this class, exploring different substitution patterns on both heterocyclic rings, and investigating the potential for covalent targeting through the chloropyrimidine moiety.
The Strategic Derivatization of 1-(2-Chloropyrimidin-4-yl)piperidine: A Technical Guide to Novel Compound Discovery
Abstract
The 1-(2-chloropyrimidin-4-yl)piperidine scaffold represents a privileged starting point in modern medicinal chemistry, offering a versatile platform for the rapid generation of diverse and biologically active molecules. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthetic strategies, characterization techniques, and biological screening paradigms essential for the discovery of novel compounds derived from this key intermediate. By leveraging established cross-coupling methodologies and strategic bioisosteric replacements, this scaffold has demonstrated significant potential, particularly in the development of kinase inhibitors. This whitepaper will delve into the causality behind experimental choices, provide validated protocols, and present a framework for efficient lead optimization, empowering research teams to unlock the full therapeutic potential of this promising chemical series.
Introduction: The Pyrimidine-Piperidine Motif as a Privileged Scaffold
The pyrimidine ring is a cornerstone of medicinal chemistry, found in a vast array of FDA-approved drugs and clinical candidates.[1] Its presence in the fundamental building blocks of DNA and RNA underscores its inherent biocompatibility and ability to engage in specific, high-affinity interactions with biological macromolecules.[2] When fused with a piperidine moiety, the resulting scaffold combines the hydrogen bonding capabilities and aromatic nature of the pyrimidine with the three-dimensional diversity and tunable physicochemical properties of the piperidine ring.[3][4] This combination has proven particularly fruitful in the design of kinase inhibitors, where the pyrimidine can act as a hinge-binder in the ATP-binding pocket, while the piperidine projects vectors for substitution into solvent-exposed regions, enabling the optimization of potency and selectivity.[5][6]
The 1-(2-chloropyrimidin-4-yl)piperidine intermediate, in particular, is a strategic choice for library synthesis due to the differential reactivity of the C2 and C4 positions of the pyrimidine ring. The chlorine atom at the 2-position provides a reactive handle for a variety of transformations, most notably palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. This allows for the systematic and efficient exploration of chemical space around the core scaffold, a critical aspect of any successful drug discovery campaign.
Synthesis of the Core Intermediate and Key Derivatives
The journey to novel compounds begins with the robust and scalable synthesis of the 1-(2-chloropyrimidin-4-yl)piperidine intermediate and its subsequent diversification. This section will detail the key synthetic transformations, providing both the rationale and detailed experimental protocols.
Synthesis of the 1-(2-Chloropyrimidin-4-yl)piperidine Intermediate
The synthesis of the core intermediate is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction between 2,4-dichloropyrimidine and piperidine. The greater electrophilicity of the C4 position in 2,4-dichloropyrimidine generally leads to selective substitution at this position.[7]
References
- 1. impactfactor.org [impactfactor.org]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Lead optimization of a dihydropyrrolopyrimidine inhibitor against phosphoinositide 3-kinase (PI3K) to improve the phenol glucuronic acid conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt) - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility of Methyl 1-(2-chloropyrimidin-4-yl)piperidine-4-carboxylate in Organic Solvents
Abstract
The solubility of active pharmaceutical ingredients (APIs) and their intermediates is a critical physicochemical property that governs the efficiency of synthesis, purification, and formulation development.[1][2][3] This guide provides a comprehensive technical framework for understanding and determining the solubility of Methyl 1-(2-chloropyrimidin-4-yl)piperidine-4-carboxylate, a key heterocyclic intermediate in contemporary drug discovery. Rather than presenting exhaustive pre-existing data, which is often proprietary or unpublished, this document equips researchers, chemists, and formulation scientists with the foundational principles, predictive strategies, and detailed experimental methodologies required to systematically evaluate solubility in a range of relevant organic solvents. We will explore the molecular structure's influence on solubility, provide a rationale for strategic solvent selection, and detail robust protocols for both qualitative and quantitative solubility determination.
Introduction: Why Solubility is a Critical Parameter
In the journey of a new chemical entity from laboratory synthesis to a viable drug product, solubility is a paramount consideration.[1][4] For synthetic intermediates like this compound, solubility dictates the choice of reaction media, influences reaction kinetics, and is fundamental to developing effective crystallization and purification protocols. Inadequate solubility can lead to challenges in achieving desired concentrations for reactions, resulting in poor yields and difficult purification processes.[5] For APIs, solubility directly impacts bioavailability, as a compound must first dissolve to be absorbed by the body.[2][3][5] Therefore, a thorough understanding and empirical determination of an intermediate's solubility profile in various organic solvents is not merely an academic exercise but a foundational step in efficient and scalable process chemistry and drug development.[6]
Part 1: Foundational Principles & Solute Analysis
A predictive understanding of solubility begins with a detailed analysis of the solute's molecular structure and its inherent physicochemical properties. The principle of "similia similibus solvuntur" or "like dissolves like" is the guiding concept: a solute will most readily dissolve in a solvent that shares similar intermolecular forces.[7]
Molecular Structure and Physicochemical Properties
Compound: this compound CAS Number: 889126-33-4[8] Molecular Formula: C₁₁H₁₄ClN₃O₂[8]
Structural Analysis: The molecule comprises several distinct functional groups that dictate its polarity and potential for intermolecular interactions:
-
2-Chloropyrimidine Ring: A heterocyclic aromatic system containing two nitrogen atoms. The electronegative chlorine atom and nitrogen atoms make this ring electron-deficient and capable of dipole-dipole interactions.
-
Piperidine Ring: A saturated heterocyclic amine, which provides a non-polar hydrocarbon backbone but also features a tertiary amine.
-
Methyl Carboxylate Group (-COOCH₃): An ester functional group that is polar and can act as a hydrogen bond acceptor at its oxygen atoms.
| Property | Value / Prediction | Implication for Solubility |
| Molecular Weight | 255.70 g/mol | Moderate molecular weight. |
| Polarity | Moderately Polar | The combination of the polar pyrimidine and ester groups with the less polar piperidine backbone suggests intermediate polarity. |
| Hydrogen Bond Donors | 0 | The molecule lacks acidic protons (like O-H or N-H) and cannot act as a hydrogen bond donor. |
| Hydrogen Bond Acceptors | 5 (3x N, 2x O) | The nitrogen atoms in the pyrimidine and piperidine rings, along with the carbonyl and ether oxygens of the ester, can accept hydrogen bonds from protic solvents. |
This analysis suggests that the compound will exhibit limited solubility in highly non-polar solvents (e.g., alkanes) and may also have limited solubility in highly polar, protic solvents like water due to the lack of hydrogen bond donating capability and the presence of significant non-polar regions. Its optimal solubility is likely to be found in organic solvents of intermediate to high polarity, particularly those that are polar aprotic.
Part 2: A Strategic Framework for Solvent Selection
A systematic approach to solvent screening is more efficient than random testing. The selection should cover a spectrum of polarities and intermolecular interaction capabilities to effectively probe the solute's behavior.
Solvent Classification
Organic solvents are typically classified based on their polarity and their ability to donate protons in hydrogen bonding:
-
Non-Polar Solvents: (e.g., Hexane, Toluene, Cyclohexane) Interact primarily through weak van der Waals forces. Unlikely to be effective solvents for this moderately polar compound.
-
Polar Aprotic Solvents: (e.g., Acetone, Ethyl Acetate, Acetonitrile, Tetrahydrofuran (THF), Dichloromethane (DCM), Dimethylformamide (DMF)) Possess dipole moments but lack O-H or N-H bonds. They can engage in dipole-dipole interactions and can act as hydrogen bond acceptors. This class is predicted to be highly effective.
-
Polar Protic Solvents: (e.g., Methanol, Ethanol, Isopropanol) Possess O-H or N-H bonds and can act as both hydrogen bond donors and acceptors. Their ability to donate hydrogen bonds to the nitrogen and oxygen atoms of the solute may enhance solubility.
Logical Flow for Solvent Selection
The following diagram illustrates a logical workflow for selecting and prioritizing solvents for solubility screening.
References
- 1. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. books.rsc.org [books.rsc.org]
- 4. The Importance of Solubility for New Drug Molecules | Semantic Scholar [semanticscholar.org]
- 5. ascendiacdmo.com [ascendiacdmo.com]
- 6. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. This compound | CAS 889126-33-4 | Chemical-Suppliers [chemical-suppliers.eu]
An In-Depth Technical Guide to the Stability and Storage of Methyl 1-(2-chloropyrimidin-4-yl)piperidine-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 1-(2-chloropyrimidin-4-yl)piperidine-4-carboxylate is a key intermediate in the synthesis of various pharmaceutically active compounds.[1] Its structural integrity is paramount to ensure the desired reaction outcomes, purity of the final active pharmaceutical ingredient (API), and, ultimately, patient safety. This guide provides a comprehensive overview of the factors influencing the stability of this compound and outlines best practices for its storage and handling. By understanding the potential degradation pathways and implementing appropriate control strategies, researchers can ensure the long-term viability and reliability of this critical building block.
The core structure of this molecule features a piperidine ring and a 2-chloropyrimidine moiety.[1] Both of these components have chemical liabilities that can contribute to degradation if not properly managed. The 2-chloropyrimidine ring, in particular, is susceptible to nucleophilic substitution, and the ester group can undergo hydrolysis.[2][3] This guide will delve into the mechanistic underpinnings of these degradation routes and provide actionable protocols to mitigate them.
Chemical Stability Profile
The stability of this compound is influenced by several key environmental factors, including temperature, humidity, light, and pH. Understanding the impact of each of these stressors is crucial for defining appropriate storage and handling conditions.
Impact of Temperature
Temperature is a critical factor affecting the stability of many organic compounds, including piperidine derivatives.[4] Elevated temperatures can accelerate the rate of chemical reactions, leading to the degradation of the compound.[4] For piperidine-containing compounds, high temperatures can promote oxidation, which can alter the chemical structure and reduce its effectiveness.[4] Conversely, extremely low temperatures might cause the compound to solidify or form crystals, which could present handling challenges.[4]
Susceptibility to Hydrolysis
The presence of both a 2-chloro substituent on the pyrimidine ring and a methyl ester group makes the molecule susceptible to hydrolysis.[2][4]
-
Hydrolysis of the 2-chloropyrimidine: The chlorine atom at the 2-position of the pyrimidine ring is an electron-withdrawing group, making the carbon atom it is attached to electrophilic and thus susceptible to nucleophilic attack by water. This can lead to the formation of the corresponding 2-hydroxypyrimidine derivative.[2][5] The rate of this hydrolysis is dependent on pH.[2]
-
Hydrolysis of the Methyl Ester: The methyl ester functional group can undergo hydrolysis to form the corresponding carboxylic acid. This reaction can be catalyzed by both acid and base.[6]
Photostability
Exposure to light, particularly ultraviolet (UV) radiation, can induce photochemical degradation of the 2-chloropyrimidine moiety.[7][8][9] This can lead to the formation of various photoproducts and a loss of purity. Therefore, it is crucial to protect the compound from light during storage and handling.[4]
Recommended Storage Conditions
Based on the chemical stability profile, the following storage conditions are recommended to ensure the long-term integrity of this compound:
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | To minimize the rate of potential degradation reactions, such as hydrolysis and oxidation.[4] |
| Atmosphere | Inert atmosphere (e.g., Argon or Nitrogen) | To prevent oxidation. |
| Light | In the dark (amber vials or opaque containers) | To prevent photolytic degradation.[4][8] |
| Humidity | Dry environment (use of desiccants) | To minimize hydrolysis of the ester and the 2-chloropyrimidine moiety.[4] |
Experimental Protocols for Stability Assessment
To experimentally validate the stability of this compound and establish appropriate re-test dates, a forced degradation study is recommended.[10][11][12][13][14] This involves subjecting the compound to a variety of stress conditions that are more severe than accelerated stability testing conditions.
Forced Degradation Workflow
The following diagram illustrates a typical workflow for a forced degradation study.
Caption: Workflow for a forced degradation study.
Step-by-Step Protocol for Forced Degradation
-
Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile/water).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60°C for a defined period (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Treat the sample with 0.1 M NaOH at room temperature for a defined period.
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Expose the solid compound to elevated temperatures (e.g., 80°C).
-
Photolytic Degradation: Expose the compound (solid and in solution) to light according to ICH Q1B guidelines.
-
-
Sample Analysis: At each time point, withdraw an aliquot of the stressed sample, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.
-
Data Interpretation: Analyze the chromatograms to determine the percentage of degradation and identify the formation of any degradation products. Mass spectrometry (LC-MS) can be used to identify the mass of the degradants, and NMR spectroscopy can be used for structural elucidation.
Potential Degradation Pathways
Based on the chemical structure, the following degradation pathways are plausible under stress conditions.
Caption: Potential degradation pathways.
Conclusion
The stability and proper storage of this compound are critical for its successful use in research and drug development. By understanding its susceptibility to degradation via hydrolysis and photolysis, and by implementing the recommended storage conditions of refrigeration in a dark, dry, and inert environment, the integrity of this key intermediate can be maintained. The execution of forced degradation studies provides the necessary data to validate these storage conditions and to develop robust, stability-indicating analytical methods. This comprehensive approach ensures the quality and reliability of this compound in the synthesis of novel therapeutic agents.
References
- 1. This compound | CAS 889126-33-4 | Chemical-Suppliers [chemical-suppliers.eu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are the storage stability of Piperidine Series compounds over time? - Blog [m.btcpharmtech.com]
- 5. US4942239A - Process for the production of 2-hydroxypyridine - Google Patents [patents.google.com]
- 6. Buy Methyl (2S,4S)-2-methylpiperidine-4-carboxylate hydrochloride (EVT-3098933) | 2387560-52-1 [evitachem.com]
- 7. researchgate.net [researchgate.net]
- 8. Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. acdlabs.com [acdlabs.com]
- 11. ijisrt.com [ijisrt.com]
- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 13. biopharminternational.com [biopharminternational.com]
- 14. ajrconline.org [ajrconline.org]
An In-Depth Technical Guide to the Reactivity of the 2-Chloropyrimidine Moiety
Introduction: The 2-Chloropyrimidine Core - A Privileged Scaffold in Modern Chemistry
The pyrimidine ring is a cornerstone of medicinal chemistry and materials science, forming the structural heart of countless pharmaceuticals, agrochemicals, and functional materials.[1][2] Its prevalence is due to its unique electronic properties and its ability to act as a bioisostere for other aromatic systems, often enhancing pharmacokinetic profiles.[2][3] Within this class, the 2-chloropyrimidine moiety stands out as a particularly versatile and reactive building block. The presence of the electron-withdrawing nitrogen atoms activates the chlorine at the C2 position, rendering it an excellent electrophilic handle for a diverse array of chemical transformations.
This guide provides a comprehensive exploration of the reactivity of the 2-chloropyrimidine core. We will move beyond simple reaction lists to delve into the mechanistic underpinnings that govern its behavior. Our focus will be on the causality behind experimental choices, empowering researchers to not only replicate protocols but to rationally design new synthetic strategies. We will cover the foundational Nucleophilic Aromatic Substitution (SNAr), the powerful transition-metal-catalyzed cross-coupling reactions, and touch upon emerging strategies in C-H activation.
Part 1: Nucleophilic Aromatic Substitution (SNAr) – The Workhorse Transformation
The most fundamental and widely exploited reaction of 2-chloropyrimidine is the Nucleophilic Aromatic Substitution (SNAr). The electron-deficient nature of the pyrimidine ring makes it highly susceptible to attack by nucleophiles, a feature that chemists have leveraged for decades to construct molecular complexity.
Mechanistic Principles: Activating the C-Cl Bond
The SNAr reaction proceeds via a two-step addition-elimination mechanism. A nucleophile first attacks the electron-deficient carbon atom bearing the chlorine, breaking the aromaticity of the ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4][5] The negative charge in this intermediate is effectively delocalized by the ring's nitrogen atoms. In the second, typically rapid step, aromaticity is restored by the expulsion of the chloride leaving group.
While substitution can occur at the C2, C4, and C6 positions, the reactivity is not uniform. In dichloropyrimidines, for instance, the C4 position is generally more reactive than the C2 position.[4][6][7] This is attributed to the greater stabilization of the Meisenheimer complex formed during attack at C4, where the negative charge can be delocalized onto both ring nitrogens.[4] However, the C2 position remains a highly viable and synthetically crucial site for substitution.
Scope of Nucleophiles
A wide variety of nucleophiles can be employed to displace the 2-chloro substituent, making this a highly versatile method for introducing diverse functional groups.
-
N-Nucleophiles: Primary and secondary amines (aliphatic and aromatic) readily react to form 2-aminopyrimidine derivatives, a scaffold prevalent in kinase inhibitors and other pharmaceuticals.[8]
-
O-Nucleophiles: Alcohols and phenols, typically in the presence of a base, yield 2-alkoxy and 2-aryloxypyrimidines.
-
S-Nucleophiles: Thiols react to form 2-alkylthio or 2-arylthio pyrimidines, which can be valuable for further functionalization or for their own biological activity.
Data Presentation: Typical SNAr Conditions
| Nucleophile Class | Example Nucleophile | Typical Base | Typical Solvent(s) | Temperature (°C) |
| Nitrogen | Aniline, Piperidine | Triethylamine (TEA), K₂CO₃ | Ethanol, DMF, Dioxane | 80 - 120 |
| Oxygen | Sodium Methoxide, Phenol | NaH, K₂CO₃ | Methanol, THF, DMF | 25 - 100 |
| Sulfur | Thiophenol | NaH, K₂CO₃ | DMF, Acetonitrile | 25 - 80 |
Experimental Protocol: Synthesis of 6-Chloro-4-(N-phenyl)-2,4-pyrimidinediamine
This protocol is adapted from a solvent-free synthesis of 2-aminopyrimidine derivatives, demonstrating a green and efficient approach.[8]
Materials:
-
2-Amino-4,6-dichloropyrimidine (3 mmol, 1.0 equiv)
-
Substituted Aniline (3 mmol, 1.0 equiv)
-
Triethylamine (6 mmol, 2.0 equiv)
-
Ethanol (for crystallization)
-
Distilled Water
Procedure:
-
To a clean, dry round-bottom flask, add finely ground 2-amino-4,6-dichloropyrimidine (3 mmol) and the desired substituted amine (3 mmol).
-
Add triethylamine (6 mmol). The use of a base is critical to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.
-
Heat the reaction mixture at 80–90 °C under solvent-free conditions. The choice of a solvent-free system is both environmentally friendly and can accelerate the reaction by increasing the concentration of reactants.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate solvent system until the starting material is consumed.
-
Upon completion, allow the mixture to cool to room temperature.
-
Add distilled water to the reaction mixture. The product, being organic, will typically precipitate from the aqueous medium.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the solid with cold water to remove any residual salts or triethylamine hydrochloride.
-
Recrystallize the crude product from ethanol to obtain the purified 2-aminopyrimidine derivative.
References
- 1. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: The Strategic Use of Methyl 1-(2-chloropyrimidin-4-yl)piperidine-4-carboxylate in Modern Drug Discovery
Introduction: A Privileged Scaffold for Targeted Therapies
In the landscape of contemporary medicinal chemistry, the pyrimidine ring stands as a "privileged scaffold," a core structural motif frequently found in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] Its prevalence stems from its ability to engage in various non-covalent interactions with biological targets, including hydrogen bonding and π-stacking, as well as its synthetic tractability. When coupled with a piperidine-4-carboxylate moiety, as in Methyl 1-(2-chloropyrimidin-4-yl)piperidine-4-carboxylate , the resulting molecule becomes a highly versatile building block for the synthesis of novel therapeutics. This intermediate strategically combines the reactive handle of a 2-chloropyrimidine with the conformational constraint and substitution possibilities of the piperidine ring, making it a valuable starting point for drug discovery programs targeting a range of diseases, from cancer to central nervous system disorders.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound. We will delve into its synthesis, key reactions for diversification, and its application in the discovery of potent and selective modulators of challenging biological targets.
Physicochemical Properties
A foundational understanding of the physicochemical properties of a building block is paramount for its effective use in synthesis and for predicting the drug-like properties of its derivatives.
| Property | Value | Source |
| CAS Number | 889126-33-4 | [3] |
| Molecular Formula | C₁₁H₁₄ClN₃O₂ | [3] |
| Molecular Weight | 255.70 g/mol | [3] |
Synthesis of the Core Intermediate: A Protocol Grounded in Regioselectivity
The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SₙAr) reaction. The inherent reactivity difference between the C2 and C4 positions of 2,4-dichloropyrimidine allows for a regioselective reaction with amine nucleophiles, which preferentially attack the more electrophilic C4 position.
Rationale for the Synthetic Approach
The electron-withdrawing nature of the two chlorine atoms and the ring nitrogens renders the C4 and C2 positions of 2,4-dichloropyrimidine highly susceptible to nucleophilic attack. Generally, the C4 position is more activated and sterically less hindered, leading to preferential substitution at this site by amines. This regioselectivity is crucial as it provides a reliable and predictable method for constructing the desired 2-chloro-4-amino-pyrimidine scaffold.
Detailed Synthesis Protocol
Reaction: Nucleophilic Aromatic Substitution of 2,4-Dichloropyrimidine with Methyl piperidine-4-carboxylate.
Materials:
-
2,4-Dichloropyrimidine
-
Methyl piperidine-4-carboxylate hydrochloride
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Acetonitrile (MeCN) or Tetrahydrofuran (THF)
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)
Procedure:
-
To a solution of Methyl piperidine-4-carboxylate hydrochloride (1.0 eq) in anhydrous acetonitrile (10 mL/mmol), add N,N-Diisopropylethylamine (2.5 eq). Stir the mixture at room temperature for 15 minutes to generate the free base.
-
To this mixture, add a solution of 2,4-dichloropyrimidine (1.05 eq) in anhydrous acetonitrile (5 mL/mmol).
-
Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford this compound as a solid.
Applications in Drug Discovery: A Gateway to Diverse Chemical Space
The strategic placement of the 2-chloro substituent on the pyrimidine ring of this compound serves as a versatile handle for further chemical modifications, primarily through palladium-catalyzed cross-coupling reactions. This allows for the rapid generation of diverse libraries of compounds for screening against various biological targets.
Kinase Inhibitors: Targeting the ATP-Binding Site
The pyrimidine core is a well-established scaffold in the design of kinase inhibitors, often mimicking the adenine moiety of ATP. The 2-position of the pyrimidine ring can be functionalized to project into the solvent-exposed region of the ATP-binding pocket, enabling the introduction of substituents that enhance potency and selectivity.
Workflow for Kinase Inhibitor Synthesis:
Caption: Workflow for generating kinase inhibitor libraries.
Protocol: Suzuki-Miyaura Cross-Coupling
This reaction is a powerful tool for forming carbon-carbon bonds, allowing for the introduction of a wide array of aryl and heteroaryl groups at the 2-position of the pyrimidine ring.
Materials:
-
This compound (1.0 eq)
-
Aryl/Heteroaryl boronic acid or ester (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 eq)
-
Solvent (e.g., 1,4-Dioxane/Water, Toluene, DMF)
Procedure:
-
In a reaction vessel, combine this compound, the boronic acid/ester, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent and the palladium catalyst.
-
Heat the mixture to 80-110 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography or recrystallization.
Protocol: Buchwald-Hartwig Amination
This reaction facilitates the formation of carbon-nitrogen bonds, enabling the introduction of various amine substituents at the 2-position.
Materials:
-
This compound (1.0 eq)
-
Amine (1.2-1.5 eq)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, 1-3 mol%)
-
Ligand (e.g., Xantphos, BINAP, 2-6 mol%)
-
Base (e.g., NaOtBu, Cs₂CO₃, 1.5-2.5 eq)
-
Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane)
Procedure:
-
To an oven-dried reaction vessel, add the palladium precatalyst, ligand, and base.
-
Evacuate and backfill the vessel with an inert gas.
-
Add the anhydrous, degassed solvent.
-
Add this compound and the amine.
-
Heat the reaction mixture to 80-110 °C and monitor its progress.
-
Upon completion, cool the mixture, dilute with an organic solvent, and filter.
-
Wash the filtrate with aqueous ammonium chloride and brine.
-
Dry the organic layer, concentrate, and purify the product.
GPCR Modulators: Probing Allosteric Sites
G-protein coupled receptors (GPCRs) are a major class of drug targets. The 2,4-disubstituted pyrimidine scaffold has been successfully employed in the development of GPCR modulators. The piperidine-4-carboxylate portion can be further modified to interact with specific residues within the receptor binding pockets, including allosteric sites.
Conceptual Pathway for GPCR Modulator Synthesis:
Caption: Derivatization strategy for GPCR modulators.
The ester group of the piperidine moiety can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a diverse range of amines to generate a library of amides. This approach allows for the systematic exploration of the structure-activity relationship (SAR) at this position.
Conclusion: A Versatile Tool for Modern Medicinal Chemistry
This compound is a high-value building block that provides a robust and efficient entry point into a rich chemical space. Its predictable reactivity and the proven track record of the pyrimidine-piperidine scaffold in successful drug discovery programs make it an essential tool for medicinal chemists. The protocols and strategies outlined in this document are intended to empower researchers to leverage this versatile intermediate in their quest for novel and effective therapeutics.
References
Application Notes and Protocols for Nucleophilic Aromatic Substitution on Methyl 1-(2-chloropyrimidin-4-yl)piperidine-4-carboxylate
Introduction
The pyrimidine core is a ubiquitous scaffold in medicinal chemistry and drug development, valued for its presence in a multitude of biologically active compounds.[1][2] The functionalization of this heterocyclic system is a cornerstone of analog synthesis and structure-activity relationship (SAR) studies. Among the various methods for pyrimidine modification, nucleophilic aromatic substitution (SNAr) stands out as a powerful and versatile tool for introducing diverse functionalities.[1][3][4] This is particularly true for halopyrimidines, which serve as excellent precursors for a wide range of structural alterations.[1]
This document provides a detailed protocol for conducting a nucleophilic aromatic substitution reaction on Methyl 1-(2-chloropyrimidin-4-yl)piperidine-4-carboxylate. This specific substrate presents an interesting case for regioselectivity, as the pyrimidine ring is substituted at the C4 position with a piperidine moiety, leaving the C2 and C6 positions as potential sites for nucleophilic attack. The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring activates the carbon atoms for nucleophilic attack, facilitating the SNAr reaction.[5]
Reaction Mechanism and Causality
The SNAr reaction proceeds via a two-step addition-elimination mechanism.[5] In the first step, the nucleophile attacks the electron-deficient carbon atom bearing the leaving group (in this case, a chlorine atom), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5] The stability of this intermediate is crucial for the reaction to proceed. In the second step, the leaving group is eliminated, and the aromaticity of the pyrimidine ring is restored, yielding the substituted product.
The choice of solvent, base, and temperature significantly influences the reaction rate and outcome. Polar aprotic solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), are often preferred as they can solvate the cationic species, leaving the nucleophile more reactive.[6][7] The presence of a base is typically required to neutralize the acid generated during the reaction (e.g., HCl) and can also serve to deprotonate the nucleophile, increasing its nucleophilicity. The reaction temperature is a critical parameter that needs to be optimized to ensure a reasonable reaction rate without promoting side reactions.
Experimental Workflow Diagram
Caption: A generalized workflow for the nucleophilic aromatic substitution, work-up, and purification.
Materials and Methods
Materials
| Reagent | Supplier | Purity |
| This compound | Commercially Available | >95% |
| Nucleophile (e.g., Morpholine) | Sigma-Aldrich | >98% |
| Diisopropylethylamine (DIPEA) | Sigma-Aldrich | >99% |
| N,N-Dimethylformamide (DMF), anhydrous | Sigma-Aldrich | 99.8% |
| Ethyl acetate (EtOAc) | Fisher Scientific | ACS Grade |
| Hexanes | Fisher Scientific | ACS Grade |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | Fisher Scientific | |
| Brine | Fisher Scientific | |
| Anhydrous sodium sulfate (Na₂SO₄) | Fisher Scientific | |
| Silica gel for column chromatography | Sorbent Technologies | 230-400 mesh |
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon)
-
Heating mantle or oil bath with temperature control
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp for TLC visualization
-
Rotary evaporator
-
Glassware for extraction and purification
-
NMR spectrometer
-
Mass spectrometer
Detailed Experimental Protocol
1. Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous N,N-dimethylformamide (DMF) (approximately 0.2 M concentration).
-
Add the desired nucleophile (e.g., morpholine, 1.2 eq) to the solution.
-
Finally, add diisopropylethylamine (DIPEA) (2.0 eq) to the reaction mixture. The base is crucial to scavenge the HCl generated during the reaction.[8]
2. Reaction Conditions:
-
Stir the reaction mixture at room temperature for 30 minutes.
-
After 30 minutes, heat the reaction to 80 °C. The initial stirring at room temperature allows for the dissolution of all reactants before heating.
-
Maintain the reaction at 80 °C and monitor its progress periodically.
3. Reaction Monitoring:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
For TLC, use a suitable mobile phase (e.g., 30% Ethyl Acetate in Hexanes) to separate the starting material and the product.
-
The reaction is considered complete when the starting material is no longer visible by TLC or is consumed as per LC-MS analysis.
4. Work-up Procedure:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine. This removes any remaining acid and inorganic salts.
-
Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄).
5. Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel.[9]
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., 10% to 50% EtOAc/Hexanes) to isolate the pure product.
6. Characterization:
-
Characterize the purified product by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) to confirm its identity and purity.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Slow or Incomplete Reaction | Insufficient temperature. | Gradually increase the reaction temperature in increments of 10 °C, monitoring for any decomposition.[5] |
| Low nucleophile reactivity. | Consider using a stronger base to deprotonate the nucleophile or switch to a more nucleophilic reagent if possible. | |
| Poor solvent choice. | While DMF is generally effective, switching to another polar aprotic solvent like DMSO can sometimes accelerate the reaction.[5] | |
| Formation of Byproducts | Reaction temperature is too high. | Reduce the reaction temperature. |
| Presence of water. | Ensure all glassware is dry and use anhydrous solvents.[5] | |
| Difficult Purification | Similar polarity of product and impurities. | Optimize the mobile phase for column chromatography. If separation is still challenging, consider preparative HPLC for higher purity.[9] |
Conclusion
This protocol provides a robust and reliable method for the nucleophilic aromatic substitution on this compound. The key to a successful reaction lies in the careful control of reaction parameters, including the choice of base, solvent, and temperature, as well as diligent monitoring of the reaction progress. By following this detailed guide, researchers can efficiently synthesize a variety of substituted pyrimidine derivatives for applications in drug discovery and development.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. Solvent effects and mechanism for a nucleophilic aromatic substitution from QM/MM simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. rsc.org [rsc.org]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols: Methyl 1-(2-chloropyrimidin-4-yl)piperidine-4-carboxylate as a Pivotal Building Block for Kinase Inhibitors
Introduction: The Strategic Importance of Privileged Scaffolds in Kinase Inhibitor Design
Protein kinases, as central regulators of cellular signaling, have emerged as one of the most critical classes of drug targets, particularly in oncology. The development of small molecule kinase inhibitors has revolutionized cancer therapy. A key strategy in the medicinal chemist's arsenal is the use of "privileged scaffolds" – molecular frameworks that are capable of binding to multiple biological targets. The 2,4-disubstituted pyrimidine core is a quintessential example of such a scaffold, forming the backbone of numerous approved kinase inhibitors, including Gleevec®, Iressa®, and Dasatinib[1][2]. This is due to its ability to mimic the adenine hinge-binding region of ATP, the natural substrate for kinases.
When coupled with a piperidine moiety, the resulting structure offers a versatile three-dimensional vector for exploring chemical space and optimizing pharmacokinetic properties. This application note provides a detailed guide for researchers on the synthesis, handling, and strategic application of Methyl 1-(2-chloropyrimidin-4-yl)piperidine-4-carboxylate , a highly valuable building block for the rapid generation of kinase inhibitor libraries. We will delve into the chemical rationale for its use, provide a robust synthetic protocol, and illustrate its application in the synthesis of potent kinase inhibitors, with a particular focus on the Akt signaling pathway.
Physicochemical Properties and Handling
This compound is a stable, crystalline solid under standard laboratory conditions. Its key properties are summarized below.
| Property | Value | Reference |
| CAS Number | 889126-33-4 | [3] |
| Molecular Formula | C₁₁H₁₄ClN₃O₂ | [3] |
| Molecular Weight | 255.70 g/mol | [4] |
| Appearance | Off-white to pale yellow solid | Inferred from similar compounds |
| Solubility | Soluble in DCM, Chloroform, Ethyl Acetate, Methanol | Inferred from synthetic protocols |
Safety and Handling: While specific toxicity data for this compound is not readily available, it should be handled with the standard precautions for laboratory chemicals. Based on safety data for related compounds such as 2-chloropyrimidines and piperidine derivatives, the following precautions are advised[5][6][7][8]:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Store in a cool, dry place away from strong oxidizing agents.
Synthesis of this compound: A Protocol Grounded in Regioselectivity
The synthesis of the title compound is predicated on the principles of nucleophilic aromatic substitution (SNAr). The pyrimidine ring is electron-deficient, and the two chlorine atoms on 2,4-dichloropyrimidine are activated for displacement. Crucially, the C4 position is significantly more electrophilic and susceptible to nucleophilic attack than the C2 position. This regioselectivity is a well-established principle in pyrimidine chemistry and allows for a controlled, stepwise functionalization of the scaffold[9][10][11][12].
This protocol describes the regioselective reaction of 2,4-dichloropyrimidine with methyl piperidine-4-carboxylate.
Experimental Protocol: Synthesis
Reaction Scheme:
Caption: Synthetic route to the title compound via SNAr reaction.
Materials and Reagents:
-
2,4-Dichloropyrimidine
-
Methyl piperidine-4-carboxylate[13]
-
N,N-Diisopropylethylamine (DIPEA)
-
Acetonitrile (anhydrous)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 2,4-dichloropyrimidine (1.0 eq).
-
Solvent and Reagents: Dissolve the starting material in anhydrous acetonitrile. To this solution, add methyl piperidine-4-carboxylate (1.0-1.2 eq) followed by the dropwise addition of N,N-Diisopropylethylamine (DIPEA) (1.5-2.0 eq).
-
Expert Insight: The use of a non-nucleophilic base like DIPEA is crucial. It scavenges the HCl byproduct of the reaction without competing with the piperidine nucleophile. An excess of the base ensures the reaction goes to completion.
-
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting 2,4-dichloropyrimidine is consumed.
-
Workup: a. Once the reaction is complete, concentrate the mixture under reduced pressure to remove the acetonitrile. b. Partition the residue between ethyl acetate and water. c. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Causality: The aqueous washes are essential to remove the DIPEA hydrochloride salt and any remaining base. d. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford this compound as a solid.
Application in Kinase Inhibitor Synthesis: A Case Study in Akt Inhibitor Development
The true utility of this compound lies in its role as a versatile intermediate. The remaining chlorine atom at the C2 position can be displaced by a variety of nucleophiles, and the methyl ester at the piperidine C4 position can be readily hydrolyzed and converted into an amide. This allows for the systematic exploration of structure-activity relationships (SAR).
The Akt (Protein Kinase B) signaling pathway is a critical regulator of cell survival and proliferation and is often hyperactivated in cancer. Several potent Akt inhibitors, such as AZD5363 (Capivasertib), feature a substituted piperidine linked to a pyrrolopyrimidine core[3][14]. The following workflow illustrates how our title compound can be used to synthesize analogs of such potent inhibitors.
Workflow for Akt Inhibitor Synthesis
Caption: Multi-step workflow for synthesizing kinase inhibitors.
Step 1: Second SNAr Reaction The 2-chloro substituent is now the target for introducing further diversity. It can be displaced by a range of nucleophiles, such as anilines, which are common moieties in kinase inhibitors that interact with the ribose pocket of the ATP binding site.
Step 2: Ester Hydrolysis The methyl ester is typically hydrolyzed under basic conditions (e.g., using lithium hydroxide) to yield the corresponding carboxylic acid. This carboxylic acid is a key handle for the next diversification step.
Step 3: Amide Bond Formation The carboxylic acid is then coupled with a desired amine using standard peptide coupling reagents (e.g., HATU, HBTU). This step is often used to introduce moieties that can form additional hydrogen bonds or occupy specific pockets within the kinase active site, thereby enhancing potency and selectivity[15]. For instance, coupling with chiral amines has been a successful strategy in developing potent Akt inhibitors[3][14].
Example Kinase Inhibitors and Biological Activity
The 1-(pyrimidin-4-yl)piperidine-4-carboxamide scaffold is a core component of several potent kinase inhibitors. The table below summarizes the activity of representative compounds from the literature that share this core architecture.
| Compound | Target Kinase(s) | IC₅₀ (nM) | Cellular Activity | Reference |
| AZD5363 (Capivasertib) | Akt1/2/3 | Akt1: 3, Akt2: 8, Akt3: 8 | Potent inhibition of Akt phosphorylation and cell proliferation | [3] |
| Compound 10h | Akt1/2/3 | Akt1: 24.3 | Induces apoptosis in PC-3 prostate cancer cells | [14] |
| GDC-0941 | PI3Kα | 33 | Potent, orally bioavailable inhibitor | [16] |
| Dasatinib | Src/Abl | Abl: <1, Src: 0.8 | Broad anti-tumor activity | [1] |
This table includes inhibitors with related core structures to demonstrate the utility of the scaffold.
Conclusion: A Versatile Tool for Drug Discovery
This compound is more than just a chemical intermediate; it is a strategically designed building block that leverages the principles of privileged scaffolds and regioselective synthesis. Its dual reactive sites—the C2 chlorine and the C4 ester—provide a robust platform for the rapid and efficient synthesis of diverse libraries of kinase inhibitors. By enabling systematic exploration of the chemical space around the ATP-binding site, this compound empowers researchers to accelerate the discovery of novel, potent, and selective kinase inhibitors for the treatment of cancer and other diseases.
References
- 1. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Covalent Allosteric Inhibitors of Akt Generated Using a Click Fragment Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US10059714B2 - Protein kinase B inhibitors - Google Patents [patents.google.com]
- 7. WO2012170976A2 - Compositions and methods for the production of pyrimidine and pyridine compounds with btk inhibitory activity - Google Patents [patents.google.com]
- 8. Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. US9593098B2 - Compounds and compositions for modulating EGFR mutant kinase activities - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. US8334383B2 - Regioselective preparation of substituted pyrimidines - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 14. Design, synthesis and biological evaluation of AKT inhibitors bearing a piperidin-4-yl appendant - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of 4-(Piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine Derivatives as Akt Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
synthetic applications of functionalized piperidine carboxylates in medicinal chemistry
Application Note & Synthetic Protocols
Abstract
The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of FDA-approved drugs.[1][2] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an ideal framework for optimizing drug-target interactions.[3] This guide delves into the synthetic applications of a particularly valuable subclass: functionalized piperidine carboxylates. We will explore key synthetic strategies for their construction, with an emphasis on stereocontrol, and showcase their application in the development of novel therapeutics through illustrative case studies and detailed experimental protocols.
Introduction: The Significance of the Piperidine Carboxylate Scaffold
The piperidine heterocycle is a recurring motif in over 70 FDA-approved drugs, targeting a wide range of diseases.[1] Its incorporation into a drug candidate can confer favorable physicochemical properties, such as improved solubility and metabolic stability.[2] The addition of a carboxylate group introduces a key pharmacophoric element. Carboxylic acids are capable of forming strong ionic and hydrogen bond interactions with biological targets.[4] However, the carboxylic acid moiety can also present challenges, including poor permeability and the potential for metabolic liabilities like acyl-glucuronidation.[4]
This duality makes the functionalized piperidine carboxylate scaffold a fascinating and powerful tool for medicinal chemists. The rigid, yet conformationally adaptable piperidine ring allows for precise positioning of the carboxylate and other substituents to maximize target engagement while minimizing undesirable properties. Furthermore, the carboxylate itself can be replaced by bioisosteres—functional groups with similar physicochemical properties—to fine-tune the molecule's ADME (absorption, distribution, metabolism, and excretion) profile.[5][6]
Key advantages of the piperidine carboxylate scaffold:
-
Structural Rigidity and Conformational Control: The chair-like conformation of the piperidine ring allows for the predictable spatial arrangement of substituents.
-
Modulation of Physicochemical Properties: The scaffold can be functionalized to balance lipophilicity and hydrophilicity, impacting solubility, permeability, and plasma protein binding.[2]
-
Versatile Synthetic Handles: The nitrogen atom and the carboxylate group provide orthogonal points for chemical modification, facilitating the generation of diverse compound libraries.[3][7]
-
Chirality and Stereochemical Complexity: The introduction of chiral centers on the piperidine ring can significantly influence biological activity, selectivity, and pharmacokinetic properties.[8][9]
Key Synthetic Strategies for Functionalized Piperidine Carboxylates
Accessing structurally diverse and stereochemically pure piperidine carboxylates is a critical challenge in drug discovery. Several robust synthetic methodologies have been developed to this end.
Catalytic Hydrogenation of Pyridine Carboxylic Acids
One of the most direct routes to piperidine carboxylates is the reduction of their aromatic pyridine precursors. Catalytic hydrogenation is a common method, though it can be complicated by catalyst poisoning by the nitrogen atom and potential decarboxylation, especially with nicotinic acid (pyridine-3-carboxylic acid).[10][11]
Causality behind experimental choices:
-
Catalyst Selection: Rhodium and platinum catalysts are often effective.[10] The choice of catalyst can influence the reaction rate and selectivity.
-
Solvent and Additives: Performing the hydrogenation in an acidic medium or as an ammonium salt can mitigate catalyst poisoning by protonating the basic nitrogen.[11] For instance, the hydrogenation of nicotinic acid in an aqueous solution with a rhodium catalyst in the presence of ammonia can produce nipecotic acid in high yield.[11]
The Dieckmann Condensation
The Dieckmann condensation is a powerful intramolecular Claisen condensation of a diester to form a cyclic β-keto ester, which is a versatile intermediate for further functionalization.[12][13] This method is particularly useful for constructing the piperidine ring itself.[14]
Workflow: The synthesis typically involves the preparation of an N-protected amino diester, which then undergoes base-catalyzed cyclization. The resulting β-keto ester can be hydrolyzed and decarboxylated to yield a substituted piperidinone, or it can be further manipulated to introduce additional functionality.[14]
Causality behind experimental choices:
-
Base Selection: Strong, non-nucleophilic bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are often used to deprotonate the α-carbon of the ester, initiating the cyclization.[12]
-
Ring Size: The Dieckmann condensation is most effective for forming stable 5- and 6-membered rings.[13][15]
Asymmetric Synthesis and Stereocontrol
The stereochemistry of piperidine derivatives can have a profound impact on their biological activity.[8][9] Therefore, methods for the enantioselective synthesis of these scaffolds are of paramount importance.
Strategies for Asymmetric Synthesis:
-
Chiral Pool Synthesis: Starting from readily available chiral building blocks, such as amino acids.
-
Chiral Auxiliaries: Temporarily attaching a chiral group to the substrate to direct a stereoselective transformation.
-
Asymmetric Catalysis: Using a chiral catalyst to favor the formation of one enantiomer over the other. A notable example is the rhodium-catalyzed asymmetric reductive Heck reaction of dihydropyridines with arylboronic acids to produce enantioenriched 3-substituted piperidines.[16][17]
Medicinal Chemistry Applications and Case Studies
Functionalized piperidine carboxylates are integral components of numerous therapeutic agents.
Case Study 1: Nipecotic Acid Derivatives as GABA Uptake Inhibitors
(R)-Nipecotic acid (piperidine-3-carboxylic acid) is a known inhibitor of γ-aminobutyric acid (GABA) uptake, making its derivatives attractive candidates for the treatment of neurological disorders such as epilepsy.[18][19] The carboxylate group is crucial for binding to the GABA transporter (GAT). Medicinal chemistry efforts have focused on attaching lipophilic side chains to the piperidine nitrogen to improve blood-brain barrier penetration.[20][21]
| Compound | Target | Biological Activity | Therapeutic Area |
| (S)-SNAP-5114 | mGAT4/hGAT-3 | Potent inhibitor | Neurological Disorders |
| (S)-DDPM-3960 | mGAT4/hGAT-3 | pIC50 = 6.59 ± 0.01 (mGAT4) | Neurological Disorders |
Table 1: Examples of Nipecotic Acid Derivatives as GABA Uptake Inhibitors. Data sourced from[20].
Case Study 2: Piperidine-4-Carboxylates in Drug Development
The piperidine-4-carboxylate scaffold is another widely used building block.[22] The tert-butoxycarbonyl (Boc) protected version, N-Boc-piperidine-4-carboxylic acid, is a commercially available and versatile intermediate.[7] The Boc group provides robust protection for the nitrogen, allowing for selective manipulation of the carboxylic acid moiety.[7] This scaffold has been used to develop inhibitors for a variety of targets, including secretory glutaminyl cyclase, which is implicated in Alzheimer's disease.[23]
Detailed Experimental Protocols
Protocol 1: Synthesis of Piperidine-3-carboxylic Acid (Nipecotic Acid) via Hydrogenation of Nicotinic Acid
This protocol is adapted from a procedure utilizing a rhodium catalyst in the presence of ammonia to prevent decarboxylation.[11]
Materials:
-
Nicotinic acid (6.15 g, 0.05 mol)
-
Deionized water (50 mL)
-
Aqueous ammonia (28%, 5.5 mL)
-
5% Rhodium on alumina catalyst (2.4 g)
-
Hydrogen gas
Equipment:
-
Parr shaker or similar hydrogenation apparatus
-
Filtration apparatus (e.g., Büchner funnel with Celite or filter paper)
-
Rotary evaporator
Step-by-Step Procedure:
-
Preparation: In a suitable pressure vessel for the Parr shaker, suspend nicotinic acid (6.15 g) in deionized water (50 mL).
-
Basification: Carefully add aqueous ammonia (5.5 mL) to the suspension. The nicotinic acid should dissolve to form ammonium nicotinate.
-
Catalyst Addition: To this solution, add the 5% rhodium on alumina catalyst (2.4 g).
-
Causality: The use of ammonia neutralizes the carboxylic acid and prevents the acidic conditions that can promote decarboxylation, while also preventing the free piperidine nitrogen from poisoning the catalyst.[11]
-
-
Hydrogenation: Seal the vessel and place it on the Parr shaker. Purge the system with hydrogen gas, then pressurize to 2 atmospheres. Begin shaking at room temperature.
-
Reaction Monitoring: Monitor the hydrogen uptake. The reaction is typically complete in under 4 hours.
-
Workup: Once hydrogen uptake ceases, vent the apparatus and purge with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with a small amount of deionized water.
-
Isolation: Concentrate the filtrate using a rotary evaporator. The residue will be nipecotic acid of excellent purity.
Protocol 2: Synthesis of a Substituted Piperidine-2,4-dione via Dieckmann Condensation
This protocol outlines a general procedure for the synthesis of a piperidine-2,4-dione, a key intermediate, via a Dieckmann cyclization. This is based on methodologies described for similar syntheses.[14]
Materials:
-
Appropriately substituted N-protected β-amino ester
-
Monomethyl malonate
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
Dichloromethane (DCM)
-
Sodium methoxide (NaOMe)
-
Methanol (MeOH)
-
Acetonitrile (MeCN)
-
Hydrochloric acid (1M)
Equipment:
-
Round-bottom flasks
-
Magnetic stirrer
-
Standard glassware for extraction and purification
-
Column chromatography setup
Step-by-Step Procedure:
-
Amide Coupling: Dissolve the N-protected β-amino ester (1 equiv.), monomethyl malonate (1.1 equiv.), and HOBt (1.1 equiv.) in DCM. Cool the solution to 0 °C and add EDC (1.2 equiv.). Allow the reaction to warm to room temperature and stir overnight.
-
Workup 1: Wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amidodiester.
-
Dieckmann Cyclization: Dissolve the crude amidodiester in methanol. Add sodium methoxide (1.5 equiv.) and stir at room temperature for 4-6 hours.
-
Causality: Sodium methoxide acts as the base to deprotonate the α-carbon, initiating the intramolecular cyclization to form the β-keto ester.[14]
-
-
Hydrolysis and Decarboxylation: To the same reaction vessel, add a small amount of water to the acetonitrile and then add the solution to the reaction mixture. Heat the reaction to reflux for 2-4 hours to effect hydrolysis and decarboxylation.
-
Workup 2: Cool the reaction mixture and neutralize with 1M HCl. Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired piperidine-2,4-dione.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. drughunter.com [drughunter.com]
- 7. nbinno.com [nbinno.com]
- 8. thieme-connect.com [thieme-connect.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. US3159639A - Catalytic hydrogenation of pyridylcarboxylic acids and pyridylalkylcarboxylic acids - Google Patents [patents.google.com]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 14. files01.core.ac.uk [files01.core.ac.uk]
- 15. Dieckmann Condensation [organic-chemistry.org]
- 16. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. nbinno.com [nbinno.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. mdpi.com [mdpi.com]
- 22. nbinno.com [nbinno.com]
- 23. Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of Methyl 1-(2-chloropyrimidin-4-yl)piperidine-4-carboxylate
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of the 2,4-Disubstituted Pyrimidine Scaffold
The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the central scaffold of numerous natural compounds and FDA-approved drugs, including antiviral and anticancer agents.[1][2] Specifically, the 2,4-disubstituted pyrimidine motif is a privileged structure, frequently found in potent and selective kinase inhibitors and a variety of other biologically active molecules.[3][4] Methyl 1-(2-chloropyrimidin-4-yl)piperidine-4-carboxylate is a versatile building block designed for the efficient synthesis of compound libraries targeting such therapeutic targets.
The key to its utility lies in the 2-chloro substituent on the electron-deficient pyrimidine ring. This position is highly activated for palladium-catalyzed cross-coupling reactions, enabling the facile and regioselective formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[5][6] This guide provides an in-depth analysis and detailed protocols for the most critical coupling reactions involving this substrate, designed for researchers in drug discovery and process development. We will explore the causality behind procedural choices to empower scientists to not only execute these reactions but also to troubleshoot and adapt them for novel derivatives.
Chapter 1: The Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for generating biaryl and heteroaryl-aryl structures due to the operational simplicity and the commercial availability and stability of boronic acid reagents.[5][7] For an electron-deficient substrate like this compound, the 2-chloro position serves as an excellent electrophilic partner.
Mechanistic Rationale
The reaction proceeds via a catalytic cycle involving a palladium catalyst. Understanding this cycle is critical for optimizing reaction conditions. The generally accepted mechanism involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst oxidatively inserts into the carbon-chlorine bond of the pyrimidine, forming a Pd(II) complex. The electron-deficient nature of the pyrimidine ring significantly facilitates this otherwise challenging step for a chloride electrophile.[5]
-
Transmetalation: The organoboron species (activated by a base to form a borate complex) transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated, forming the desired C-C bond and regenerating the active Pd(0) catalyst.[8]
Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid
This protocol details a representative Suzuki coupling. Conditions, particularly catalyst loading and temperature, can be optimized for different boronic acids.
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2-1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.5–5 mol%)[9]
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0-3.0 equiv)
-
Solvent: 1,4-Dioxane/Water (e.g., 4:1 v/v) or DMF
-
Schlenk flask or microwave vial, magnetic stirrer, condenser, inert gas supply (Argon or Nitrogen)
Procedure:
-
Setup: To a flame-dried Schlenk flask or microwave vial, add this compound, phenylboronic acid, and potassium carbonate.
-
Inerting: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free atmosphere.
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst, followed by the degassed solvent system.
-
Reaction:
-
Conventional Heating: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).[1]
-
Microwave Irradiation: Heat the sealed vial to 120-150 °C for 15-30 minutes. Microwave assistance can dramatically reduce reaction times and improve yields.[9]
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.
Key Parameters and Optimization Insights
| Parameter | Options | Rationale & Expert Insights |
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ with a ligand (e.g., SPhos, XPhos) | Pd(PPh₃)₄ is a cost-effective and often sufficient catalyst for activated chloropyrimidines.[9] For sterically hindered or electron-rich boronic acids, more advanced Buchwald-type ligands can improve catalyst turnover and prevent decomposition.[7] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | K₂CO₃ is a standard, effective base.[1] Cs₂CO₃ is more soluble and can accelerate the reaction, especially in cases of steric hindrance. K₃PO₄ is a stronger base often used for more challenging couplings. |
| Solvent | Dioxane/H₂O, DMF, Toluene, Acetonitrile/H₂O | The choice of solvent is critical.[2] Aprotic polar solvents like DMF or dioxane are common. The addition of water can aid in dissolving the base and boronic acid, accelerating transmetalation. |
| Temperature | 80-150 °C | Higher temperatures are often required for C-Cl bond activation. Microwave heating provides rapid, uniform heating that can prevent side reactions and catalyst degradation associated with prolonged heating.[9] |
Chapter 2: The Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds, a transformation of immense importance in pharmaceutical synthesis.[10][11] It allows for the coupling of a wide range of primary and secondary amines with aryl halides, overcoming the limitations of classical methods like nucleophilic aromatic substitution (SₙAr).
Mechanistic Rationale
Similar to the Suzuki coupling, this reaction follows a Pd(0)/Pd(II) catalytic cycle. The key difference is the nature of the nucleophile.
-
Oxidative Addition: Pd(0) inserts into the Ar-Cl bond.
-
Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center. A strong, non-nucleophilic base deprotonates the coordinated amine to form a palladium-amido complex. This step is often rate-limiting.[12]
-
Reductive Elimination: The aryl group and the amino group are eliminated from the palladium center, forming the C-N bond and regenerating the Pd(0) catalyst.[10]
Protocol: Buchwald-Hartwig Amination with Morpholine
This protocol provides a general method for coupling a secondary amine. Primary amines can also be used, though they may require different ligands for optimal results.[13]
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.2-1.5 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (1-2 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) or similar Buchwald ligand (2-4 mol%)
-
Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) (1.4-2.0 equiv)
-
Solvent: Toluene or 1,4-Dioxane (anhydrous)
-
Glovebox or Schlenk line technique is highly recommended.
Procedure:
-
Setup (in a glovebox): To an oven-dried vial, add Pd(OAc)₂, the phosphine ligand, and the base (NaOtBu).
-
Reagent Addition: Add the substrate, anhydrous solvent, and finally the morpholine via syringe.
-
Reaction: Seal the vial tightly and heat to 80-110 °C with stirring. Monitor the reaction by LC-MS. Reactions are typically complete within 2-16 hours.
-
Workup:
-
Cool the reaction to room temperature and quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl).
-
Dilute with ethyl acetate and water.
-
Separate the layers and extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and filter.
-
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.
Key Parameters and Optimization Insights
| Parameter | Options | Rationale & Expert Insights |
| Catalyst System | Pd(OAc)₂ or Pd₂(dba)₃ with a ligand (XPhos, SPhos, RuPhos) | For C-Cl amination, a palladium precursor combined with a sterically hindered, electron-rich phosphine ligand is essential.[11] These ligands promote the oxidative addition and reductive elimination steps. Pre-formed catalysts like [(CyPF-tBu)PdCl₂] can also be used for air-stability.[13] |
| Base | NaOtBu, LiHMDS, K₃PO₄, Cs₂CO₃ | A strong, non-nucleophilic base is required to deprotonate the amine without competing in the reaction. NaOtBu is the most common choice.[12] For base-sensitive substrates, weaker bases like Cs₂CO₃ or K₃PO₄ can be effective, often requiring higher temperatures or more active catalysts. |
| Solvent | Toluene, Dioxane, THF | Anhydrous, non-protic solvents are crucial to prevent quenching of the base and interference with the catalytic cycle. Toluene is often the preferred choice for its high boiling point. |
| Atmosphere | Inert (Argon, Nitrogen) | Both the Pd(0) species and the strong bases used are sensitive to oxygen and moisture. Rigorous exclusion of air is critical for reproducible results.[11] |
Chapter 3: The Sonogashira, Stille, and Negishi Couplings
While Suzuki and Buchwald-Hartwig reactions are the most common, other palladium-catalyzed couplings offer unique advantages for introducing specific functionalities.
Overview and Comparative Advantages
| Reaction | Coupling Partner | Key Features & Use Cases |
| Sonogashira | Terminal Alkyne (R-C≡C-H) | Forms C(sp²)-C(sp) bonds. Essential for introducing alkynyl groups, which are valuable handles for click chemistry or as precursors to other functionalities. Often requires a copper(I) co-catalyst.[14][15] |
| Stille | Organostannane (R-SnBu₃) | Highly versatile with broad functional group tolerance. Stannanes are stable to air and moisture. The primary drawback is the toxicity of tin reagents and difficulty in removing tin byproducts.[16][17][18] |
| Negishi | Organozinc (R-ZnCl) | Highly reactive nucleophiles. Allows for coupling of sp³, sp², and sp carbons. Organozinc reagents are typically prepared in situ and are moisture-sensitive.[19][20][21] |
General Protocol Framework
The experimental setups for these reactions are broadly similar to the Suzuki and Buchwald-Hartwig protocols, requiring an inert atmosphere and a palladium catalyst system. The key variables are the nucleophilic coupling partner, the catalyst/ligand system, and sometimes the use of specific additives.
Protocol: Sonogashira Coupling with Phenylacetylene
-
Setup: Combine the substrate (1.0 equiv), Pd(PPh₃)₄ (2-5 mol%), and Copper(I) Iodide (CuI, 1-2 mol%) in a Schlenk flask under Argon.
-
Reagent Addition: Add anhydrous, degassed solvent (e.g., THF or DMF) followed by an amine base (e.g., triethylamine or diisopropylamine, 2-3 equiv). Finally, add the terminal alkyne (e.g., phenylacetylene, 1.1-1.2 equiv).
-
Reaction: Stir at room temperature or heat gently (40-60 °C) until completion.
-
Workup & Purification: Perform an aqueous workup as previously described. The removal of copper salts may require washing with an ammonium hydroxide solution. Purify by column chromatography.[15][22]
A Note on Stille and Negishi Couplings:
-
Stille: Typically uses Pd(PPh₃)₄ as the catalyst in a solvent like DMF or toluene. An additive like LiCl is sometimes required to facilitate transmetalation.[16][23]
-
Negishi: Often uses catalysts like Pd(dppf)Cl₂ or Pd(PPh₃)₄. The organozinc reagent is prepared in situ from the corresponding organohalide and activated zinc, then transferred to the reaction flask containing the substrate and catalyst.[24][25]
Conclusion
This compound is a robust and versatile starting material for medicinal chemistry campaigns. Its activated 2-chloro position provides a reliable handle for a suite of palladium-catalyzed cross-coupling reactions. By understanding the underlying mechanisms and the critical roles of the catalyst, base, and solvent, researchers can effectively leverage Suzuki, Buchwald-Hartwig, Sonogashira, and other coupling reactions to rapidly generate diverse libraries of novel 2,4-disubstituted pyrimidines for biological screening. The protocols and insights provided herein serve as a validated starting point for these synthetic endeavors.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 2,4-disubstituted pyrimidines: a novel class of KDR kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. research.rug.nl [research.rug.nl]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. Sonogashira Coupling [organic-chemistry.org]
- 16. benchchem.com [benchchem.com]
- 17. Stille Coupling [organic-chemistry.org]
- 18. Stille Coupling | NROChemistry [nrochemistry.com]
- 19. Synthesis of 5-Substituted 2,2'-Bipyridines from Substituted 2-Chloropyridines by a Modified Negishi Cross-Coupling Reaction [organic-chemistry.org]
- 20. Negishi coupling - Wikipedia [en.wikipedia.org]
- 21. Negishi Coupling [organic-chemistry.org]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for the Synthesis of N-Substituted Piperidine Derivatives from Chloropyrimidines
Abstract
The N-substituted piperidine-pyrimidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] The synthesis of these vital compounds is primarily achieved through the coupling of a piperidine moiety with a chloropyrimidine precursor. This guide provides a detailed examination of the two principal methodologies for forging this critical C-N bond: classical Nucleophilic Aromatic Substitution (SNAr) and the more contemporary Palladium-Catalyzed Buchwald-Hartwig Amination. We will delve into the mechanistic underpinnings of each approach, provide field-proven insights into experimental design, and offer detailed, reproducible protocols. This document is intended for researchers, medicinal chemists, and process development scientists seeking to efficiently synthesize these high-value derivatives.
Strategic Overview: Choosing the Right Synthetic Path
The selection of an appropriate synthetic strategy hinges on the electronic properties of the chloropyrimidine substrate and the desired reaction conditions (e.g., functional group tolerance, scalability).
-
Nucleophilic Aromatic Substitution (SNAr): This is the method of choice when the pyrimidine ring is sufficiently "activated" by electron-withdrawing groups. It is operationally simple and avoids the cost and potential toxicity of a metal catalyst. However, it often requires elevated temperatures and has a more limited substrate scope.[3]
-
Buchwald-Hartwig Amination: This powerful palladium-catalyzed cross-coupling reaction is exceptionally versatile and is often the go-to method for unactivated or complex chloropyrimidines. It proceeds under milder conditions and tolerates a wide array of functional groups, making it ideal for late-stage functionalization in drug discovery.[4][5]
Figure 1. High-level decision workflow for selecting a synthetic methodology.
Methodology I: Nucleophilic Aromatic Substitution (SNAr)
Principle and Mechanistic Insight
The SNAr reaction is a two-step addition-elimination process. The reaction is contingent upon the pyrimidine ring being sufficiently electron-deficient to be susceptible to attack by a nucleophile like piperidine. The chlorine atom's position significantly influences reactivity, with positions 2, 4, and 6 being activated by the ring nitrogen atoms.
The mechanism proceeds via the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6] The rate-determining step is typically the initial nucleophilic attack to form this complex, as it temporarily disrupts the aromaticity of the pyrimidine ring.[3][7] The subsequent expulsion of the chloride leaving group restores aromaticity and yields the final product.
Experimental Rationale & Field Insights
-
Causality: The primary driver for choosing SNAr is its simplicity. The absence of a metal catalyst simplifies purification and reduces cost.
-
Activation is Key: This method is most successful with substrates like 2,4-dichloropyrimidine or pyrimidines bearing other electron-withdrawing groups (e.g., -NO₂, -CN). Unactivated substrates like 2-chloropyrimidine will react sluggishly, if at all, often requiring forcing conditions (high heat, pressure) that can limit functional group compatibility.
-
Solvent & Base: A polar aprotic solvent (e.g., DMSO, DMF, NMP) is often used to solvate the cationic counter-ion and accelerate the reaction. An excess of the amine nucleophile (piperidine) can serve as both reactant and base to neutralize the HCl byproduct. Alternatively, a non-nucleophilic base like K₂CO₃ or triethylamine can be added.[8]
General Protocol for SNAr
This protocol describes the synthesis of 2,4-diamino-6-piperidinyl-pyrimidine-3-N-oxide (Minoxidil), a classic example of SNAr in pharmaceutical synthesis.[9][10]
Materials:
-
2,4-diamino-6-chloropyrimidine-N-oxide (1.0 equiv)
-
Piperidine (15-25 equiv)
-
Reaction vessel (round-bottom flask with reflux condenser)
-
Heating mantle and magnetic stirrer
Procedure:
-
To a round-bottom flask, add 2,4-diamino-6-chloropyrimidine-N-oxide.
-
Add a significant excess of piperidine (15 to 25 molar equivalents). The piperidine acts as both the nucleophile and the solvent.
-
Heat the reaction mixture to reflux (the boiling point of piperidine is ~106 °C) with vigorous stirring.[9]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2 to 5 hours.[9]
-
Upon completion, cool the reaction mixture to room temperature.
-
Distill off the excess piperidine under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.
| Substrate Example | Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2,4-diamino-6-chloropyrimidine-N-oxide | Piperidine | Piperidine | Reflux (~106) | 2-5 | High | [9][10] |
| 2-Chloropyrimidine | Piperazine | Water | 60-65 | 1 | 88 | [8] |
| 2,4,6-Trichloropyrimidine | Morpholine | Ethanol | Reflux | 4 | 95 | [11] |
Methodology II: Buchwald-Hartwig Amination
Principle and Mechanistic Insight
The Buchwald-Hartwig amination has revolutionized C-N bond formation.[4] It utilizes a palladium catalyst to couple aryl/heteroaryl halides with amines under conditions far milder than traditional methods. The reaction is effective even for electron-neutral or electron-rich chloropyrimidines that are inert to SNAr.
The generally accepted catalytic cycle involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the pyrimidine, forming a Pd(II) complex. This is often the rate-limiting step for less reactive aryl chlorides.[12]
-
Amine Coordination & Deprotonation: The piperidine coordinates to the Pd(II) center, and a base deprotonates the amine to form a palladium-amido complex.
-
Reductive Elimination: The N-substituted piperidine product is eliminated from the palladium complex, regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[4][13]
Figure 2. Simplified catalytic cycle for the Buchwald-Hartwig amination.
Experimental Rationale & Field Insights (Self-Validating System)
The success of a Buchwald-Hartwig reaction is a self-validating system built on three pillars: the catalyst, the base, and the conditions.
-
Pillar 1: The Catalyst System:
-
Palladium Source: Common sources include Pd(OAc)₂ and Pd₂(dba)₃. However, for consistency and ease of use, air-stable palladium precatalysts (e.g., XPhos Pd G3, RuPhos Pd G4) are highly recommended.[12][14] They ensure a correct Pd:Ligand ratio and generate the active Pd(0) species more cleanly.
-
Ligand Choice (Critical): The C-Cl bond is notoriously difficult to activate. This requires the use of bulky, electron-rich phosphine ligands. Standard ligands like PPh₃ are ineffective.[12] The "Buchwald biarylphosphine ligands" (e.g., XPhos, RuPhos, SPhos, BrettPhos ) are essential for high reactivity and are designed to promote both the challenging oxidative addition and the final reductive elimination step.[12][14]
-
-
Pillar 2: The Base:
-
A strong, non-nucleophilic base is required to deprotonate the amine without competing in the reaction. Sodium tert-butoxide (NaOtBu) is the most common and effective choice.[12] For base-sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ can be used, but this often necessitates a more active catalyst system and higher temperatures.[12]
-
-
Pillar 3: Reaction Conditions:
-
Inert Atmosphere: Oxygen can oxidize and deactivate the Pd(0) catalyst. Therefore, the reaction must be performed under a strictly inert atmosphere (Argon or Nitrogen).[12]
-
Solvent Purity: Use anhydrous, degassed solvents. Common choices include toluene, 1,4-dioxane, and THF. Water can interfere with the catalytic cycle and promote side reactions.[12][14]
-
Temperature: While milder than SNAr, these reactions often require heating (80-110 °C) to drive the oxidative addition of the C-Cl bond.[12]
-
Troubleshooting Common Issues
-
Low/No Conversion: This is the most common issue and usually points to catalyst deactivation or inefficient oxidative addition.
-
Solution: Switch to a more active, sterically hindered ligand (e.g., from XPhos to RuPhos). Use an air-stable precatalyst to ensure catalyst integrity. Increase catalyst loading to 3-5 mol%. Ensure all reagents and solvents are scrupulously dry and the system is rigorously inert.[12]
-
-
Hydrodehalogenation: This side reaction, where the chlorine is replaced by hydrogen, can compete with amination.
-
Solution: This often arises from slower reductive elimination. Using a more electron-rich and bulky ligand can accelerate the desired C-N coupling. Ensure the base is anhydrous, as trace water can be a proton source.[12]
-
General Protocol for Buchwald-Hartwig Amination
Materials & Equipment:
-
Chloropyrimidine derivative (1.0 equiv)
-
Piperidine (1.2-1.5 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) OR Pd(OAc)₂ (1-2 mol%) and Ligand (e.g., XPhos, 2-4 mol%)
-
Anhydrous, degassed toluene
-
Schlenk flask or similar reaction vessel for inert atmosphere chemistry
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add the palladium precatalyst (or Pd source and ligand) and sodium tert-butoxide.
-
Reagent Addition: Evacuate and backfill the flask with argon three times to ensure a completely inert atmosphere.
-
Via syringe, add the anhydrous, degassed toluene, followed by the chloropyrimidine and finally the piperidine.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 100-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. Reactions are often complete in 12-24 hours.
-
Workup: Once complete, cool the mixture to room temperature. Carefully quench the reaction by the slow addition of water.
-
Extraction: Transfer the mixture to a separatory funnel, add more water and an organic solvent (e.g., ethyl acetate), and separate the layers. Extract the aqueous layer two more times with the organic solvent.
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.
| Catalyst System | Base | Solvent | Temperature (°C) | Scope | Reference |
| Pd(OAc)₂ / XPhos | NaOtBu | Toluene | 100 | General for aryl chlorides | [14] |
| Pd₂(dba)₃ / RuPhos | NaOtBu | Dioxane | 80-100 | Effective for challenging substrates | [12] |
| XPhos Pd G3 | K₃PO₄ | t-BuOH/H₂O | 100 | For base-sensitive substrates | [14] |
| Pd/PTABS | K₂CO₃ | Toluene | 25 (RT) | Mild conditions for chloroheteroarenes | [15] |
Technology Spotlight: Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. By using dielectric heating, microwaves can rapidly and uniformly heat a reaction mixture, often leading to dramatic reductions in reaction times and improved yields.[16][17]
-
Application: Both SNAr and Buchwald-Hartwig reactions can be significantly enhanced. A reaction that might take 24 hours under conventional heating can often be completed in 5-30 minutes in a microwave reactor.[18][19]
-
Protocol Modification: When adapting a conventional protocol, use a dedicated microwave reaction vial. Start with the same stoichiometry but set the microwave reactor to the target temperature (e.g., 120-150 °C) for a short duration (e.g., 15 minutes). Monitor for completion and extend the time if necessary.
Conclusion
The synthesis of N-substituted piperidine derivatives from chloropyrimidines is a well-established yet evolving field. For activated substrates where simplicity is paramount, SNAr remains a viable and cost-effective option. However, for broader substrate scope, functional group tolerance, and milder conditions—hallmarks of modern drug discovery—the Buchwald-Hartwig amination is the undisputed method of choice. The strategic selection of catalyst, ligand, and base is critical for success. By understanding the mechanistic principles and experimental rationale outlined in this guide, researchers can confidently and efficiently access this vital class of molecules.
References
- 1. ajchem-a.com [ajchem-a.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-(1-Piperazinyl)pyrimidine synthesis - chemicalbook [chemicalbook.com]
- 9. US4959475A - Process for the production of 2,4-diamino-6-piperidinyl-pyrimidine-3-N-oxide - Google Patents [patents.google.com]
- 10. data.epo.org [data.epo.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Pd/PTABS: Catalyst for Room Temperature Amination of Heteroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Microwave-assisted synthesis of N-heterocycles in medicinal chemistry - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 18. mdpi.com [mdpi.com]
- 19. iris.unito.it [iris.unito.it]
Application Notes and Protocols: Methyl 1-(2-chloropyrimidin-4-yl)piperidine-4-carboxylate in Library Synthesis
Introduction: The Strategic Value of the Pyrimidine-Piperidine Scaffold
In the landscape of modern medicinal chemistry, the convergence of privileged scaffolds into a single molecular entity represents a powerful strategy for navigating chemical space and identifying novel therapeutic agents. The pyrimidine ring is a cornerstone of numerous pharmaceuticals, owing to its presence in the nucleobases of DNA and RNA, which allows for diverse interactions with biological targets.[1][2] Its derivatives have demonstrated a wide spectrum of bioactivities, including anticancer, antiviral, and anti-inflammatory properties.[3][4][5] Complementing this, the piperidine moiety is another highly prevalent scaffold in FDA-approved drugs, often utilized to enhance physicochemical properties such as solubility and metabolic stability, and to introduce three-dimensional complexity crucial for target engagement.[6][7][8]
Methyl 1-(2-chloropyrimidin-4-yl)piperidine-4-carboxylate emerges as a highly versatile and strategically designed building block for the synthesis of diverse compound libraries. This molecule ingeniously combines the key features of both pyrimidines and piperidines, offering three orthogonal points of diversification. The 2-chloro substituent on the electron-deficient pyrimidine ring serves as a reactive handle for various cross-coupling and nucleophilic substitution reactions. The piperidine nitrogen, tethered to the pyrimidine core, provides a vector for exploring structure-activity relationships in relation to the central scaffold. Finally, the methyl ester at the 4-position of the piperidine ring allows for the introduction of a wide array of substituents through amide bond formation. This application note provides a comprehensive guide to the utilization of this compound in the synthesis of compound libraries for drug discovery and development.
Physicochemical Properties and Reactivity
This compound (CAS 889126-33-4) possesses a molecular formula of C₁₁H₁₄ClN₃O₂ and a molecular weight of 255.70 g/mol .[9][10] The molecule's reactivity is governed by its distinct functional groups:
-
2-Chloropyrimidine: The chlorine atom at the C2 position of the pyrimidine ring is activated towards nucleophilic aromatic substitution (SₙAr) and palladium-catalyzed cross-coupling reactions.[11][12] This is due to the electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring, which stabilizes the negatively charged Meisenheimer complex formed during SₙAr.[11] The reactivity of halopyrimidines in palladium-catalyzed reactions generally follows the order I > Br > Cl; however, the electron-deficient nature of the pyrimidine ring facilitates the oxidative addition of even less reactive chloro-substituents to the palladium catalyst.[12][13]
-
Piperidine-4-carboxylate: The methyl ester is a versatile functional group that can be readily hydrolyzed to the corresponding carboxylic acid. This acid can then be coupled with a diverse range of amines to form amides, a key linkage in many biologically active molecules.[14][15] Alternatively, direct amidation of the methyl ester can be achieved under certain conditions.[16][17]
The strategic placement of these functional groups allows for a systematic and combinatorial approach to library synthesis, as illustrated in the following workflow diagram.
Caption: General workflow for library synthesis.
Protocols for Library Synthesis
This section outlines detailed protocols for the key chemical transformations used to generate compound libraries from this compound.
Protocol 1: Suzuki-Miyaura Cross-Coupling at the C2-Position
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds, enabling the introduction of a wide variety of aryl and heteroaryl groups at the C2 position of the pyrimidine ring.[12][13]
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)[12]
-
Base (e.g., K₂CO₃, 2-3 equivalents)[18]
-
Anhydrous solvent (e.g., 1,4-dioxane/water, toluene/ethanol/water)[19]
Procedure:
-
To a reaction vessel, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).[12]
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.
-
Add the anhydrous solvent (e.g., 10 mL).[12]
-
Add the palladium catalyst (0.05 mmol, 5 mol%).[12]
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.[18]
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.[12]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[12]
-
Purify the crude product by column chromatography on silica gel.
| Catalyst | Base | Solvent | Temperature (°C) | Typical Yield Range |
| Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 80-100 | 60-90% |
| Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 100 | 75-95% |
| PdCl₂(dppf) | Cs₂CO₃ | DMF | 90 | 65-88% |
Table 1: Representative Conditions for Suzuki-Miyaura Coupling.
Protocol 2: Nucleophilic Aromatic Substitution (SₙAr)
The activated 2-chloro position readily undergoes SₙAr with a variety of nucleophiles, such as primary and secondary amines, thiols, and alcohols, providing a straightforward method for introducing diverse functional groups.[20][21][22]
Materials:
-
This compound
-
Nucleophile (e.g., primary or secondary amine, 1.5 equivalents)
-
Base (e.g., DIPEA, K₂CO₃, 2-3 equivalents)
-
Solvent (e.g., acetonitrile, DMF, isopropanol)[23]
Procedure:
-
Dissolve this compound (1.0 mmol) in the chosen solvent (10 mL) in a reaction vessel.
-
Add the nucleophile (1.5 mmol) and the base (2.0 mmol).
-
Stir the reaction mixture at room temperature or heat to 50-80 °C. The reaction progress can be monitored by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent to obtain the crude product.
-
Purify by column chromatography or recrystallization.
| Nucleophile Type | Base | Solvent | Temperature (°C) | Typical Yield Range |
| Aliphatic Amines | DIPEA | Acetonitrile | 25-50 | 80-98% |
| Anilines | K₂CO₃ | DMF | 80-100 | 65-90% |
| Thiols | NaH | THF | 0-25 | 70-95% |
Table 2: Representative Conditions for SₙAr Reactions.
Protocol 3: Amide Library Synthesis
Following diversification at the C2 position, the methyl ester at the piperidine C4 position can be converted into a library of amides. This typically involves a two-step process: ester hydrolysis followed by amide coupling.
Caption: Workflow for two-step amide synthesis.
Step 3a: Ester Hydrolysis
Materials:
-
C2-diversified methyl ester intermediate
-
Lithium hydroxide (LiOH, 2-3 equivalents)
-
Solvent mixture (e.g., THF/water, methanol/water)
Procedure:
-
Dissolve the methyl ester (1.0 mmol) in a mixture of THF and water (e.g., 1:1, 10 mL).
-
Add LiOH (2.0 mmol) and stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC or LC-MS).
-
Remove the organic solvent under reduced pressure.
-
Acidify the aqueous solution to pH 3-4 with 1N HCl.
-
Collect the precipitated carboxylic acid by filtration or extract with an organic solvent.
-
Dry the product under vacuum.
Step 3b: Amide Coupling
Materials:
-
Carboxylic acid intermediate
-
Amine (1.1 equivalents)
-
Coupling agent (e.g., HATU, HBTU, EDCI/HOBt)
-
Base (e.g., DIPEA, triethylamine)
-
Anhydrous solvent (e.g., DMF, DCM)
Procedure:
-
Dissolve the carboxylic acid (1.0 mmol) in the anhydrous solvent (10 mL).
-
Add the coupling agent (1.1 mmol) and the base (2.0 mmol), and stir for 10-15 minutes at room temperature to pre-activate the acid.
-
Add the amine (1.1 mmol) and continue stirring at room temperature until the reaction is complete.
-
Dilute the reaction mixture with an organic solvent and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the resulting amide by column chromatography or recrystallization.
Conclusion and Future Perspectives
This compound is a powerful and versatile building block for the construction of diverse chemical libraries. The orthogonal reactivity of its functional groups allows for a systematic exploration of chemical space around the privileged pyrimidine-piperidine core. The protocols outlined in this application note provide a solid foundation for researchers and drug discovery professionals to leverage this scaffold in their quest for novel therapeutic agents. The continued development of new cross-coupling and C-H activation methodologies will undoubtedly further expand the utility of this and related building blocks in the future.
References
- 1. nbinno.com [nbinno.com]
- 2. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
- 4. benchchem.com [benchchem.com]
- 5. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 6. Analogues of Piperidine for Drug Design - Enamine [enamine.net]
- 7. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. thieme-connect.de [thieme-connect.de]
- 9. This compound | CAS 889126-33-4 | Chemical-Suppliers [chemical-suppliers.eu]
- 10. methyl 1-(2-chloropyrimidin-4-yl)piperidine-2-carboxylate [m.chemicalbook.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Methyl Esters as Cross-Coupling Electrophiles: Direct Synthesis of Amide Bonds | Semantic Scholar [semanticscholar.org]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. m.youtube.com [m.youtube.com]
- 23. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Validated Protocol for the Saponification of Methyl 1-(2-chloropyrimidin-4-yl)piperidine-4-carboxylate
Introduction
The conversion of esters to carboxylic acids is a fundamental transformation in organic synthesis, crucial for the preparation of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). This document provides a detailed, validated protocol for the hydrolysis of Methyl 1-(2-chloropyrimidin-4-yl)piperidine-4-carboxylate to its corresponding carboxylic acid, 1-(2-chloropyrimidin-4-yl)piperidine-4-carboxylic acid[1][2][3]. The product of this reaction is a valuable building block in medicinal chemistry.
This protocol emphasizes a base-catalyzed approach, commonly known as saponification, which offers significant advantages over acid-catalyzed methods. Base-catalyzed hydrolysis is generally faster and, critically, irreversible.[4][5] The irreversibility is due to the final deprotonation of the carboxylic acid product to form a carboxylate salt, which is unreactive towards the alcohol byproduct, thereby driving the reaction to completion.[4] This guide will detail the reaction mechanism, provide a step-by-step experimental procedure, and discuss critical process parameters and troubleshooting.
Principle and Mechanism
Ester hydrolysis can be catalyzed by either acid or base.[6][7] While acid-catalyzed hydrolysis is a reversible equilibrium process, base-catalyzed hydrolysis is irreversible and thus often preferred for achieving high yields.[5][8]
The reaction proceeds via a nucleophilic acyl substitution mechanism. The key steps are:
-
Nucleophilic Attack: A hydroxide ion (OH⁻), a strong nucleophile, attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate.
-
Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the methoxide ion (⁻OCH₃) as the leaving group.
-
Acid-Base Reaction: The methoxide ion is a strong base and deprotonates the newly formed carboxylic acid. This is the thermodynamically favorable, irreversible step that drives the reaction to completion, forming a stable carboxylate salt and methanol.
-
Acidification: A final workup step with a strong acid is required to protonate the carboxylate salt and isolate the desired neutral carboxylic acid product.
A critical consideration for this specific substrate is the stability of the 2-chloropyrimidine moiety under basic conditions. The pyrimidine ring is electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr).[9] However, hydrolysis of the ester is typically faster under mild basic conditions (e.g., using LiOH or NaOH at or near room temperature) than the competing SNAr reaction at the C2 position of the pyrimidine ring. Careful control of temperature is therefore essential to ensure chemoselectivity.
Experimental Protocol
This protocol is designed for a laboratory scale synthesis. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
3.1. Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| This compound | ≥95% Purity | Chemical-Suppliers.com | CAS: 889126-33-4[10] |
| Lithium hydroxide monohydrate (LiOH·H₂O) | Reagent Grade | Sigma-Aldrich | Preferred base for milder conditions. |
| Tetrahydrofuran (THF) | HPLC Grade | Fisher Scientific | Co-solvent to ensure solubility. |
| Deionized Water (H₂O) | Type I | Millipore | |
| Hydrochloric Acid (HCl), 2M | Reagent Grade | VWR | For acidification during workup. |
| Ethyl Acetate (EtOAc) | ACS Grade | EMD Millipore | Extraction solvent. |
| Brine (Saturated NaCl solution) | N/A | Lab Prepared | For washing during extraction. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Anhydrous, Granular | Acros Organics | For drying the organic layer. |
| Thin Layer Chromatography (TLC) Plates | Silica Gel 60 F₂₅₄ | Merck | For reaction monitoring. |
3.2. Equipment
-
Round-bottom flask with stir bar
-
Magnetic stir plate
-
Condenser (if heating is required, though not recommended initially)
-
Separatory funnel
-
Rotary evaporator
-
pH paper or pH meter
-
Standard laboratory glassware
3.3. Step-by-Step Procedure
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (2.56 g, 10.0 mmol, 1.0 equiv).
-
Add Tetrahydrofuran (THF, 20 mL) and stir until the starting material is fully dissolved.
-
In a separate beaker, dissolve Lithium hydroxide monohydrate (LiOH·H₂O, 0.63 g, 15.0 mmol, 1.5 equiv) in deionized water (20 mL).
-
-
Reaction Execution:
-
Add the aqueous LiOH solution to the stirred solution of the ester at room temperature (approx. 20-25°C).
-
Allow the biphasic mixture to stir vigorously at room temperature. The reaction progress should be monitored to avoid potential side reactions.
-
-
Reaction Monitoring:
-
Monitor the reaction every 30-60 minutes using Thin Layer Chromatography (TLC).
-
TLC System: 1:1 Ethyl Acetate / Hexanes.
-
Spot the starting material (SM) and the reaction mixture (RM) on a TLC plate. The product carboxylic acid should have a lower Rf value (be closer to the baseline) than the starting ester.
-
The reaction is complete when the starting material spot is no longer visible by UV light. Typical reaction times are 2-6 hours. Avoid prolonged reaction times or heating to minimize the risk of substitution on the chloropyrimidine ring.
-
-
Work-up and Isolation:
-
Once the reaction is complete, remove the THF using a rotary evaporator.
-
Cool the remaining aqueous solution in an ice bath.
-
Slowly add 2M HCl solution dropwise with stirring to acidify the mixture to a pH of ~3-4 (verify with pH paper). The carboxylic acid product will precipitate as a solid.
-
Extract the aqueous mixture three times with Ethyl Acetate (3 x 30 mL).
-
Combine the organic layers in a separatory funnel and wash once with brine (20 mL).
-
Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification and Characterization:
-
The resulting crude solid is often of high purity. If necessary, it can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetonitrile).
-
The final product, 1-(2-chloropyrimidin-4-yl)piperidine-4-carboxylic acid, should be dried under vacuum.
-
Characterize the product using standard analytical techniques (¹H NMR, ¹³C NMR, LC-MS) to confirm its identity and purity.
-
Workflow Visualization
The overall experimental process can be summarized in the following workflow diagram.
Caption: Experimental workflow for the saponification of the methyl ester.
Troubleshooting and Key Considerations
-
Incomplete Reaction: If the reaction stalls, a small additional amount of LiOH solution can be added. Avoid heating unless necessary, as this increases the risk of side reactions. Ensure vigorous stirring to overcome the biphasic nature of the reaction mixture.
-
Side Product Formation: If a new, non-polar spot appears on TLC, it may indicate a side reaction on the pyrimidine ring. This is often caused by excessive reaction times or elevated temperatures. The reaction should be stopped and worked up as soon as the starting material is consumed.
-
Product Fails to Precipitate: If the product does not precipitate upon acidification, it may be more soluble in water than expected. Proceed directly to the extraction step. Ensure the aqueous layer is saturated with NaCl (brine) to decrease the solubility of the organic product and improve extraction efficiency.
-
Emulsion during Extraction: An emulsion may form during the ethyl acetate extraction. To break it, add a small amount of brine and swirl gently, or allow the mixture to stand for a longer period.
References
- 1. 1-(2-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid [cymitquimica.com]
- 2. 1-(2-chloropyrimidin-4-yl)piperidine-4-carboxylic acid - CAS:1208087-83-5 - Sunway Pharm Ltd [3wpharm.com]
- 3. Page loading... [wap.guidechem.com]
- 4. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. chemistnotes.com [chemistnotes.com]
- 7. dalalinstitute.com [dalalinstitute.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 2-Chloropyrimidine: Synthetic Applications, Reactivity, and Ionization Properties_Chemicalbook [chemicalbook.com]
- 10. This compound | CAS 889126-33-4 | Chemical-Suppliers [chemical-suppliers.eu]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Methyl 1-(2-chloropyrimidin-4-yl)piperidine-4-carboxylate
Introduction
Welcome to the technical support center for the synthesis of Methyl 1-(2-chloropyrimidin-4-yl)piperidine-4-carboxylate. This molecule is a valuable building block in medicinal chemistry and drug development, frequently utilized in the synthesis of kinase inhibitors and other targeted therapeutics. Its synthesis, primarily achieved through a Nucleophilic Aromatic Substitution (SNAr) reaction, is generally robust. However, challenges related to regioselectivity, reaction kinetics, and impurity profiles can arise.
This guide is designed for researchers, chemists, and process development professionals. It provides in-depth, experience-driven answers to common questions, detailed troubleshooting guides, and optimized protocols to ensure a successful and reproducible synthesis.
Core Reaction Scheme
The synthesis involves the reaction of 2,4-dichloropyrimidine with methyl piperidine-4-carboxylate. The reaction is typically carried out in the presence of a non-nucleophilic base to scavenge the HCl generated.
Caption: Overall synthetic scheme for the target compound.
Frequently Asked Questions (FAQs)
This section addresses common conceptual and practical questions encountered during the synthesis.
Q1: What is the underlying mechanism of this reaction, and why does the substitution preferentially occur at the C4 position?
A1: The reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This is a two-step process:
-
Nucleophilic Attack: The secondary amine of the methyl piperidine-4-carboxylate acts as the nucleophile, attacking one of the electron-deficient carbon atoms (C2 or C4) bearing a chlorine atom. This forms a high-energy, negatively charged intermediate called a Meisenheimer complex.[1]
-
Leaving Group Departure: Aromaticity is restored by the expulsion of the chloride leaving group.
The regioselectivity, or the preference for attack at the C4 position over the C2 position, is a well-documented phenomenon in the chemistry of 2,4-dihalopyrimidines.[2] The primary reason is the superior stability of the Meisenheimer intermediate formed during C4 attack. When the nucleophile attacks C4, the resulting negative charge can be delocalized across both electronegative ring nitrogen atoms through resonance. In contrast, attack at C2 allows delocalization onto only one nitrogen atom.[1][3] This greater stabilization lowers the activation energy for the C4 substitution pathway, making it the kinetically favored process.[2]
Caption: Simplified SNAr mechanism workflow.
Q2: My reaction is very slow or stalls before completion. How can I increase the reaction rate?
A2: Sluggish reaction rates are a common issue. Several factors can be adjusted:
-
Solvent Choice: The polarity of the solvent plays a critical role. Polar aprotic solvents like DMF, DMSO, or NMP can significantly accelerate SNAr reactions. They effectively solvate the cation of the base-nucleophile salt, leaving a more "naked" and reactive nucleophile. However, protic solvents like ethanol or isopropanol are also commonly used and can be effective, often at reflux temperatures.[4]
-
Temperature: Increasing the temperature will almost always increase the reaction rate. If you are running the reaction at room temperature, consider heating to 50-80 °C or even to reflux, depending on the solvent. Monitor by TLC or LC-MS to avoid decomposition.
-
Base Strength: Ensure you are using at least one equivalent of a suitable non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). The base is crucial for neutralizing the HCl formed, which would otherwise protonate and deactivate the piperidine nucleophile.
Q3: I am observing a significant amount of a second product by LC-MS. What is it and how can I prevent its formation?
A3: The most common byproduct is the disubstituted product, where a second molecule of methyl piperidine-4-carboxylate has displaced the remaining chlorine atom at the C2 position. Another possibility is the C2-substituted isomer.
-
Minimizing Disubstitution: This occurs when the reaction is driven too hard (e.g., excessive temperature or reaction time) or if an excess of the piperidine nucleophile is used. To minimize it:
-
Use a strict stoichiometry of 1.0 to 1.1 equivalents of methyl piperidine-4-carboxylate.
-
Monitor the reaction closely and stop it once the 2,4-dichloropyrimidine is consumed.
-
Avoid excessively high temperatures if possible.
-
-
Addressing C2-Isomer Formation: While C4 substitution is favored, some C2 isomer can form, particularly if the pyrimidine ring has certain other substituents.[5][6] If you suspect C2 formation, confirm the structure using 2D NMR techniques (HMBC, NOESY). Optimizing for C4 selectivity involves using milder conditions (lower temperature), which can enhance the kinetic preference for the more stable C4 pathway.[5]
Q4: Which analytical techniques are best for monitoring this reaction?
A4: A combination of techniques is ideal:
-
Thin-Layer Chromatography (TLC): This is the quickest method for qualitative monitoring.[7] It allows you to visualize the consumption of the starting materials (2,4-dichloropyrimidine is UV active) and the appearance of the product. Use a solvent system like 30-50% ethyl acetate in hexanes.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the preferred method. It provides a more accurate assessment of the reaction progress, showing the relative ratios of starting materials, the desired product, and any byproducts (like the disubstituted species), all confirmed by their mass-to-charge ratio.
Troubleshooting Guide
This guide provides a structured approach to resolving common experimental issues.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive nucleophile (protonated).2. Insufficient temperature.3. Low-quality or wet solvent/reagents. | 1. Ensure at least 1 equivalent of base (DIPEA, TEA) is used.2. Increase temperature incrementally (e.g., from RT to 60 °C, then 80 °C). Monitor for decomposition.3. Use anhydrous solvents and fresh reagents. |
| Formation of C2-Isomer | 1. High reaction temperature favoring the thermodynamic product.2. Electronic effects from other substituents (if any).[6] | 1. Run the reaction at a lower temperature for a longer duration to favor the kinetic C4 product.2. Screen different solvents; sometimes less polar solvents can enhance selectivity. |
| Significant Disubstitution | 1. Excess piperidine nucleophile used.2. Reaction time is too long or temperature is too high. | 1. Use no more than 1.1 equivalents of methyl piperidine-4-carboxylate.2. Monitor the reaction carefully by LC-MS and quench it as soon as the starting dichloropyrimidine is consumed. |
| Product Decomposition | 1. Reaction temperature is too high.2. Work-up conditions are too harsh (e.g., strongly acidic or basic). | 1. Reduce the reaction temperature.2. During work-up, use a mild aqueous quench (e.g., saturated sodium bicarbonate solution) and avoid prolonged exposure to strong acids or bases. |
| Difficult Purification | 1. Product co-elutes with starting material or byproducts. | 1. Optimize your column chromatography gradient. A shallow gradient (e.g., 10-40% Ethyl Acetate in Hexanes) often provides better separation.2. If chromatography fails, consider recrystallization from a solvent system like isopropanol/water or ethyl acetate/heptane. |
Troubleshooting Workflow
Caption: A decision workflow for troubleshooting common issues.
Optimized Experimental Protocols
Protocol 1: Optimized Synthesis
This protocol is designed to maximize yield and regioselectivity for the C4-substituted product.
-
Reactant Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,4-dichloropyrimidine (1.0 eq.).
-
Solvent Addition: Add anhydrous ethanol or N,N-dimethylformamide (DMF) to create a 0.2-0.5 M solution.
-
Reagent Addition: Add methyl piperidine-4-carboxylate hydrochloride (1.05 eq.) followed by N,N-diisopropylethylamine (DIPEA) (2.2 eq.). Note: If using the free-base of the piperidine, only 1.1 eq. of DIPEA is required.
-
Reaction: Heat the reaction mixture to 80 °C.
-
Monitoring: Monitor the reaction progress every 2 hours using TLC or LC-MS.[7] The reaction is typically complete within 4-8 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
Dilute the residue with ethyl acetate and water.
-
Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of 20% to 50% ethyl acetate in hexanes. Combine the fractions containing the pure product and concentrate to yield a white to off-white solid.
Protocol 2: Reaction Monitoring by TLC
-
Plate Preparation: On a silica gel TLC plate, draw a starting line in pencil. Spot a small amount of the co-spot (a mix of both starting materials), the 2,4-dichloropyrimidine, and the reaction mixture.
-
Development: Develop the plate in a chamber containing 30% ethyl acetate in hexanes.
-
Visualization: Visualize the dried plate under a UV lamp (254 nm). The disappearance of the 2,4-dichloropyrimidine spot and the appearance of a new, less polar product spot indicates reaction progress.
References
Technical Support Center: Navigating the Purification of Methyl 1-(2-chloropyrimidin-4-yl)piperidine-4-carboxylate
Welcome to the dedicated technical support guide for the purification of Methyl 1-(2-chloropyrimidin-4-yl)piperidine-4-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common and complex challenges encountered during the purification of this important synthetic intermediate. Here, we move beyond simple protocols to explain the "why" behind the "how," empowering you with the scientific rationale to optimize your purification strategy.
Troubleshooting Guide: From Crude Reality to Pure Compound
This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing in-depth explanations and actionable solutions.
Issue 1: Persistent Impurity with Similar Polarity to the Desired Product
Question: I'm observing a persistent impurity in my crude this compound that co-elutes or is very close to my product spot on TLC and during column chromatography. What is this impurity and how can I remove it?
Answer:
This is the most common challenge in the synthesis of this compound. The persistent impurity is almost certainly the isomeric byproduct: Methyl 1-(4-chloro-pyrimidin-2-yl)piperidine-4-carboxylate .
Causality of Isomer Formation:
The synthesis of your target compound involves a nucleophilic aromatic substitution (SNAr) reaction between 2,4-dichloropyrimidine and methyl piperidine-4-carboxylate. The pyrimidine ring has two reactive sites for substitution: the C2 and C4 positions. While the reaction with secondary amines generally favors substitution at the more reactive C4 position to yield your desired product, competitive substitution at the C2 position can and does occur, leading to the formation of the undesired isomer.[1][2] The regioselectivity of this reaction can be influenced by factors such as the solvent, temperature, and the presence of additives.[3]
Visualizing the Reaction and Key Impurity:
References
- 1. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. wuxibiology.com [wuxibiology.com]
- 3. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
identifying side products in the synthesis of chloropyrimidinyl piperidines
Welcome to the Technical Support Center for the synthesis of chloropyrimidinyl piperidines. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important synthetic transformation. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly the identification and mitigation of side products. The information provided is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity.
Introduction
The coupling of a piperidine moiety to a chloropyrimidine core is a cornerstone reaction in the synthesis of a multitude of pharmaceutically active compounds. The resulting structures are prevalent in various therapeutic areas. While seemingly straightforward, this reaction, typically a nucleophilic aromatic substitution (SNAr) or a Buchwald-Hartwig amination, is often plagued by the formation of unwanted side products. These impurities can complicate purification, reduce yields, and potentially introduce toxic components into the final product. This guide will equip you with the knowledge to anticipate, identify, and control these side reactions, leading to more efficient and robust synthetic routes.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of chloropyrimidinyl piperidines, with a focus on identifying the root cause and implementing effective solutions.
Issue 1: Presence of a Pyrimidone Impurity in the Final Product
Question: After my reaction, I've isolated a significant amount of a byproduct that appears to be a pyrimidone, where the chlorine atom has been replaced by a hydroxyl group. What causes this, and how can I prevent it?
Answer:
The formation of a pyrimidone is a classic example of a hydrolysis side reaction. The chlorine atom on the pyrimidine ring is susceptible to displacement by water, especially under certain conditions.
Causality:
-
Presence of Water: Trace amounts of water in your reaction solvent or reagents can act as a nucleophile, attacking the electron-deficient carbon atom of the C-Cl bond. This is particularly problematic at elevated temperatures.
-
Basic Conditions: The presence of a base, often used to scavenge the HCl generated during the reaction, can deprotonate water, forming hydroxide ions. Hydroxide is a much stronger nucleophile than water and will readily displace the chloride.
-
Acid-Catalyzed Hydrolysis: In some cases, acidic conditions can also promote hydrolysis. For instance, highly selective acid-catalyzed hydrolysis has been used to intentionally convert one isomeric chloropyrimidine to a pyrimidone while leaving another isomer intact.[1]
Solutions:
-
Strictly Anhydrous Conditions: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and ensure your piperidine and any base used are free of water.
-
Choice of Base: If a base is required, consider using a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) or a carbonate base like potassium carbonate (K₂CO₃) over alkali hydroxides.
-
Temperature Control: Running the reaction at the lowest effective temperature can help minimize the rate of hydrolysis relative to the desired amination.
Issue 2: Formation of Bis-Piperidinyl Pyrimidine
Question: My reaction is producing a significant amount of a di-substituted product where two piperidine molecules have reacted with a dichloropyrimidine starting material. How can I improve the selectivity for the mono-substituted product?
Answer:
Achieving regioselectivity in the reaction of dichloropyrimidines is a common challenge. The relative reactivity of the chlorine atoms on the pyrimidine ring dictates the product distribution.
Causality:
-
Relative Reactivity of Chlorine Atoms: In a dichloropyrimidine, the chlorine atoms at different positions (e.g., C2, C4, C6) have different reactivities towards nucleophilic attack. This is influenced by the electronic effects of the ring nitrogen atoms. For example, in 2,4-dichloropyrimidine, the C4 position is generally more reactive towards SNAr with amine nucleophiles.[2][3]
-
Reaction Stoichiometry and Conditions: Using an excess of the piperidine nucleophile or prolonged reaction times at elevated temperatures can favor the formation of the di-substituted product.
Solutions:
-
Control Stoichiometry: Use a stoichiometric amount or a slight excess (e.g., 1.0-1.2 equivalents) of the piperidine.
-
Temperature and Time Optimization: Monitor the reaction closely by TLC or LC-MS and stop it once the desired mono-substituted product is maximized. Lowering the reaction temperature can sometimes improve selectivity.
-
Catalyst Control (for Buchwald-Hartwig reactions): The choice of ligand can influence regioselectivity in palladium-catalyzed aminations.
Issue 3: Hydrodehalogenation - Replacement of Chlorine with Hydrogen
Question: My mass spectrometry analysis shows a significant peak corresponding to the pyrimidine core without the chlorine atom, and without the piperidine attached. What is this hydrodehalogenation side product and how can I avoid it?
Answer:
Hydrodehalogenation is the reduction of the C-Cl bond to a C-H bond. This is a common side reaction in palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination.
Causality:
-
Catalyst-Mediated Reduction: In the Buchwald-Hartwig catalytic cycle, after oxidative addition of the chloropyrimidine to the Pd(0) catalyst, competing side reactions can occur. Beta-hydride elimination from the amine or reaction with trace water or other proton sources can lead to a palladium-hydride species, which can then reductively eliminate to form the hydrodehalogenated product.[4][5]
-
Reaction Conditions: The choice of base, solvent, and ligand can influence the rate of hydrodehalogenation.
Solutions:
-
Ligand Selection: Use bulky, electron-rich phosphine ligands (e.g., Buchwald or Hartwig ligands) that are designed to promote the desired C-N reductive elimination over competing pathways.[4]
-
Base Purity: Ensure the base (e.g., NaOtBu, K₃PO₄) is anhydrous and of high purity.[4]
-
Inert Atmosphere: Meticulously maintain an inert atmosphere (argon or nitrogen) to exclude oxygen and moisture, which can contribute to catalyst decomposition and side reactions.[4][6]
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to chloropyrimidinyl piperidines?
The two most common methods are:
-
Nucleophilic Aromatic Substitution (SNAr): This is a direct displacement of a chlorine atom on the pyrimidine ring by the piperidine nucleophile. The reaction is often carried out at elevated temperatures, sometimes in the presence of a base to neutralize the HCl byproduct.[7][8]
-
Buchwald-Hartwig Amination: This is a palladium-catalyzed cross-coupling reaction between the chloropyrimidine and piperidine. It often proceeds under milder conditions than SNAr and has a broader substrate scope, but requires careful control of the catalyst system.[5]
Q2: How can I detect and quantify side products in my reaction mixture?
A combination of analytical techniques is generally recommended:
-
Thin-Layer Chromatography (TLC): For initial reaction monitoring and qualitative assessment of product and impurity formation.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for identifying the molecular weights of the main product and any side products.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information to confirm the identity of the desired product and characterize impurities.
-
Gas Chromatography (GC): Useful for analyzing volatile impurities, especially residual solvents.[10]
Q3: What are some common purification strategies to remove these side products?
The choice of purification method depends on the physical properties of your product and the impurities:
-
Flash Column Chromatography: This is a widely used technique for separating compounds with different polarities.[11]
-
Crystallization: If your product is a solid, recrystallization can be a highly effective method for achieving high purity.[11]
-
Acid-Base Extraction: Since piperidine derivatives are basic, you can often use an acid wash to extract your product into an aqueous layer, leaving non-basic impurities in the organic layer. The product can then be recovered by basifying the aqueous layer and re-extracting.[11]
-
Distillation: For liquid products with sufficiently different boiling points from the impurities.
Table 1: Summary of Common Side Products and Mitigation Strategies
| Side Product | Probable Cause | Recommended Solution(s) |
| Pyrimidone | Presence of water/hydroxide | Use anhydrous reagents and solvents; employ a non-nucleophilic base. |
| Bis-Piperidinyl Pyrimidine | Excess piperidine; high temperature | Control stoichiometry; optimize reaction time and temperature. |
| Hydrodehalogenated Pyrimidine | Competing reduction in Pd-catalysis | Select appropriate ligands; ensure anhydrous and inert conditions. |
| Over-alkylation of Piperidine | Not a typical side product in this specific synthesis, but can occur in other piperidine alkylations.[12] | N/A for this topic. |
| Dimerization of Chloropyrimidine | Can occur under certain coupling conditions. | Optimize catalyst and ligand choice. |
Experimental Protocols
Protocol 1: General Procedure for SNAr Reaction
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the chloropyrimidine (1.0 equiv.), piperidine (1.1 equiv.), and a suitable anhydrous solvent (e.g., acetonitrile, DMF, or dioxane).
-
Add a non-nucleophilic base such as K₂CO₃ (2.0 equiv.).
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) under an inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter off any inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography or crystallization.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
In a glovebox or under a strict inert atmosphere, add the chloropyrimidine (1.0 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a suitable phosphine ligand (e.g., XPhos, SPhos, 2-10 mol%), and a base (e.g., NaOtBu, K₃PO₄, 1.5-2.0 equiv.) to an oven-dried Schlenk tube.
-
Evacuate and backfill the tube with argon or nitrogen (repeat 3 times).
-
Add anhydrous, degassed solvent (e.g., toluene, dioxane) via syringe.
-
Add piperidine (1.2 equiv.) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and quench by slowly adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. Nucleophilic displacement reactions in aromatic systems. Part III. Kinetics of the reactions of chloronitropyridines and chloropyrimidines with piperidine, morpholine, pyridine, and aniline - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 9. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Methyl 1-(2-chloropyrimidin-4-yl)piperidine-4-carboxylate
Welcome to the technical support center for the synthesis of Methyl 1-(2-chloropyrimidin-4-yl)piperidine-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding and practical knowledge to optimize your reaction yield and purity.
Troubleshooting Guide
This section addresses specific challenges you may encounter during the synthesis, providing explanations for the underlying chemical principles and actionable solutions.
Question 1: Why is my reaction yield consistently low?
Low yields in the synthesis of this compound, a nucleophilic aromatic substitution (SNAr) reaction, can stem from several factors. The pyrimidine ring's electron-deficient nature, enhanced by two chlorine atoms, facilitates nucleophilic attack, but the reaction's success is sensitive to conditions.[1]
Possible Causes & Solutions:
-
Incomplete Reaction:
-
Insufficient Reaction Time or Temperature: SNAr reactions can be sluggish at low temperatures. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the starting materials are still present after a significant amount of time, consider gradually increasing the temperature.[2]
-
Poor Quality Starting Materials: Ensure the purity of your 2,4-dichloropyrimidine and methyl piperidine-4-carboxylate. Impurities can interfere with the reaction. The hydrochloride salt of methyl piperidine-4-carboxylate is commonly used, and it's crucial to neutralize it in situ or beforehand to generate the free amine nucleophile.[3]
-
-
Side Reactions:
-
Disubstitution: The formation of a disubstituted byproduct, where both chlorine atoms on the pyrimidine ring are replaced by the piperidine nucleophile, is a common issue. This is more likely to occur with an excess of the nucleophile or at higher temperatures.[2] To mitigate this, use a stoichiometric amount or only a slight excess (1.05-1.1 equivalents) of methyl piperidine-4-carboxylate.[2]
-
Reaction with Solvent: Certain solvents can compete with your intended nucleophile. For instance, in alcoholic solvents like methanol or ethanol, the corresponding alkoxide can be formed, especially in the presence of a strong base, leading to the formation of methoxy- or ethoxy-pyrimidine byproducts.[4][5]
-
-
Suboptimal Reaction Conditions:
-
Incorrect Base: The choice and amount of base are critical. A non-nucleophilic organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is typically used to neutralize the HCl generated during the reaction without competing with the primary nucleophile.[2][4] An insufficient amount of base can lead to the protonation of the piperidine nitrogen, rendering it non-nucleophilic and halting the reaction.
-
Inappropriate Solvent: Polar aprotic solvents such as acetonitrile, N,N-dimethylformamide (DMF), or tetrahydrofuran (THF) are generally preferred for SNAr reactions as they can solvate the charged intermediates effectively.[2][6] In some cases, greener solvents like water have also been shown to be effective for SNAr reactions on pyrimidines.[7][8]
-
Question 2: How can I minimize the formation of the disubstituted byproduct?
The formation of the disubstituted byproduct is a common challenge in reactions involving dichloropyrimidines. The key to minimizing this is controlling the reactivity and concentration of the nucleophile.
Strategies for Minimizing Disubstitution:
| Parameter | Recommendation | Rationale |
| Nucleophile Stoichiometry | Use 1.0 to 1.1 equivalents of methyl piperidine-4-carboxylate. | A larger excess of the nucleophile increases the statistical probability of a second substitution reaction.[2] |
| Reaction Temperature | Maintain a low temperature, especially during the addition of the nucleophile (e.g., 0-10 °C). | Higher temperatures can increase the rate of the second substitution, reducing selectivity for the desired mono-substituted product.[2] |
| Rate of Addition | Add the nucleophile solution dropwise over a prolonged period (e.g., 1-2 hours). | Slow, controlled addition maintains a low concentration of the nucleophile in the reaction mixture, which favors mono-substitution.[2] |
Question 3: I am observing unexpected regioselectivity. Why is the piperidine substituting at the C2 position instead of the C4 position?
While nucleophilic aromatic substitution on 2,4-dichloropyrimidines generally favors the C4 position, several factors can influence and even reverse this regioselectivity.[9][10][11]
Factors Influencing Regioselectivity:
-
Electronic Effects: The presence of electron-donating or electron-withdrawing groups on the pyrimidine ring can significantly alter the electron density at the C2 and C4 positions, thereby influencing the site of nucleophilic attack.[9][10] For the unsubstituted 2,4-dichloropyrimidine, the C4 position is generally more electrophilic.
-
Steric Hindrance: Bulky substituents on the pyrimidine ring or the nucleophile can sterically hinder attack at a particular position, favoring substitution at the less hindered site.[1]
-
Nature of the Nucleophile: In some specific cases, the nature of the nucleophile itself can direct the regioselectivity. For instance, tertiary amines have been reported to favor C2 selectivity in reactions with certain 5-substituted-2,4-dichloropyrimidines.[1][12]
-
Reaction Conditions: Solvents and additives can play a role in regioselectivity. While less common for simple amine nucleophiles, certain conditions can promote C2 substitution.[13]
Troubleshooting Regioselectivity Issues:
If you are observing significant C2 substitution, carefully re-examine your starting materials for any unexpected substituents. Additionally, consider the reaction conditions and whether any aspect might be favoring the unexpected isomer.
Frequently Asked Questions (FAQs)
What is the mechanism of this reaction?
The synthesis of this compound proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This is a two-step process:
-
Nucleophilic Attack: The nitrogen atom of methyl piperidine-4-carboxylate acts as a nucleophile and attacks the electron-deficient C4 position of the 2,4-dichloropyrimidine ring. This forms a negatively charged intermediate called a Meisenheimer complex, where the negative charge is delocalized over the pyrimidine ring.[14][15]
-
Leaving Group Departure: The aromaticity of the pyrimidine ring is restored by the elimination of the chloride ion from the C4 position.
What is the best way to purify the final product?
The purification of this compound typically involves the following steps:
-
Work-up: After the reaction is complete, the reaction mixture is usually quenched with water. The product is then extracted into an organic solvent such as ethyl acetate or dichloromethane. The organic layer is washed with brine to remove any remaining water-soluble impurities and then dried over an anhydrous salt like sodium sulfate or magnesium sulfate.
-
Chromatography: Column chromatography on silica gel is a common and effective method for purifying the crude product. A solvent system of ethyl acetate and hexane is often used as the eluent. The polarity of the eluent can be adjusted to achieve optimal separation of the desired product from any unreacted starting materials and byproducts.
Can I use a different base?
While TEA and DIPEA are common choices, other non-nucleophilic bases can also be used. The key is that the base should be strong enough to neutralize the generated HCl but not so strong that it causes unwanted side reactions. Inorganic bases like potassium carbonate can also be employed, particularly in polar aprotic solvents where they have sufficient solubility.
What is a typical experimental protocol?
Below is a general, optimized protocol for the synthesis.
Optimized Synthesis Protocol:
-
Reactant Preparation: To a solution of methyl piperidine-4-carboxylate hydrochloride (1.0 eq) in a suitable solvent (e.g., acetonitrile or THF), add a non-nucleophilic base (e.g., triethylamine, 2.2 eq) and stir for 15-30 minutes at room temperature to generate the free amine.
-
Reaction Setup: In a separate flask, dissolve 2,4-dichloropyrimidine (1.05 eq) in the same anhydrous solvent. Cool this solution to 0-5 °C in an ice bath.
-
Controlled Addition: Slowly add the solution of 2,4-dichloropyrimidine to the stirred solution of methyl piperidine-4-carboxylate over 1-2 hours, maintaining the temperature between 0-5 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 4-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Methyl piperidine-4-carboxylate hydrochloride | 7462-86-4 [chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
- 7. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 10. wuxibiology.com [wuxibiology.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. researchgate.net [researchgate.net]
- 13. Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Troubleshooting Failed Reactions with 2-Chloropyrimidine Intermediates
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-chloropyrimidine intermediates. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help you overcome common challenges in your synthetic endeavors. My insights are drawn from a combination of established chemical principles and field-proven experience to ensure the advice is both scientifically sound and practically applicable.
Introduction: The Dichotomy of 2-Chloropyrimidine Reactivity
2-Chloropyrimidines are valuable building blocks in medicinal chemistry and materials science due to their prevalence in biologically active molecules. However, their reactivity can be a double-edged sword. While the electron-deficient nature of the pyrimidine ring activates the C-Cl bond towards nucleophilic attack, it also introduces a set of unique challenges, including catalyst inhibition and a propensity for side reactions. This guide will help you navigate these complexities and achieve success in your reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Buchwald-Hartwig, etc.)
Question 1: My Suzuki-Miyaura coupling with a 2-chloropyrimidine substrate is sluggish or has completely failed. Where should I start troubleshooting?
Answer:
A failed Suzuki-Miyaura coupling involving a 2-chloropyrimidine can be frustrating, but a systematic approach to troubleshooting can often identify the culprit. The key areas to investigate are the catalyst system, reaction conditions, and the integrity of your reagents. 2-Chloropyrimidines are known to be less reactive than their bromo or iodo counterparts, making the choice of an appropriate catalytic system crucial.[1][2]
Here's a logical workflow for troubleshooting:
Caption: A systematic workflow for troubleshooting failed Suzuki-Miyaura coupling reactions.
Step-by-Step Troubleshooting Protocol:
-
Reagent Integrity Check:
-
Boronic Acid/Ester: Boronic acids are susceptible to decomposition, particularly protodeboronation, where the C-B bond is cleaved.[3] This is often exacerbated by high temperatures.[1] Use fresh, high-purity boronic acid or its more stable pinacol ester counterpart.[4][5]
-
2-Chloropyrimidine: Ensure your starting material is pure and free from contaminants that could poison the catalyst.
-
Solvent and Base: Use anhydrous solvents and ensure your base is of high quality and appropriate for the reaction. The solubility and strength of the base are critical for the transmetalation step.[3]
-
-
Catalyst and Ligand Optimization: Standard catalysts like Pd(PPh₃)₄ may not be effective for less reactive aryl chlorides.[2][3] Consider screening more active catalyst systems.
-
Catalyst Screening: Modern palladium precatalysts often offer higher reactivity and stability.
-
Ligand Choice: Electron-rich and sterically hindered phosphine ligands are generally required for the oxidative addition to aryl chlorides.[2]
Catalyst/Ligand System Typical Application Notes Source Pd(PPh₃)₄ General purpose, often effective for dichloropyrimidines. May require higher temperatures and longer reaction times. [1][6] Pd₂(dba)₃ with a suitable ligand Often used but requires a ligand for efficiency. Without a ligand, yields can be very low. [1] Buchwald-type ligands (e.g., XPhos, SPhos) Excellent for challenging couplings, including those with aryl chlorides. Can enable reactions at lower temperatures. [7] -
-
Reaction Condition Adjustment:
-
Temperature: Insufficient heat can lead to a sluggish reaction, while excessive heat can cause catalyst decomposition or side reactions.[3] Microwave irradiation can sometimes be beneficial, leading to shorter reaction times and improved yields.[1][6]
-
Atmosphere: Suzuki couplings are sensitive to oxygen, which can oxidize the active Pd(0) catalyst.[3] Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
Question 2: I'm attempting a Buchwald-Hartwig amination on a 2-chloropyrimidine, but I'm getting low yields and several byproducts. What are the likely causes?
Answer:
The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but its application to 2-chloropyrimidines can be challenging.[8] The Lewis basic nitrogen atoms in both the pyrimidine ring and the amine coupling partner can coordinate to the palladium catalyst, leading to catalyst inhibition.[2]
Common Pitfalls and Solutions:
-
Catalyst Inhibition: The pyridine-like nitrogen at the 1-position of the pyrimidine ring can act as a ligand for the palladium center, deactivating the catalyst. Using sterically hindered ligands can often mitigate this issue by preventing the pyrimidine nitrogen from coordinating as strongly.[7]
-
Base Selection: The choice of base is critical. Strong bases can lead to side reactions, while weak bases may not be effective in promoting the reaction. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are commonly used, but optimization may be necessary.
-
Side Reactions:
-
Hydrodehalogenation: The chloro group is replaced by a hydrogen atom. This can be minimized by ensuring a strictly inert atmosphere and using dry solvents.[2]
-
Competitive SNAr: With highly nucleophilic amines, a non-catalyzed nucleophilic aromatic substitution (SNAr) can compete with the palladium-catalyzed pathway.[9]
-
Caption: Common issues and solutions for Buchwald-Hartwig amination of 2-chloropyrimidines.
Experimental Protocol for Optimization:
-
Set up a parallel screen of different ligands (e.g., XPhos, RuPhos, JohnPhos) and bases (e.g., NaOtBu, K₂CO₃, Cs₂CO₃).
-
Use a reliable palladium precatalyst to ensure consistent generation of the active Pd(0) species.
-
Degas your solvent thoroughly and run the reactions under a strict inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS to identify the formation of byproducts and determine the optimal reaction time.
Section 2: Nucleophilic Aromatic Substitution (SNAr)
Question 3: My SNAr reaction with a 2-chloropyrimidine is not proceeding, even with a strong nucleophile. What factors could be hindering the reaction?
Answer:
While 2-chloropyrimidines are activated towards SNAr, several factors can prevent the reaction from occurring. The reactivity in SNAr is generally lower for 2-chloropyrimidines compared to their 4-chloro isomers.[10] This is because the negative charge in the Meisenheimer intermediate is better stabilized when the substitution occurs at the 4-position, as it can be delocalized onto both ring nitrogens.
Key Considerations for SNAr Reactions:
-
Solvent Effects: The choice of solvent can significantly impact the reaction rate. Polar aprotic solvents like DMF, DMSO, or NMP are generally preferred as they can solvate the cation of the nucleophile's salt, making the nucleophile more reactive. The stability of the intermediate complex is enhanced in a medium with a high dielectric constant.[11]
-
Base/Nucleophile Strength: The strength of the nucleophile is a primary driver of the reaction. For less reactive nucleophiles, the addition of a non-nucleophilic base may be necessary to deprotonate the nucleophile and increase its reactivity. However, some SNAr reactions on chloropyrimidines are acid-catalyzed, and a strong base can inhibit the reaction.[12] In such cases, a mild or heterogeneous base may be required to scavenge the acid generated during the reaction without shutting down the desired pathway.[12]
-
Leaving Group Ability: While chlorine is a reasonable leaving group, bromo or iodo pyrimidines would be more reactive. If your reaction is still failing, consider if a more reactive starting material is synthetically accessible.
-
Hydrolysis: 2-Chloropyrimidines can undergo hydrolysis to the corresponding 2-hydroxypyrimidine, especially under basic conditions or at elevated temperatures in the presence of water.[13][14] Ensure your reagents and solvents are dry if hydrolysis is a suspected side reaction.
| Parameter | Recommendation | Rationale | Source |
| Solvent | Polar aprotic (DMF, DMSO, NMP) | Stabilizes the Meisenheimer intermediate and enhances nucleophile reactivity. | [11] |
| Base | Dependent on the nucleophile and mechanism. | Strong bases can increase nucleophilicity but may also cause side reactions or inhibit acid-catalyzed processes. | [12] |
| Temperature | Start at room temperature and gradually increase. | Higher temperatures can promote the reaction but also increase the likelihood of side reactions like hydrolysis. | [13] |
| Atmosphere | Inert atmosphere (N₂ or Ar) | Prevents potential oxidative side reactions. |
Concluding Remarks
Troubleshooting reactions with 2-chloropyrimidine intermediates requires a careful and systematic approach. By understanding the underlying electronic properties of the pyrimidine ring and the common pitfalls associated with palladium catalysis and nucleophilic substitution, you can effectively diagnose and solve issues in your synthetic work. Always begin by verifying the quality of your starting materials and reagents, and then proceed to a logical optimization of your reaction conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chembk.com [chembk.com]
- 5. Page loading... [wap.guidechem.com]
- 6. mdpi.com [mdpi.com]
- 7. research.rug.nl [research.rug.nl]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Regioselective 2-Amination of Polychloropyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. zenodo.org [zenodo.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 14. Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio)-pyrimidines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Large-Scale Synthesis of Methyl 1-(2-chloropyrimidin-4-yl)piperidine-4-carboxylate
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the large-scale synthesis of Methyl 1-(2-chloropyrimidin-4-yl)piperidine-4-carboxylate. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the manufacturing process of this key pharmaceutical intermediate. Our goal is to move beyond simple protocols and equip you with the causal logic behind experimental choices, enabling effective troubleshooting and successful scale-up.
Synthesis Overview & Core Mechanism
The synthesis of this compound is achieved via a nucleophilic aromatic substitution (SNAr) reaction. This process involves the reaction of 2,4-dichloropyrimidine with methyl piperidine-4-carboxylate. The electron-deficient nature of the pyrimidine ring, activated by two chloro-substituents, facilitates the displacement of a chloride ion by the secondary amine of the piperidine ring.
Mechanistic Insight: The Basis for Regioselectivity
A critical consideration in this synthesis is regioselectivity. The pyrimidine ring has two potential sites for substitution: the C2 and C4 positions. For 2,4-dichloropyrimidine, nucleophilic attack preferentially occurs at the C4 position.[1][2][3] This selectivity is primarily governed by the electronic properties of the pyrimidine ring, where the C4 position is more electrophilic and can better stabilize the negative charge of the intermediate Meisenheimer complex through resonance.[3] Understanding this principle is fundamental to optimizing the reaction and minimizing the formation of the C2 substituted isomer.
Caption: Reaction scheme for the synthesis of the target molecule.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a practical question-and-answer format.
Reaction Phase
Q1: My reaction shows low or no conversion of 2,4-dichloropyrimidine. What are the likely causes and solutions?
A1: Low conversion is a frequent issue on scale-up. Let's break down the potential causes:
-
Insufficient Base: The reaction generates one equivalent of hydrochloric acid (HCl), which protonates the nucleophilic piperidine, rendering it unreactive. A base is required to neutralize this acid.
-
Troubleshooting: Ensure you are using at least one equivalent of a suitable base, such as Diisopropylethylamine (DIPEA) or triethylamine (Et₃N). On a large scale, slow addition of the base may be necessary to control the exotherm. Verify the purity and water content of the base, as excess water can affect reactivity.
-
-
Low Reaction Temperature: While the reaction can proceed at room temperature, large-scale operations often require gentle heating to ensure a reasonable reaction time.
-
Troubleshooting: Monitor the internal reaction temperature. If conversion is slow, consider increasing the temperature to 40-50°C. Be cautious, as excessive heat can promote side reactions.
-
-
Poor Mixing: In large reactors, inadequate agitation can lead to localized concentration gradients, slowing the reaction.
-
Troubleshooting: Ensure the reactor's agitation speed is sufficient to maintain a homogeneous slurry or solution. Check for any "dead spots" in the reactor.
-
Q2: I'm observing a significant amount of an impurity with the same mass as my product. What could it be?
A2: You are likely forming the undesired C2-substituted isomer, 1-(4-chloropyrimidin-2-yl)piperidine-4-carboxylate. While C4 substitution is preferred, C2 substitution can occur, especially under forcing conditions.[1]
-
Causality: High reaction temperatures or prolonged reaction times can provide enough energy to overcome the activation barrier for C2 substitution. The presence of certain substituents on the pyrimidine ring can also alter the natural C4 selectivity.[1]
-
Troubleshooting:
-
Temperature Control: Strictly maintain the reaction temperature below 60°C.
-
Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the piperidine starting material. Avoid a large excess, which could drive the formation of a di-substituted by-product where both chlorides are displaced.
-
Reaction Monitoring: Closely monitor the reaction by HPLC. Once the consumption of 2,4-dichloropyrimidine plateaus, proceed with the work-up to avoid further impurity formation.
-
Work-up and Isolation
Q3: During the aqueous quench and extraction, I'm struggling with persistent emulsions. How can I resolve this?
A3: Emulsions are common in large-scale biphasic systems, especially when tertiary amine bases like DIPEA are used.
-
Troubleshooting:
-
Add Brine: Before separation, wash the organic layer with a saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous phase, helping to break the emulsion.
-
Filter through Celite: If the emulsion persists, filtering the entire biphasic mixture through a pad of Celite® or a similar filter aid can help break it up.
-
Solvent Choice: For extraction, solvents like dichloromethane (DCM) or ethyl acetate (EtOAc) are common. If one is causing issues, consider switching to the other or using a mixture.
-
Q4: My product yield is low after purification. I suspect product loss during work-up. Is the product water-soluble?
A4: While the final product has limited water solubility, the hydrochloride salt of the product (which can form if the quench is acidic) can be partially soluble in water.
-
Troubleshooting:
-
Control pH: During the aqueous work-up, ensure the pH is neutral to slightly basic (pH 7-8) before extraction. This keeps the product in its free base form, maximizing its solubility in the organic solvent.
-
Back-Extraction: After the initial extraction, re-extract the aqueous layer with a fresh portion of organic solvent to recover any dissolved product.
-
Minimize Water Volume: Use the minimum amount of water necessary for the quench and washes to reduce the potential for product loss.
-
Caption: A decision tree for troubleshooting common synthesis issues.
Frequently Asked Questions (FAQs)
Q: What is the optimal solvent and base combination for this reaction at scale?
A: For large-scale synthesis, acetonitrile (ACN) is often a preferred solvent due to its aprotic nature and suitable boiling point. Diisopropylethylamine (DIPEA) is a common choice for the base as it is a non-nucleophilic hindered amine that effectively scavenges HCl without competing in the main reaction.[4]
Q: How should I monitor the reaction's progress effectively?
A: High-Performance Liquid Chromatography (HPLC) is the most reliable method. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with 0.1% TFA or formic acid) is a good starting point. Monitor the disappearance of the 2,4-dichloropyrimidine peak. Thin-Layer Chromatography (TLC) can be used for quick checks, using a mobile phase like 30-50% ethyl acetate in hexanes.
Q: What are the most critical parameters to control during scale-up?
A:
-
Temperature Control: The reaction is exothermic, especially during the addition of the base. Ensure the reactor has adequate cooling capacity. Add reagents subsurface and at a controlled rate to manage the exotherm.
-
Mixing: As mentioned, ensure efficient agitation to maintain homogeneity and heat transfer.
-
Purity of Starting Materials: The purity of methyl piperidine-4-carboxylate is crucial. Impurities could lead to side reactions. 2,4-dichloropyrimidine should be handled with care as it is an irritant.[5][6]
Q: Can the product be purified by recrystallization instead of column chromatography?
A: Yes, this is often the preferred method for large-scale purification. After isolation, the crude product can often be recrystallized from a solvent system like isopropanol/water or ethyl acetate/heptane to achieve high purity.
Experimental Protocol
This protocol is a representative procedure and should be optimized for specific equipment and scale.
Materials:
-
2,4-Dichloropyrimidine (1.0 eq)
-
Methyl piperidine-4-carboxylate (1.05 eq)[7]
-
Diisopropylethylamine (DIPEA) (1.2 eq)[4]
-
Acetonitrile (ACN) (5-10 volumes)
-
Ethyl Acetate (EtOAc)
-
Saturated NaCl solution (Brine)
Procedure:
-
Reaction Setup: Charge the reactor with 2,4-dichloropyrimidine and acetonitrile under a nitrogen atmosphere. Begin agitation.
-
Reagent Addition: Add methyl piperidine-4-carboxylate to the reactor.
-
Base Addition: Add DIPEA dropwise or via a syringe pump over 30-60 minutes, maintaining the internal temperature below 30°C.
-
Reaction: Heat the mixture to 40-45°C and hold for 4-8 hours. Monitor the reaction progress by HPLC until the consumption of 2,4-dichloropyrimidine is >98%.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove most of the acetonitrile.
-
Dilute the residue with ethyl acetate and water.
-
Wash the organic layer sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and finally, brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Isolation:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to yield the crude product, typically as an oil or a low-melting solid.
-
-
Purification:
-
Dissolve the crude product in a minimal amount of hot isopropanol.
-
Slowly add water until turbidity persists.
-
Cool the mixture slowly to 0-5°C to induce crystallization.
-
Collect the solid by filtration, wash with cold isopropanol/water, and dry under vacuum.
-
| Parameter | Recommended Value | Rationale |
| Stoichiometry | 1.05 eq of Piperidine | Ensures complete consumption of the limiting reagent. |
| Base | 1.2 eq DIPEA | Neutralizes HCl byproduct without side reactions.[4] |
| Solvent | Acetonitrile (5-10 vol) | Good solubility for reactants, suitable boiling point. |
| Temperature | 40-45°C | Balances reaction rate and impurity formation. |
| Reaction Time | 4-8 hours | Typically sufficient for high conversion; monitor by HPLC. |
Safety Considerations
2,4-Dichloropyrimidine is a hazardous substance.
-
Hazards: Causes serious skin and eye irritation.[5][8] May cause respiratory irritation.[5][6] Handle in accordance with good industrial hygiene and safety procedures.[5]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with a face shield, and a lab coat.[5][9] All manipulations should be performed in a well-ventilated fume hood.
-
Spill & Exposure:
-
Handling: Avoid creating dust.[6] Ensure emergency eye wash stations and safety showers are readily available.[5]
References
- 1. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 2. benchchem.com [benchchem.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. METHYL 1-(5-BROMOPYRIMIDIN-2-YL)PIPERIDINE-4-CARBOXYLATE | 914347-01-6 [chemicalbook.com]
- 5. synquestlabs.com [synquestlabs.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. Methyl piperidine-4-carboxylate, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. assets.greenbook.net [assets.greenbook.net]
preventing decomposition of chloropyrimidine compounds during reaction
Technical Support Center: Chloropyrimidine Chemistry
A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Decomposition During Synthetic Reactions
Welcome to the technical support center for chloropyrimidine chemistry. This guide is designed to provide researchers and drug development professionals with in-depth, field-proven insights into the stabilization and successful reaction of chloropyrimidine compounds. As highly valuable intermediates in medicinal chemistry, chloropyrimidines are prized for their reactivity, but this same characteristic makes them susceptible to decomposition. This resource provides troubleshooting guides and frequently asked questions to help you navigate the complexities of their use, ensuring the integrity of your experiments and the success of your synthetic goals.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a direct question-and-answer format.
Issue 1: My reaction shows low yield, and I've isolated the corresponding hydroxypyrimidine or pyrimidone byproduct.
Probable Cause: This is the most common decomposition pathway for chloropyrimidines and is almost always caused by hydrolysis. The electron-deficient nature of the pyrimidine ring makes the chlorine-bearing carbon highly susceptible to nucleophilic attack by water.[1][2] This can occur from residual moisture in your reagents, solvents, or even atmospheric humidity.
Recommended Solutions:
-
Rigorous Anhydrous Conditions:
-
Solvents: Use freshly distilled, anhydrous-grade solvents. Solvents stored over molecular sieves are highly recommended. Aprotic polar solvents like DMF, DMSO, and Acetonitrile should be treated with particular care as they are often hygroscopic.[3][4]
-
Reagents: Dry any solid reagents (e.g., bases like K₂CO₃ or Cs₂CO₃) in a vacuum oven before use. Ensure liquid reagents are sourced from freshly opened bottles or are appropriately stored to prevent moisture ingress.
-
Atmosphere: Run the reaction under a dry, inert atmosphere (Nitrogen or Argon). This is crucial, especially for reactions requiring elevated temperatures or extended reaction times, as it prevents atmospheric moisture from entering the reaction vessel.[5]
-
-
Temperature Control:
-
Avoid excessive temperatures. While heating is often necessary to drive reactions to completion, it also accelerates the rate of hydrolysis.[6] Monitor the reaction closely and use the minimum temperature required. An Organic Syntheses procedure for preparing 2-chloropyrimidine explicitly notes that yields are significantly reduced if the temperature rises above 0°C during neutralization and workup.[7]
-
-
Immediate Workup:
-
Upon completion, quench and work up the reaction without delay. Prolonged exposure of the crude product to aqueous conditions during extraction can lead to significant hydrolysis.[7]
-
Below is a diagram illustrating the hydrolysis decomposition pathway.
Caption: General pathway for the hydrolysis of chloropyrimidines.
Issue 2: My reaction is unselective, yielding a mixture of isomers (e.g., substitution at C2 and C4).
Probable Cause: The intrinsic reactivity difference between the chlorine atoms at various positions (e.g., C2, C4, C6) can sometimes be small.[8][9] Reaction conditions such as temperature, solvent, and the nature of the nucleophile play a critical role in determining regioselectivity. Steric hindrance around a target position can also favor substitution at a less hindered site.[10]
Recommended Solutions:
-
Optimize Reaction Conditions: A systematic screening of conditions is often necessary.
-
Temperature: Start at a lower temperature. Often, the kinetic product (formed faster at lower temperatures) is different from the thermodynamic product (more stable, favored at higher temperatures).
-
Solvent: The polarity of the solvent can influence which position is favored.[11][12] For instance, to favor C4 substitution in dichloropyrimidines, conditions like n-butanol with a non-nucleophilic base (DIPEA) have been reported as effective.[10]
-
Base Selection: The choice of base is critical. A bulky, non-nucleophilic base like DIPEA will deprotonate the nucleophile without competing in the substitution reaction. A reactive base like NaH may offer different selectivity compared to a carbonate base.
-
-
Catalysis: For specific reactions like aminations, palladium catalysis can significantly enhance selectivity for the C4 position.[10]
-
Modify the Nucleophile: If possible, increasing the steric bulk of your nucleophile may favor attack at the less sterically hindered position on the pyrimidine ring.
The following table provides a starting point for condition screening for nucleophilic aromatic substitution (SNAr) reactions.
| Base | Typical Solvents | Temperature Range (°C) | Key Considerations |
| K₂CO₃ / Cs₂CO₃ | DMF, Acetonitrile, Dioxane | 25 - 120 | Heterogeneous, generally mild and effective for many nucleophiles (O, N, S). |
| DIPEA / Et₃N | n-BuOH, Dioxane, THF, DCM | 0 - 100 | Homogeneous, non-nucleophilic. Good for acid-sensitive substrates. |
| NaH / KH | THF, Dioxane, DMF | 0 - 80 | Strong, non-nucleophilic base. Requires strictly anhydrous conditions. |
| t-BuOK / t-BuONa | THF, Dioxane | 0 - 80 | Strong, sterically hindered base. Can sometimes act as a nucleophile at high temps. |
Issue 3: I see complete consumption of my starting material but have a low yield of the desired product and multiple unidentified spots on TLC/LC-MS.
Probable Cause: This often points to either decomposition of the product under the reaction conditions or competing side reactions beyond simple hydrolysis. Chloropyrimidines can undergo further reactions, especially if there are other reactive functional groups present or if the reaction is run for too long at high temperatures.[10] In Suzuki-Miyaura couplings, for example, boronic acids can be unstable and decompose, leading to side products.[13]
Recommended Solutions:
-
Reaction Monitoring: Closely monitor the reaction by TLC or LC-MS. Stop the reaction as soon as the formation of the desired product maximizes and before significant byproduct formation occurs.[10]
-
Control Stoichiometry: Use of a large excess of a reagent, particularly a strong nucleophile or base, can promote side reactions. Start with a slight excess (1.1-1.2 equivalents) of the key nucleophile.
-
Protecting Groups: If your chloropyrimidine or coupling partner contains other sensitive functional groups, consider using protecting groups to prevent unwanted side reactions.[14][15] For example, an amine or alcohol elsewhere in the molecule might be protected to prevent it from acting as a nucleophile.
The following workflow provides a decision-making guide for troubleshooting common chloropyrimidine reactions.
Caption: A troubleshooting workflow for chloropyrimidine reactions.
Frequently Asked Questions (FAQs)
Q1: Which position on a dichloropyrimidine is generally more reactive towards nucleophiles?
Generally, the C4 and C6 positions of a pyrimidine ring are more susceptible to nucleophilic attack than the C2 position.[9] This heightened reactivity is due to the greater ability of the pyrimidine ring to stabilize the negative charge in the Meisenheimer intermediate through resonance involving both nitrogen atoms when attack occurs at C4 or C6.[8] Therefore, in a molecule like 2,4-dichloropyrimidine, the first substitution will preferentially occur at the C4 position under most conditions.
Q2: What are the ideal storage conditions for chloropyrimidine compounds?
Chloropyrimidines should be stored in a cool, dry place, away from moisture and light. As solids, they are generally more stable than in solution. It is highly recommended to store them in a desiccator under an inert atmosphere if they are to be kept for long periods. Always ensure the container is tightly sealed to prevent hydrolysis from atmospheric moisture.
Q3: Can I use protic solvents like ethanol or methanol for my reaction?
Using protic solvents is generally discouraged unless the nucleophile is significantly more reactive than the solvent itself (e.g., a thiolate). Protic solvents can act as nucleophiles, leading to undesired solvolysis byproducts (e.g., methoxypyrimidine instead of your desired product). Furthermore, polar protic solvents can solvate and stabilize anionic nucleophiles, reducing their reactivity in SN2-type reactions.[11][12] Aprotic solvents are almost always a better choice.
Q4: My chloropyrimidine starting material is a product of a chlorination reaction with POCl₃. What precautions should I take?
If you synthesized your chloropyrimidine using phosphorus oxychloride (POCl₃), it is critical to ensure all residual POCl₃ is removed before proceeding.[16] Residual POCl₃ can react violently with water during workup and can interfere with subsequent reactions. Purification is typically achieved by distillation or by carefully quenching the reaction mixture and then performing an extractive workup followed by chromatography or recrystallization.[1]
Q5: Are there any protecting groups suitable for the pyrimidine ring itself?
While direct protection of the pyrimidine ring nitrogens is less common due to their reduced basicity compared to pyridine, it is sometimes necessary.[2] More frequently, functional groups on the pyrimidine ring are masked. For example, a hydroxypyrimidine (pyrimidone) can be thought of as a "protected" form. In some synthetic strategies, an oxo function can be masked, for instance with a p-benzyloxybenzyloxy group, to allow other transformations before being deprotected under mild acidic conditions to regenerate the pyrimidone system.[17]
References
- 1. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]
- 2. Pyrimidine - Wikipedia [en.wikipedia.org]
- 3. Solvent effects - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Stability of intravenous medicines - evidence of maximum temperature reached in both summer and winter within soft shell elastomeric pumps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of temperature on chlorproguanil and proguanil hydrochloride solutions: a chemical stability study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. Protecting group - Wikipedia [en.wikipedia.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis of new unnatural Nα-Fmoc pyrimidin-4-one amino acids: use of the p-benzyloxybenzyloxy group as a pyrimidinone masking group - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
optimization of reaction conditions for coupling with Methyl 1-(2-chloropyrimidin-4-yl)piperidine-4-carboxylate
Answering the user's request.## Technical Support Center: Optimization of Coupling Reactions with Methyl 1-(2-chloropyrimidin-4-yl)piperidine-4-carboxylate
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with this compound. This resource is designed to provide in-depth, field-proven insights and troubleshooting for the optimization of coupling reactions involving this key synthetic intermediate. The guidance herein moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions and overcome common experimental hurdles.
Introduction: The Chemistry of a Privileged Scaffold
This compound is a versatile building block in medicinal chemistry. Its structure features an electron-deficient 2-chloropyrimidine ring, which is highly activated for two primary classes of coupling reactions: Palladium-catalyzed cross-couplings and Nucleophilic Aromatic Substitution (SNAr). The C2-chloro position is particularly reactive due to the inductive electron-withdrawing effect of the two adjacent ring nitrogens.[1] Understanding the nuances of these reaction pathways is critical for successful synthesis.
This guide is structured in a question-and-answer format to directly address the challenges you may encounter.
Part 1: Frequently Asked Questions (FAQs) & General Troubleshooting
Q1: My coupling reaction shows low or no conversion. What are the first things I should investigate?
A1: Low or no product yield is a common issue that can almost always be traced back to a few key areas. A systematic check is the most efficient way to diagnose the problem.[2]
Initial Diagnostic Workflow:
Caption: Initial troubleshooting workflow for low-yield coupling reactions.
Detailed Checklist:
-
Reagent Integrity:
-
Starting Materials: Confirm the purity of your this compound and the coupling partner via NMR or LC-MS.
-
Solvents & Bases: Use anhydrous solvents, especially for palladium-catalyzed reactions. Moisture can lead to catalyst deactivation and unwanted side reactions like protodeboronation of boronic acids.[3][4] Ensure bases are fresh and have been stored properly.
-
Oxygen Sensitivity: Many palladium catalysts and ligands are sensitive to air.[2] Ensure your reaction setup was properly degassed (e.g., via sparging with argon or nitrogen, or freeze-pump-thaw cycles) and maintained under a positive pressure of an inert gas.
-
-
Catalyst Activity:
-
Pre-catalyst Activation: Most palladium(II) pre-catalysts (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) require in situ reduction to the active Pd(0) species. If this is inefficient, the catalytic cycle will not start. Consider using a pre-activated Pd(0) source like Pd(PPh₃)₄ or a modern, air-stable pre-catalyst (e.g., XPhos-Pd-G3).[5]
-
Ligand Choice: The C-Cl bond of a chloropyrimidine is less reactive than corresponding C-Br or C-I bonds. Activation requires a suitable ligand. Standard ligands like PPh₃ may be insufficient.[3] Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often necessary to promote the oxidative addition step.[3]
-
Q2: Should I use a Palladium-catalyzed cross-coupling or a direct SNAr reaction?
A2: This is a critical decision that depends on your desired product and the nature of your nucleophile.
-
Choose Palladium-Catalyzed Coupling (e.g., Suzuki, Buchwald-Hartwig) for:
-
C-C Bond Formation: Introducing aryl, heteroaryl, or alkyl groups (Suzuki, Stille, etc.).
-
C-N Bond Formation with Weakly Nucleophilic Amines: Coupling with anilines, amides, or other less basic amines that are poor nucleophiles for SNAr.[6][7]
-
Broad Substrate Scope: Pd-catalyzed methods offer immense versatility for coupling partners that are incompatible with SNAr conditions.[6]
-
-
Choose Nucleophilic Aromatic Substitution (SNAr) for:
-
C-N, C-O, C-S Bond Formation with Strong Nucleophiles: Reacting with primary/secondary aliphatic amines, alkoxides, or thiolates. The electron-deficient 2-chloropyrimidine is highly susceptible to direct attack by strong nucleophiles.[8][9]
-
Simplicity and Cost-Effectiveness: SNAr reactions avoid the cost and potential toxicity of palladium catalysts and ligands. They often proceed under milder conditions.
-
Caption: Decision tree for selecting the appropriate coupling methodology.
Part 2: Optimizing Palladium-Catalyzed Cross-Coupling Reactions
This section focuses on the two most common palladium-catalyzed reactions: Suzuki-Miyaura (C-C) and Buchwald-Hartwig (C-N) couplings.
Q3: I'm performing a Suzuki-Miyaura coupling and getting low yields. How can I optimize it?
A3: Successful Suzuki coupling of 2-chloropyrimidines hinges on a carefully balanced system of catalyst, ligand, base, and solvent. The electron-deficient nature of the pyrimidine ring makes it reactive, but also prone to catalyst inhibition.[3][10]
Optimization Parameters for Suzuki-Miyaura Coupling:
| Parameter | Standard Choice | Optimization Strategy & Rationale |
| Pd Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | For this less reactive C-Cl bond, standard catalysts may be inefficient.[3] Try: Modern pre-catalysts like XPhos-Pd-G3 or SPhos-Pd-G2 which are more active and air-stable. |
| Ligand | PPh₃, dppf | The pyrimidine nitrogens can coordinate to Pd, deactivating the catalyst. Use: Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) that favor the formation of a highly reactive Pd(0) species and accelerate the oxidative addition step.[3] |
| Base | Na₂CO₃, K₂CO₃ | A stronger base may be required. Screen: K₃PO₄ or Cs₂CO₃. The choice of base can significantly impact the transmetalation step.[5] |
| Solvent | Dioxane/H₂O, Toluene | Solvent choice affects reagent solubility and reaction rates.[5][11] Screen: Anhydrous solvents like Dioxane, Toluene, or DMF. A small amount of water is often necessary for the activity of carbonate bases but can promote protodeboronation. |
| Temperature | 80-100 °C | If conversion is slow, cautiously increase the temperature to 110-120 °C. Microwave irradiation can dramatically reduce reaction times and improve yields.[12] |
Common Side Reactions & Solutions:
-
Protodeboronation: The C-B bond of the boronic acid is cleaved and replaced by hydrogen.
-
Homocoupling: The boronic acid couples with itself.
-
Cause: Can be promoted by the presence of oxygen or certain catalyst systems.
-
Solution: Ensure a strictly inert atmosphere. Slow addition of the boronic acid can sometimes minimize its concentration and reduce this side reaction.[3]
-
Protocol: General Procedure for Microwave-Assisted Suzuki Coupling
-
To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the aryl/heteroaryl boronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 3.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or a pre-catalyst/ligand system.[12]
-
Add 6 mL of a degassed solvent mixture (e.g., 1,4-dioxane and water, 2:1 v/v).[12]
-
Seal the vial tightly with a cap.
-
Place the vial in the microwave reactor and irradiate the mixture at 100–120 °C for 15–30 minutes with stirring.[12]
-
After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Q4: What are the key considerations for optimizing a Buchwald-Hartwig amination with this substrate?
A4: The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, especially with amines that are poor nucleophiles for SNAr.[6] Success relies heavily on the selection of a ligand that is tailored for the specific class of amine being coupled.
Key Optimization Parameters for Buchwald-Hartwig Amination:
| Parameter | Starting Point | Optimization Strategy & Rationale |
| Pd Pre-catalyst | Pd₂(dba)₃, Pd(OAc)₂ | These are reliable choices. The key variable is almost always the ligand. |
| Ligand | (Depends on Amine) | This is the most critical factor. The ligand must be sterically bulky to promote reductive elimination.[6] For Primary Amines/Anilines: Try BrettPhos or RuPhos. For Secondary Amines: XPhos or SPhos are excellent choices.[13] |
| Base | NaOtBu, LiHMDS | Strong, non-nucleophilic bases are required to deprotonate the amine. NaOtBu is a common choice. K₃PO₄ or Cs₂CO₃ can be used in milder conditions but may require higher temperatures. |
| Solvent | Toluene, Dioxane | These are generally the best solvents. Ensure they are anhydrous. |
| Temperature | 80-110 °C | Reactions are typically run at elevated temperatures. Monitor by TLC or LC-MS to determine the optimal time and temperature. |
Protocol: General Procedure for Buchwald-Hartwig Amination
-
To an oven-dried Schlenk flask under an inert atmosphere, add the Pd pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the appropriate ligand (e.g., XPhos, 2-4 mol%).
-
Add the base (e.g., NaOtBu, 1.4 equiv.).
-
In a separate flask, dissolve this compound (1.0 equiv.) and the amine (1.2 equiv.) in anhydrous toluene.
-
Add the solution of substrates to the flask containing the catalyst and base.
-
Heat the reaction mixture to 100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, quench carefully with saturated aqueous NH₄Cl, and dilute with ethyl acetate.
-
Separate the layers, wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purify the residue by column chromatography.
Part 3: Troubleshooting SNAr Reactions
Q5: I am attempting a direct SNAr with an amine, but the reaction is slow or incomplete. What can I do?
A5: While the 2-chloropyrimidine ring is highly activated, SNAr reactions can still be sluggish if conditions are not optimal.
Troubleshooting SNAr Reactions:
-
Nucleophile/Base Strength: The reaction rate is directly dependent on the nucleophilicity of the attacking species. For amines, a stronger, non-nucleophilic external base (e.g., DIPEA, K₂CO₃) can help by deprotonating the intermediate and driving the reaction forward. The amine itself can also act as the base.
-
Solvent Choice: Polar aprotic solvents like DMF, DMSO, or NMP are generally best as they can stabilize the charged intermediate (Meisenheimer complex) formed during the reaction.
-
Temperature: Gently heating the reaction (e.g., 60-80 °C) can significantly increase the rate.
-
Concentration: Running the reaction at a higher concentration can also improve the reaction rate.
-
Steric Hindrance: If your nucleophile is very bulky, it may hinder the approach to the C2 position, slowing the reaction. In this case, a palladium-catalyzed approach might be a better alternative.
References
- 1. zenodo.org [zenodo.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. research.rug.nl [research.rug.nl]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of Crude Methyl 1-(2-chloropyrimidin-4-yl)piperidine-4-carboxylate
Welcome to the technical support guide for the purification of Methyl 1-(2-chloropyrimidin-4-yl)piperidine-4-carboxylate (CAS 889126-33-4).[1] This document provides researchers, chemists, and drug development professionals with a comprehensive resource for troubleshooting common impurities and optimizing purification strategies for this key heterocyclic intermediate. The guidance herein is structured to address issues from initial purity assessment to advanced purification protocols, ensuring a logical workflow for achieving high-purity material.
Section 1: Getting Started - Initial Purity Assessment & Common Impurities
Before attempting any purification, a thorough analysis of the crude product is essential. This initial assessment will dictate the most effective purification strategy.
Frequently Asked Question (FAQ): What are the most likely impurities I should expect in my crude product?
The synthesis of this compound typically involves a nucleophilic aromatic substitution (SNAr) reaction between a piperidine derivative and 2,4-dichloropyrimidine.[2][3] Based on this, the most common impurities are:
-
Unreacted Starting Materials:
-
Methyl piperidine-4-carboxylate.
-
2,4-Dichloropyrimidine.
-
-
Byproducts:
-
Isomeric Product: Methyl 1-(4-chloropyrimidin-2-yl)piperidine-4-carboxylate. While SNAr reactions on 2,4-dichloropyrimidine generally favor substitution at the C4 position, the formation of the C2-substituted isomer can occur, particularly if the reaction conditions are not optimized.[2][4]
-
Di-substituted Product: The product formed by the reaction of two equivalents of the piperidine with one equivalent of 2,4-dichloropyrimidine.
-
-
Reagents and Solvents:
-
Residual base (e.g., triethylamine, diisopropylethylamine).
-
Residual reaction solvents (e.g., DMF, DMSO, acetonitrile).
-
Table 1: Common Impurities and Analytical Signatures
| Impurity | Likely Origin | How to Detect (TLC, ¹H NMR) |
| Methyl piperidine-4-carboxylate | Unreacted starting material | More polar spot on TLC; characteristic piperidine and methyl ester signals in ¹H NMR without pyrimidine protons. |
| 2,4-Dichloropyrimidine | Unreacted starting material | Less polar spot on TLC; distinct aromatic signals for the pyrimidine ring in ¹H NMR. |
| Isomeric Product (C2-substituted) | Non-regioselective reaction | Spot with very similar Rf to the desired product; subtle shifts in the pyrimidine aromatic proton signals in ¹H NMR.[2] |
| Di-substituted Byproduct | Non-stoichiometric reaction | Less polar spot on TLC compared to the product. |
| Residual Base (e.g., Triethylamine) | Workup/Reaction | Can be observed as broad signals in the ¹H NMR spectrum; may streak on TLC. |
Section 2: Troubleshooting Common Purification Challenges
This section addresses specific problems encountered during the purification process in a question-and-answer format.
Problem 1: My crude ¹H NMR spectrum is very complex. Where do I begin?
Potential Cause: The reaction may have low conversion or significant byproduct formation.
Suggested Solution: A systematic approach combining liquid-liquid extraction and flash column chromatography is recommended.
-
Step 1: Acid/Base Workup. An initial wash can remove basic or acidic impurities.[5]
-
Dissolve the crude material in a suitable organic solvent like ethyl acetate or dichloromethane.[6]
-
Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove any unreacted piperidine and residual amine base.
-
Follow with a wash using saturated sodium bicarbonate solution to neutralize any remaining acid and remove acidic byproducts.[5]
-
Finally, wash with brine to reduce the amount of dissolved water in the organic layer before drying with an agent like Na₂SO₄ or MgSO₄.
-
-
Step 2: Flash Column Chromatography. This is the most effective method for separating the desired product from starting materials and byproducts of different polarities.[7][8]
Problem 2: An impurity is co-eluting with my product during column chromatography.
Potential Cause: The impurity has a very similar polarity to your desired product. This is often the case with the C2-substituted isomer.
Suggested Solution: Optimizing the chromatography conditions is crucial.
-
Method 1: Solvent System Modification.
-
Run a TLC Screen: Test various solvent systems. Start with a standard system like Hexanes/Ethyl Acetate and systematically vary the ratio.
-
Introduce a Third Solvent: Sometimes adding a small percentage of a third solvent can improve separation. For example, in a Hexane/EtOAc system, adding a small amount of dichloromethane or methanol can alter the selectivity.
-
Consider Different Solvent Classes: If hydrocarbon/ester mixtures fail, try systems like Dichloromethane/Methanol or Toluene/Acetone.[9]
-
-
Method 2: Gradient Elution. Instead of using a single solvent mixture (isocratic elution), a gradient elution where the polarity of the mobile phase is gradually increased can effectively separate closely eluting compounds.[10] Start with a low polarity mixture and slowly increase the percentage of the more polar solvent.
-
Method 3: Recrystallization. If the product is a solid and the co-eluting impurity is present in a small amount, recrystallization can be a highly effective final purification step.
Section 3: Detailed Experimental Protocols
Protocol 1: Optimized Flash Column Chromatography
This protocol is designed for the purification of gram-scale quantities of the crude product.[11]
-
TLC Analysis: Determine the optimal eluent system. A solvent system that gives the product an Rf value between 0.2 and 0.3 is generally recommended for good separation.[11] A common starting point is a mixture of Hexanes and Ethyl Acetate.
-
Column Packing ("Wet-Packing"):
-
Select an appropriately sized column (a good rule of thumb is a silica-to-crude-product weight ratio of 50:1 to 100:1).[12]
-
Prepare a slurry of silica gel in the initial, low-polarity eluent.[11]
-
Pour the slurry into the column and use gentle air pressure to pack the silica bed firmly and evenly, ensuring there are no cracks or bubbles.[11]
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the column eluent or a stronger solvent like dichloromethane.
-
Alternatively, for less soluble products, perform a "dry load": dissolve the crude product, add a small amount of silica gel, remove the solvent via rotary evaporation to get a free-flowing powder, and carefully add this powder to the top of the packed column.[10]
-
-
Elution and Fraction Collection:
-
Begin eluting with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify which ones contain the pure product.
-
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Recrystallization Screening
Recrystallization is an excellent technique for removing small amounts of impurities from a solid product.[13]
-
Solvent Selection: The key is to find a solvent (or solvent pair) in which the product is highly soluble at high temperatures but poorly soluble at low temperatures.[9]
-
Place a small amount of crude material (10-20 mg) in several test tubes.
-
Add a few drops of different solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene, or mixtures like ethanol/water) to each tube.[9][14][15]
-
Heat the tubes that do not dissolve the solid at room temperature. A good solvent will dissolve the compound when hot.
-
Allow the clear, hot solutions to cool slowly to room temperature, then in an ice bath. The formation of crystals upon cooling indicates a promising solvent system.
-
-
Recrystallization Procedure:
-
Dissolve the bulk of the crude material in the minimum amount of the chosen hot solvent.[16]
-
If the solution is colored, you may add a small amount of activated charcoal to adsorb colored impurities, followed by a hot filtration step.[13]
-
Allow the solution to cool slowly to room temperature to promote the growth of large, pure crystals.[13]
-
Once cooled, place the flask in an ice bath to maximize crystal formation.[16]
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.[16]
-
Dry the crystals under vacuum.
-
Section 4: Visual Workflow and Decision Making
The choice of purification strategy depends on the initial purity of the crude material and the nature of the impurities present.
Caption: Decision workflow for purification strategy selection.
References
- 1. This compound | CAS 889126-33-4 | Chemical-Suppliers [chemical-suppliers.eu]
- 2. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 3. benchchem.com [benchchem.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Troubleshooting [chem.rochester.edu]
- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 7. chromtech.com [chromtech.com]
- 8. Flash Chromatography: Principles & Applications | Phenomenex [phenomenex.com]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. Purification [chem.rochester.edu]
- 11. orgsyn.org [orgsyn.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. revroum.lew.ro [revroum.lew.ro]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Solvent Effects on the Reactivity of Methyl 1-(2-chloropyrimidin-4-yl)piperidine-4-carboxylate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl 1-(2-chloropyrimidin-4-yl)piperidine-4-carboxylate. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter during its synthesis and subsequent reactions. The core of this molecule's reactivity lies in the nucleophilic aromatic substitution (SNAr) at the C2 position of the pyrimidine ring. Understanding the profound influence of the solvent is critical for optimizing reaction outcomes.
I. Frequently Asked Questions (FAQs)
Q1: Why is my SNAr reaction with this compound sluggish or failing to proceed?
A1: A low or non-existent yield in the SNAr reaction of this substrate can be attributed to several factors, primarily revolving around the choice of solvent and its interplay with the nucleophile and reaction conditions.
-
Inappropriate Solvent Choice: The selection of solvent is paramount in SNAr reactions. The solvent's polarity and its ability to stabilize the charged intermediate (Meisenheimer complex) are crucial.
-
Polar Aprotic Solvents are Generally Preferred: Solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Acetonitrile (MeCN) are often superior for SNAr reactions.[1] They possess high dielectric constants that can solvate the cation of a nucleophilic salt, effectively "freeing" the anionic nucleophile to be more reactive.[2]
-
Protic Solvents Can Be Detrimental: Polar protic solvents such as water, ethanol, and methanol can form strong hydrogen bonds with the nucleophile, creating a "solvent cage" that significantly dampens its nucleophilicity and slows down the reaction.[2][3][4]
-
-
Poor Nucleophile Reactivity: The inherent strength of your chosen nucleophile is a key driver. If the nucleophile is weak, the reaction will be slow. The solvent can further modulate this. In aprotic solvents, the "naked" nucleophile is more potent.[2]
-
Insufficient Temperature: SNAr reactions often require heating to overcome the activation energy barrier. If the reaction is sluggish at room temperature, a gradual increase in temperature should be explored.
Q2: I'm observing unexpected side products. What are the likely culprits?
A2: The formation of side products can often be traced back to the reaction conditions, particularly the solvent and base used.
-
Solvolysis: If a protic solvent like an alcohol (e.g., ethanol, methanol) is used, it can act as a nucleophile, leading to the formation of an alkoxy-substituted pyrimidine instead of the desired product. This is a form of solvolysis.[5]
-
Hydrolysis of the Ester: The methyl ester of the piperidine-4-carboxylate is susceptible to hydrolysis under strongly basic or acidic conditions, especially in the presence of water. This would result in the corresponding carboxylic acid.
-
Reaction with the Piperidine Nitrogen: While the piperidine nitrogen is already part of the core structure, in complex reaction mixtures or with highly reactive species, undesired reactions at this site could theoretically occur, though this is less common for this specific substrate.
Q3: Which position on the pyrimidine ring is more reactive, C2 or C4, and why?
A3: For 2,4-dichloropyrimidines, nucleophilic substitution is generally favored at the C4 position. However, in the case of this compound, the C4 position is already substituted with the piperidine moiety. Therefore, the remaining reactive site for SNAr is the C2 position, where the chlorine atom is located. The electron-withdrawing nature of the two ring nitrogen atoms activates the chlorine at C2 for nucleophilic attack.[6]
II. Troubleshooting Guides
Troubleshooting Guide 1: Low Yield or No Reaction
| Symptom | Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Reaction stalls or proceeds very slowly | Inadequate Solvent Polarity | 1. Switch to a Polar Aprotic Solvent: If you are using a nonpolar or moderately polar solvent (e.g., Toluene, THF), switch to a more polar aprotic solvent like DMF or DMSO.[1] These solvents will better stabilize the charged Meisenheimer intermediate, thus lowering the activation energy of the reaction. 2. Solvent Mixtures: Consider using a binary mixture of solvents to fine-tune the polarity and solubility of your reactants.[7] |
| Protic Solvent Inhibition | 1. Use an Aprotic Solvent: If you are using a protic solvent (e.g., ethanol, water), immediately switch to a polar aprotic solvent. Protic solvents solvate and deactivate the nucleophile through hydrogen bonding.[2][4] 2. Ensure Anhydrous Conditions: If your aprotic solvent is not dry, residual water can act as a protic impurity. Use freshly distilled or commercially available anhydrous solvents. | |
| Insufficient Thermal Energy | 1. Increase Reaction Temperature: Gradually increase the reaction temperature in increments of 10-20°C. Monitor the reaction progress by TLC or LC-MS to find the optimal temperature that promotes product formation without significant decomposition. | |
| Weak Nucleophile | 1. Use a Stronger Base to Generate the Nucleophile: If your nucleophile is an alcohol or thiol, use a strong, non-nucleophilic base (e.g., NaH) to deprotonate it completely before adding the pyrimidine substrate. 2. Consider a More Reactive Nucleophile: If possible, explore alternative, more nucleophilic reagents for your desired transformation. |
Troubleshooting Workflow: Low Yield
Caption: Troubleshooting workflow for low reaction yield.
Troubleshooting Guide 2: Formation of Impurities
| Symptom | Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Presence of a byproduct with a mass corresponding to the starting material with an -OH or -OR group instead of -Cl | Solvolysis by a Protic Solvent | 1. Eliminate Protic Solvents: As detailed above, avoid alcohols, water, and other protic solvents in the reaction mixture. They can compete with your intended nucleophile.[5] 2. Use Anhydrous Conditions: Ensure all reagents and solvents are dry to prevent hydrolysis of the C-Cl bond. |
| Presence of a byproduct with a mass corresponding to the hydrolysis of the methyl ester | Hydrolysis of the Ester Functional Group | 1. Use a Non-Nucleophilic Base: If a base is required, opt for a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) or potassium carbonate. Strong nucleophilic bases like NaOH or KOH can readily hydrolyze the ester. 2. Moderate Reaction Temperature: Excessive heat can accelerate ester hydrolysis. 3. Anhydrous Conditions: Water is required for hydrolysis, so maintaining a dry reaction environment is crucial. |
Solvent Selection Guide for SNAr on this compound
| Solvent Type | Examples | Effect on SNAr Reactivity | Rationale |
| Polar Aprotic | DMF, DMSO, Acetonitrile (MeCN) | Highly Favorable | Stabilizes the charged Meisenheimer intermediate and solvates the counter-ion of the nucleophile, increasing its reactivity.[1][2] |
| Polar Protic | Water, Ethanol, Methanol | Highly Unfavorable | Forms a "solvent cage" around the nucleophile via hydrogen bonding, significantly reducing its nucleophilicity.[2][3][4] |
| Nonpolar | Toluene, Hexane | Unfavorable | Does not effectively dissolve ionic nucleophiles or stabilize the charged intermediate. |
III. Experimental Protocols
General Protocol for SNAr with an Amine Nucleophile
This protocol provides a general framework. Optimization of temperature, reaction time, and stoichiometry is recommended for each specific nucleophile.
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq).
-
Solvent Addition: Add anhydrous polar aprotic solvent (e.g., DMF or DMSO) to achieve a suitable concentration (typically 0.1-0.5 M).
-
Reagent Addition: Add the amine nucleophile (1.1-1.5 eq) and a non-nucleophilic base such as K₂CO₃ or DIPEA (2.0-3.0 eq).
-
Reaction: Stir the mixture at the desired temperature (start with room temperature and increase if necessary). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and quench with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Reaction Mechanism Visualization
Caption: Generalized SNAr mechanism on the pyrimidine ring.
Note: The image placeholders in the DOT script should be replaced with actual chemical structure images for a complete visual representation.
IV. References
-
Vertex AI Search. (n.d.). In nucleophilic substitution reactions, what is the effect of protic vs. aprotic solvents? Retrieved January 4, 2026.
-
Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Retrieved January 4, 2026, from --INVALID-LINK--
-
RSC Publishing. (2017, November 15). Effect of the nature of the nucleophile and solvent on an SNAr reaction. Retrieved January 4, 2026.
-
RSC Publishing. (n.d.). Effect of the nature of the nucleophile and solvent on an SNAr reaction - New Journal of Chemistry. Retrieved January 4, 2026.
-
Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. (2025, August 9). Retrieved January 4, 2026.
-
Tenger Chemical. (2025, May 26). Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide. Retrieved January 4, 2026.
-
MDPI. (n.d.). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Retrieved January 4, 2026, from --INVALID-LINK--
-
Chemistry LibreTexts. (2021, December 15). 7.5: SN1 vs SN2. Retrieved January 4, 2026, from --INVALID-LINK--
-
ACS Publications. (n.d.). Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene. Organic Process Research & Development. Retrieved January 4, 2026.
-
Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. Retrieved January 4, 2026, from --INVALID-LINK--
-
Zenodo. (n.d.). Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. Retrieved January 4, 2026.
-
NIH. (2022, November 8). SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines. Retrieved January 4, 2026.
-
Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (n.d.). Retrieved January 4, 2026.
-
Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine. (n.d.). Retrieved January 4, 2026.
-
Benchchem. (n.d.). Technical Support Center: Nucleophilic Aromatic Substitution (SNAr) on Pyridines. Retrieved January 4, 2026.
-
ResearchGate. (2015, July 8). Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Retrieved January 4, 2026.
-
PubMed. (n.d.). Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. Retrieved January 4, 2026.
-
Benchchem. (n.d.). Troubleshooting unexpected side reactions in pyrimidine synthesis. Retrieved January 4, 2026.
-
Chemistry LibreTexts. (2021, June 10). 4.7: Solvent Effects in Nucleophilic Substitution. Retrieved January 4, 2026.
-
Reddit. (2023, December 23). SNAr troubleshooting : r/AskChemistry. Retrieved January 4, 2026.
-
YouTube. (2024, October 12). Preparation of Piperidines, Part 3: Substituted at Position 4. Retrieved January 4, 2026.
-
ChemRxiv. (n.d.). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. Retrieved January 4, 2026.
-
ResearchGate. (n.d.). Nucleophilic aromatic substitution reactions of chloropyrimidines. Retrieved January 4, 2026.
-
A Comprehensive Mechanism for Aromatic Nucleophilic Substitution in Aprotic Solvents: Derivation of the Whole Reaction Scheme for Third Order in Amine Kinetic Law. (n.d.). Retrieved January 4, 2026.
-
Chemistry Stack Exchange. (2017, August 7). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Retrieved January 4, 2026.
-
ResearchGate. (n.d.). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Retrieved January 4, 2026.
-
Wikipedia. (n.d.). Minoxidil. Retrieved January 4, 2026.
-
ResearchGate. (n.d.). Amination of 2-halopyridines. [a]. Retrieved January 4, 2026.
-
RSC Publishing. (n.d.). Mild general synthesis of 4-substituted piperidines. Journal of the Chemical Society, Chemical Communications. Retrieved January 4, 2026.
-
IJPRS. (2013, April 11). Synthesis, Characterization and Antimicrobial Activity of Methyl 1-(-2-amine-alkylcarbonyl) piperidine-4-carboxylate. Retrieved January 4, 2026.
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). Retrieved January 4, 2026.
-
ResearchGate. (2025, August 9). Synthesis, Characterization and Antimicrobial Activity of Methyl 1-(-2-amine-alkylcarbonyl) piperidine-4-carboxylate. Retrieved January 4, 2026.
-
ChemicalBook. (n.d.). methyl 1-(2-chloropyrimidin-4-yl)piperidine-2-carboxylate. Retrieved January 4, 2026.
-
PubMed Central. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved January 4, 2026.
-
PubMed. (n.d.). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Retrieved January 4, 2026.
-
Thermo Scientific Chemicals. (n.d.). Methyl piperidine-4-carboxylate, 98% 25 g. Retrieved January 4, 2026.
-
Methyl 1-benzyl-4-(phenylamino)piperidine-4-carboxylate | C20H24N2O2 | CID 2724430. (n.d.). Retrieved January 4, 2026.
-
Chemsrc. (2025, September 15). CAS#:1420844-52-5 | 1-((2-Chloropyrimidin-4-yl)methyl)piperidine-4-carboxylic acid. Retrieved January 4, 2026.
-
AK Scientific. (n.d.). 1261229-63-3 1-(6-Chloropyrimidin-4-yl)piperidine-2-carboxylic acid AKSci 7728DP. Retrieved January 4, 2026.
-
PubChem. (n.d.). Methyl 4-(2-oxo-1-phenylbutyl)-1-(2-phenylethyl)piperidine-4-carboxylate. Retrieved January 4, 2026.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 3. Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide [tengerchemical.com]
- 4. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 5. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde [mdpi.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. zenodo.org [zenodo.org]
Validation & Comparative
A Comparative Guide to the Mass Spectrometry Analysis of Methyl 1-(2-chloropyrimidin-4-yl)piperidine-4-carboxylate
Abstract
This guide provides an in-depth comparative analysis of mass spectrometry-based methodologies for the characterization and quantification of Methyl 1-(2-chloropyrimidin-4-yl)piperidine-4-carboxylate, a key intermediate in pharmaceutical synthesis. We delve into the principles and practical application of Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), offering detailed experimental protocols and expected fragmentation patterns. The guide contrasts these primary methods, evaluating their respective advantages and limitations in the context of drug development and quality control. Furthermore, we briefly explore alternative analytical techniques and present a robust framework for analytical method validation compliant with industry standards. This document is intended for researchers, analytical scientists, and drug development professionals seeking to establish reliable and accurate analytical methods for this and structurally related compounds.
Introduction
In the landscape of pharmaceutical development, the rigorous characterization of intermediates is as critical as the analysis of the final Active Pharmaceutical Ingredient (API).[1] The identity, purity, and stability of these intermediates directly impact the quality and safety of the final drug product.[2] this compound (CAS 889126-33-4) is a heterocyclic compound that serves as a crucial building block in the synthesis of various therapeutic agents. Its molecular structure, featuring a substituted pyrimidine ring linked to a piperidine carboxylate moiety, necessitates sophisticated analytical techniques for unambiguous identification and quantification.
Mass spectrometry (MS), particularly when coupled with chromatographic separation techniques, has become an indispensable tool in pharmaceutical analysis due to its unparalleled sensitivity, selectivity, and ability to provide structural information.[3][4] Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are routinely employed from early-stage drug discovery through to manufacturing and quality control.[5][6]
This guide presents a comparative evaluation of LC-MS and GC-MS for the analysis of this compound. We will explore the causality behind methodological choices, from ionization source selection to fragmentation analysis, providing field-proven insights to aid in the development of robust and reliable analytical methods.
Physicochemical Properties of the Analyte
Understanding the fundamental properties of the analyte is the first step in developing a suitable analytical method.[7]
| Property | Value | Source |
| Chemical Name | This compound | [8] |
| CAS Number | 889126-33-4 | [8] |
| Molecular Formula | C₁₁H₁₄ClN₃O₂ | [8] |
| Molecular Weight | 255.70 g/mol | Calculated |
| Structure | ||
| Image of the chemical structure of this compound |
Mass Spectrometry-Based Approaches: A Comparative Analysis
The choice between LC-MS and GC-MS is primarily dictated by the analyte's volatility and thermal stability.[9] For a compound like this compound, both techniques present viable, albeit different, analytical pathways.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful and versatile technique for the analysis of a wide range of pharmaceutical compounds, especially those that are non-volatile or thermally labile.[3][10]
Principle & Rationale: This technique first separates the analyte from a mixture using high-performance liquid chromatography (HPLC) before it is introduced into the mass spectrometer.[4] For this specific analyte, its polarity and molecular weight make it an ideal candidate for LC-MS. Electrospray Ionization (ESI) is the preferred ionization method, as it is a "soft" ionization technique that typically generates intact protonated molecules [M+H]+, minimizing in-source fragmentation and preserving molecular weight information.[11] This is crucial for confirming the identity of the compound in complex matrices.[11]
Expected Fragmentation Pattern (ESI-MS/MS): Tandem mass spectrometry (MS/MS) is used to generate structural information by inducing fragmentation of the selected precursor ion ([M+H]+). The fragmentation of heterocyclic compounds is influenced by the site of protonation and the relative stability of the resulting fragments.[12][13] For the target analyte, fragmentation is expected to occur at the piperidine ring, the ester group, and the bond linking the two ring systems.
Caption: Predicted ESI-MS/MS fragmentation pathways.
Advantages:
-
High Applicability: No derivatization is required, simplifying sample preparation.[14]
-
Soft Ionization: Preserves the molecular ion, providing clear molecular weight information.[11]
-
High Sensitivity & Selectivity: Excellent for trace-level detection and analysis in complex matrices.[3]
Limitations:
-
Matrix Effects: Susceptible to ion suppression or enhancement from co-eluting matrix components, which can affect quantification.[15]
-
Lower Chromatographic Resolution: HPLC columns typically offer lower peak resolution compared to capillary GC columns.[9]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a benchmark technique for the analysis of volatile and thermally stable compounds, offering exceptional chromatographic separation.[16][17]
Principle & Rationale: The analyte must be volatile enough to be carried by an inert gas through a heated capillary column. Given the molecular weight and polar functional groups of this compound, its direct analysis by GC-MS is challenging. Chemical derivatization, such as silylation, would likely be required to increase its volatility and thermal stability.[15] The most common ionization technique in GC-MS is Electron Ionization (EI), a high-energy process that results in extensive and reproducible fragmentation patterns.[13] These patterns serve as a "fingerprint" for compound identification and can be compared against spectral libraries.[18]
Expected Fragmentation Pattern (EI-MS): EI fragmentation is typically more complex than ESI. The fragmentation of piperidine derivatives under EI is often initiated by α-cleavage adjacent to the nitrogen atom, leading to a stable iminium ion.[13] The pyrimidine ring can also undergo characteristic cleavages.[19][20]
Caption: Predicted EI-MS fragmentation pathways.
Advantages:
-
High Chromatographic Efficiency: Capillary GC columns provide superior separation power and narrower peaks.[9]
-
Robust and Reproducible: EI produces consistent, library-searchable mass spectra.[18]
-
Reduced Matrix Effects: Less prone to the ion suppression seen in ESI.[21]
Limitations:
-
Derivatization Required: The need for derivatization adds complexity, time, and potential for sample loss or artifact formation.[15]
-
Thermal Degradation: The high temperatures of the injector and column can cause degradation of sensitive analytes.
-
Weak or Absent Molecular Ion: The high energy of EI can lead to extensive fragmentation, sometimes making the molecular ion peak weak or absent, which complicates molecular weight determination.[18]
Head-to-Head Comparison
| Parameter | LC-MS (ESI) | GC-MS (EI) | Rationale & Justification |
| Sample Preparation | Simple (dissolution) | Complex (derivatization required) | LC-MS avoids the time-consuming and potentially error-prone derivatization step.[14] |
| Analyte Volatility | Not required | Required | The analyte's low volatility makes LC-MS a more direct approach.[10] |
| Molecular Ion | Strong [M+H]+ peak | Weak or absent M•+ peak | ESI is a soft ionization technique ideal for confirming molecular weight.[11] |
| Structural Info | Controlled fragmentation (MS/MS) | Extensive, fingerprint-like fragmentation | EI provides a highly detailed fragmentation pattern useful for library matching, while ESI-MS/MS allows for targeted structural elucidation.[13][18] |
| Sensitivity | Generally very high (pg-fg range) | High (pg range), but can be limited by derivatization efficiency | Both techniques are highly sensitive, but LC-MS often has an edge for polar compounds without derivatization.[3][22] |
| Selectivity | High | Very High | The combination of high-resolution chromatography and mass analysis provides excellent selectivity in both methods.[17] |
| Matrix Effects | Significant (ion suppression) | Generally lower | GC-MS is often more robust against matrix effects, leading to more reliable quantification in complex samples.[21] |
Alternative Analytical Methodologies
While MS-based methods offer the most comprehensive data, other techniques can be employed for specific purposes:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the gold standard for unambiguous structural elucidation. It provides definitive information about the carbon-hydrogen framework and connectivity of the molecule. However, it has significantly lower sensitivity than MS and is not suitable for routine quantitative analysis.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): For routine purity checks and quantification where sensitivity is not the primary concern, HPLC-UV can be a cost-effective and robust alternative. The pyrimidine ring in the analyte should provide a sufficient chromophore for UV detection. However, this method offers no structural confirmation and is less specific than MS.[23]
Detailed Experimental Protocols
The following protocols are provided as a starting point and must be thoroughly optimized and validated for their intended use.[7][24]
Protocol: LC-MS/MS Analysis
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable solvent (e.g., 50:50 acetonitrile:water) to a final concentration of 1 mg/mL (stock).
-
Perform serial dilutions from the stock solution to prepare calibration standards and quality control (QC) samples in the desired concentration range (e.g., 1 ng/mL to 1000 ng/mL).
-
-
Chromatographic Conditions:
-
Instrument: HPLC or UPLC system coupled to a triple quadrupole or Q-TOF mass spectrometer.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions, and equilibrate for 2 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ion Source: Electrospray Ionization (ESI), positive mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 300 °C.[12]
-
Scan Mode: Multiple Reaction Monitoring (MRM) for quantification. Precursor ion ([M+H]+ at m/z 256.1) and 2-3 product ions should be monitored. A full scan (MS1) and product ion scan (MS2) should be performed initially to confirm the precursor and fragment ions.
-
Protocol: GC-MS Analysis (with Derivatization)
-
Sample Preparation & Derivatization:
-
Prepare sample stock solutions in a dry, aprotic solvent (e.g., pyridine or acetonitrile).
-
To 100 µL of the sample solution in a vial, add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% TMCS).
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
-
Chromatographic Conditions:
-
Instrument: Gas chromatograph coupled to a single quadrupole or triple quadrupole mass spectrometer.
-
Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).[15]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[15]
-
Oven Program: Initial temp 100 °C, hold for 1 min. Ramp at 20 °C/min to 280 °C, hold for 5 min.
-
Injector Temperature: 250 °C.[15]
-
Injection Mode: Splitless.
-
-
Mass Spectrometry Conditions:
Analytical Method Validation Strategy
Any developed method must be validated to ensure it is fit for its intended purpose.[1][25] The validation should be performed according to ICH Q2(R1) guidelines and include the following parameters:[25][26]
-
Specificity: The ability to assess the analyte in the presence of impurities, degradation products, and matrix components.[25]
-
Linearity & Range: Demonstrating a direct proportional relationship between concentration and response over a defined range.[25]
-
Accuracy: The closeness of test results to the true value, often assessed by spike/recovery experiments.
-
Precision: The degree of agreement among individual tests when the procedure is applied repeatedly (repeatability, intermediate precision).
-
Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated.
-
Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
Caption: A typical workflow for analytical method validation.
Conclusion
For the comprehensive analysis of this compound, LC-MS/MS with Electrospray Ionization is the superior and recommended technique. Its ability to analyze the compound in its native form without derivatization, coupled with its high sensitivity and the clear molecular weight information it provides, makes it ideal for both qualitative and quantitative purposes in a drug development setting.[5][27] The soft ionization preserves the molecule for subsequent MS/MS fragmentation, allowing for confident structural confirmation.
While GC-MS is a powerful tool, the mandatory derivatization step introduces complexity and potential for error, making it less suitable for this particular analyte, especially in a high-throughput environment.[2][22] However, GC-MS could serve as a valuable orthogonal technique for impurity profiling of volatile related substances if required.
Ultimately, the selection of the analytical method should be guided by the specific application—be it structural elucidation, routine quality control, or stability testing—with a thorough, risk-based validation approach to ensure data integrity and regulatory compliance.[1][24]
References
- 1. upm-inc.com [upm-inc.com]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. bioagilytix.com [bioagilytix.com]
- 6. omicsonline.org [omicsonline.org]
- 7. emerypharma.com [emerypharma.com]
- 8. This compound | CAS 889126-33-4 | Chemical-Suppliers [chemical-suppliers.eu]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. Current developments in LC-MS for pharmaceutical analysis - Analyst (RSC Publishing) [pubs.rsc.org]
- 11. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 12. Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. "A Comparison of MicroLC/Electrospray Ionization-MS and GC/MS for the M" by S. D. Fox, R. A. Lempicki et al. [digitalcommons.cedarville.edu]
- 15. benchchem.com [benchchem.com]
- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 17. Gas Chromatography Mass Spectrometry (GC-MS) | Analysis [scioninstruments.com]
- 18. researchgate.net [researchgate.net]
- 19. cdnsciencepub.com [cdnsciencepub.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Comparison of EI-GC-MS/MS, APCI-LC-MS/MS, and ESI-LC-MS/MS for the Simultaneous Analysis of Nine Nitrosamines Eluted from Synthetic Resins into Artificial Saliva and Health Risk Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 22. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 23. researchgate.net [researchgate.net]
- 24. wjarr.com [wjarr.com]
- 25. globalresearchonline.net [globalresearchonline.net]
- 26. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 27. analyticalscience.wiley.com [analyticalscience.wiley.com]
A Comparative Guide to the Reactivity of Methyl 1-(2-chloropyrimidin-4-yl)piperidine-4-carboxylate and its 6-chloro Isomer
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and drug discovery, substituted pyrimidines are a cornerstone scaffold, appearing in a vast array of therapeutic agents. The ability to selectively functionalize the pyrimidine ring is paramount for generating diverse compound libraries and optimizing lead candidates. This guide provides an in-depth comparative analysis of the reactivity of two key isomeric building blocks: Methyl 1-(2-chloropyrimidin-4-yl)piperidine-4-carboxylate and its 6-chloro isomer, Methyl 1-(6-chloropyrimidin-4-yl)piperidine-4-carboxylate. Understanding the nuanced differences in their reactivity is crucial for strategic synthetic planning and the efficient development of novel chemical entities.
Introduction: The Significance of Chloropyrimidine Isomers in Synthesis
This compound and its 6-chloro counterpart are valuable intermediates that offer multiple avenues for chemical elaboration. The piperidine-4-carboxylate moiety is a common feature in drug molecules, often contributing to favorable pharmacokinetic properties. The chloropyrimidine core, on the other hand, serves as a versatile anchor for introducing molecular diversity through various chemical transformations, most notably nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.
The critical distinction between these two isomers lies in the position of the chlorine atom on the pyrimidine ring relative to the piperidine substituent. This seemingly subtle difference has profound implications for the electronic properties of the C-Cl bond and, consequently, its susceptibility to chemical modification.
Theoretical Basis of Reactivity: Electronic and Steric Considerations
The reactivity of chloropyrimidines is primarily governed by the electron-deficient nature of the pyrimidine ring, which is further influenced by the position of the chlorine substituent and other groups attached to the ring. The general order of electrophilicity for the carbon atoms in the pyrimidine ring is C4(6) > C2 > C5[1]. This hierarchy is a direct consequence of the ability of the ring nitrogen atoms to stabilize the negative charge in the Meisenheimer intermediate formed during nucleophilic attack.
For this compound , the chlorine atom is at the C2 position. Nucleophilic attack at this position is ortho to one of the ring nitrogens.
For Methyl 1-(6-chloropyrimidin-4-yl)piperidine-4-carboxylate , the chlorine atom is at the C6 position. Nucleophilic attack at this position is also ortho to one ring nitrogen and para to the other.
The piperidine group at the C4 position, being an amino substituent, is an electron-donating group through resonance. This electron donation can modulate the overall reactivity of the pyrimidine ring towards nucleophilic attack.
Comparative Reactivity in Key Transformations
Based on established principles of pyrimidine chemistry, we can predict the relative reactivity of the two isomers in common synthetic transformations.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a fundamental reaction for introducing a wide range of nucleophiles, such as amines, alcohols, and thiols, onto the pyrimidine core. The rate of SNAr reactions is highly dependent on the stability of the Meisenheimer intermediate.
For dichloropyrimidines, substitution generally favors the C4 and C6 positions over the C2 position[1][2]. This preference is attributed to the superior stabilization of the negative charge in the Meisenheimer complex when the attack occurs at the C4 or C6 position, where the charge can be delocalized onto both nitrogen atoms.
In the context of our two isomers, the piperidine substituent at C4 is an electron-donating group. This has two key consequences:
-
Overall Ring Deactivation: The electron-donating nature of the amino group generally deactivates the pyrimidine ring towards nucleophilic attack compared to an unsubstituted chloropyrimidine.
-
Modulation of Positional Reactivity: The electron donation from the C4-piperidine group will have a more pronounced deactivating effect on the adjacent C2 and C6 positions.
Therefore, we can predict the following reactivity trend:
Methyl 1-(6-chloropyrimidin-4-yl)piperidine-4-carboxylate is expected to be more reactive towards SNAr than this compound.
This is because the C6 position is electronically favored for nucleophilic attack on the pyrimidine ring compared to the C2 position.
Experimental Protocol: Representative SNAr Amination
This protocol provides a general procedure for the amination of chloropyrimidines, which can be adapted for both isomers.
Caption: Generalized workflow for SNAr amination of chloropyrimidine isomers.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, respectively.
The Suzuki-Miyaura coupling is widely used to introduce aryl, heteroaryl, or vinyl groups onto the pyrimidine ring. Similar to SNAr reactions, the regioselectivity of Suzuki coupling on dichloropyrimidines generally favors the C4 position over the C2 position[3][4][5]. This preference is often attributed to the favored oxidative addition of palladium into the C4-Cl bond[3].
For our two isomers, the reactivity trend in Suzuki coupling is expected to mirror that of SNAr reactions:
Methyl 1-(6-chloropyrimidin-4-yl)piperidine-4-carboxylate is predicted to be more reactive in Suzuki-Miyaura coupling than this compound.
Experimental Protocol: Representative Suzuki-Miyaura Coupling
References
A Senior Application Scientist's Guide to the Comparative Analysis of Pyrimidine Isomers in Drug Synthesis
Introduction: The Pyrimidine Scaffold as a Cornerstone of Modern Therapeutics
In the landscape of medicinal chemistry, few heterocyclic structures command the same level of respect and utility as the pyrimidine ring. This six-membered aromatic heterocycle, containing two nitrogen atoms at positions 1 and 3, is a fundamental building block of life, forming the core of nucleobases such as cytosine, thymine, and uracil.[1][2] This inherent biological relevance has made the pyrimidine scaffold a "privileged structure" in drug discovery, providing a versatile framework for interacting with a vast array of biological targets.[3][4] Its derivatives are found in a wide spectrum of FDA-approved drugs, treating diseases ranging from cancer and viral infections to cardiovascular and central nervous system disorders.[3][5]
The success of pyrimidine-based drugs is not accidental; it stems from the scaffold's unique electronic properties, its capacity for diverse substitutions, and its ability to engage in specific, high-affinity interactions with biological macromolecules.[6] However, not all pyrimidines are created equal. The specific arrangement of substituents on the ring—the isomerism—profoundly dictates the molecule's synthetic accessibility, physicochemical properties, and, ultimately, its pharmacological activity.
This guide provides an in-depth comparative analysis of the most critical pyrimidine isomers used in drug synthesis: uracil, thymine, and cytosine. Moving beyond a simple recitation of facts, we will dissect the causality behind experimental choices, compare synthetic strategies, and explore how subtle isomeric differences are leveraged to achieve therapeutic specificity and potency. This document is intended for researchers, scientists, and drug development professionals seeking to harness the full potential of the pyrimidine scaffold in their own discovery programs.
Section 1: The Pyrimidine Core: A Comparative Look at Fundamental Properties
The pyrimidine ring is an electron-deficient system, a property that governs its reactivity and makes it a versatile core for chemical modification. The arrangement of keto and amino groups in its key isomers creates distinct electronic and steric profiles, which are the foundational determinants of their function in a drug molecule.
The three most biologically significant isomers derived from the pyrimidine core are:
-
Uracil: Pyrimidine-2,4(1H,3H)-dione
-
Thymine: 5-methylpyrimidine-2,4(1H,3H)-dione (a derivative of uracil)
-
Cytosine: 4-aminopyrimidin-2(1H)-one
These isomers, while structurally similar, exhibit crucial differences in their hydrogen bonding capabilities and overall polarity, which directly impacts their interaction with protein targets and their synthetic handle availability.
Caption: Core pyrimidine structure and its key isomers in drug design.
Comparative Physicochemical Data
The choice of isomer as a starting point in a synthetic campaign has significant downstream consequences for properties like solubility and cell permeability. The following table summarizes key physicochemical differences.
| Property | Pyrimidine | Uracil | Thymine | Cytosine | Rationale & Implication |
| Formula | C₄H₄N₂ | C₄H₄N₂O₂ | C₅H₆N₂O₂ | C₄H₅N₃O | The addition of polar groups (carbonyl, amine) significantly alters properties from the parent heterocycle. |
| Molecular Weight | 80.09 g/mol | 112.09 g/mol | 126.12 g/mol | 111.10 g/mol | Thymine's methyl group adds lipophilicity, which can enhance membrane permeability and metabolic stability. |
| pKa | ~1.3 (for protonation) | ~9.5 (N1-H) | ~9.9 (N1-H) | ~4.6 (N3 protonation), ~12.2 (N1-H) | Cytosine's basicity at N3 allows it to act as a proton acceptor, a crucial feature for interacting with acidic residues in active sites. Uracil and thymine are weakly acidic.[7] |
| Hydrogen Bonding | Acceptor (2) | Acceptor (2), Donor (2) | Acceptor (2), Donor (2) | Acceptor (2), Donor (2) | The specific geometry of donors and acceptors is key. Cytosine's N4-amino group provides a directed H-bond donor distinct from the ring nitrogens.[7] |
| LogP (calc.) | ~0.1 | ~ -1.0 | ~ -0.5 | ~ -1.3 | Increased polarity from uracil to cytosine suggests lower passive diffusion, a critical consideration for oral bioavailability. |
Section 2: Comparative Synthesis of Pyrimidine Isomer Scaffolds
The synthetic strategy for a pyrimidine-based drug is fundamentally dictated by the target isomer. While many methods rely on the cyclocondensation of a C-C-C unit with an N-C-N unit, the specific choice of reagents and reaction conditions varies significantly to yield the desired substitution pattern.
Caption: Generalized workflow for accessing different pyrimidine isomers.
Synthesis of the Uracil and Thymine Scaffolds
The synthesis of the 2,4-dioxopyrimidine core of uracil and thymine is classically achieved through the condensation of urea with a 1,3-dicarbonyl compound. The choice of dicarbonyl dictates the C5 and C6 substituents.
Causality: Urea is selected as the N-C-N source because its two amide groups readily cyclize to form the di-keto tautomer that is characteristic of uracil. Using malic acid as the C-C-C source, which decarboxylates in situ, is a common and effective route to the parent uracil ring.[8]
Experimental Protocol: Synthesis of Uracil from Malic Acid and Urea
-
Reaction Setup: In a fume hood, cautiously add 200g of fuming sulfuric acid (20% SO₃) to a 500 mL three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel. Cool the flask in an ice-water bath.
-
Reagent Addition: While maintaining the temperature below 10°C, slowly add 50g of finely powdered L-malic acid in portions, followed by the slow addition of 35g of urea.
-
Heating: Once the addition is complete, slowly heat the mixture to 85-90°C. Maintain this temperature for 4 hours. The reaction mixture will become viscous.
-
Work-up: Carefully and slowly pour the hot reaction mixture onto 500g of crushed ice in a large beaker. Stir until the ice has melted completely.
-
Precipitation & Isolation: Allow the solution to stand in a cold room or refrigerator for 12-24 hours. The crude uracil will precipitate as a white solid.
-
Purification: Collect the solid by vacuum filtration and wash it with cold water until the washings are neutral. Recrystallize the crude product from hot water to yield pure uracil.[8]
Self-Validation: The protocol is self-validating through characterization of the final product. The identity and purity of the synthesized uracil must be confirmed by melting point determination, ¹H NMR, ¹³C NMR, and Mass Spectrometry, comparing the obtained data with literature values.[9]
Synthesis of the Cytosine Scaffold
Accessing the cytosine scaffold requires a different strategy to incorporate the C4-amino group. While hydrolysis of cytosine can produce uracil, the reverse is not straightforward.[8][10] Therefore, synthetic routes often start with reagents that already contain the requisite nitrogen functionality, such as guanidine or through the chemical modification of a uracil-like precursor.
Causality: A common approach involves converting a uracil derivative to a 4-chloropyrimidine, which can then be displaced by ammonia. This multi-step process highlights the increased synthetic challenge in producing the cytosine core compared to the uracil core.
Experimental Protocol: Representative Synthesis of a Cytosine Derivative
-
Chlorination of Uracil: Treat a substituted uracil (1.0 eq) with excess phosphorus oxychloride (POCl₃) at reflux for 3-4 hours to yield the corresponding 2,4-dichloropyrimidine. The reaction must be performed under anhydrous conditions.
-
Regioselective Amination: Cool the reaction mixture and carefully quench the excess POCl₃ with ice. Extract the dichloropyrimidine into an organic solvent (e.g., chloroform). Treat the organic solution with a solution of ammonia in isopropanol at a controlled temperature (e.g., 0°C to room temperature). The C4 position is generally more reactive towards nucleophilic substitution than the C2 position, leading to the 4-amino-2-chloro-pyrimidine intermediate.
-
Hydrolysis/Reduction: The remaining chloro group at the C2 position can then be hydrolyzed under acidic or basic conditions to yield the 2-oxo functionality of cytosine, or be subjected to other nucleophilic displacements.
-
Purification: Purify the final product using column chromatography or recrystallization.
Self-Validation: Each step requires analytical validation (TLC, NMR) to confirm the conversion and regioselectivity of the amination. The final structure must be confirmed by a full suite of spectroscopic methods.
Section 3: Isomer-Driven Structure-Activity Relationships (SAR) in Drug Design
The specific isomer of the pyrimidine core is arguably the most critical factor in determining its biological target and mechanism of action. The distinct hydrogen bonding patterns and steric profiles of uracil, cytosine, and other substitution patterns allow for fine-tuned interactions with protein active sites.
Caption: Comparative hydrogen bonding patterns of Uracil vs. Cytosine.
Comparative Analysis of Pyrimidine Isomers in Marketed Drugs
The following table illustrates how different pyrimidine isomers are utilized to achieve specific therapeutic outcomes.
| Drug Example | Core Isomer Scaffold | Biological Target | Role of the Isomer in Binding & Activity |
| 5-Fluorouracil | Uracil | Thymidylate Synthase | Acts as a fraudulent substrate. The uracil core is recognized by the enzyme, but the C5-fluoro substituent prevents the methylation step required for thymidine synthesis, thus inhibiting DNA production.[11] |
| Zidovudine (AZT) | Thymine | HIV Reverse Transcriptase | The thymine base is critical for recognition and incorporation by the viral enzyme. Once incorporated, the azido group on the sugar moiety terminates DNA chain elongation. |
| Gemcitabine | Cytosine | Ribonucleotide Reductase / DNA Polymerase | The cytosine base directs the molecule to be incorporated into DNA. As a prodrug, its difluoro-deoxycytidine structure, once phosphorylated, inhibits enzymes crucial for DNA synthesis and repair.[12] |
| Imatinib | 2-Anilino-pyrimidine | Bcr-Abl Kinase | This is not a simple isomer but a key substitution pattern. The 2-amino group and the pyrimidine ring nitrogens form critical hydrogen bonds in the ATP binding pocket of the kinase, acting as a "hinge-binder". This pattern is a cornerstone of modern kinase inhibitor design.[6] |
| Baricitinib | Pyrrolo[2,3-d]pyrimidine | Janus Kinase (JAK) | A fused pyrimidine system that acts as a purine bioisostere. The pyrimidine portion engages in hinge-binding interactions similar to other kinase inhibitors, demonstrating the versatility of the core scaffold.[13] |
Section 4: Analytical Techniques for Isomer Characterization
Distinguishing between pyrimidine isomers and their derivatives is a routine but critical task in drug synthesis. Spectroscopic and chromatographic methods provide definitive structural information.
Causality: The unique electronic environment of each proton and carbon atom in the different isomers leads to distinct chemical shifts in NMR spectroscopy. Similarly, the presence of different functional groups results in characteristic fragmentation patterns in mass spectrometry.
Comparative Spectroscopic & Chromatographic Data
| Technique | Uracil / Thymine | Cytosine | Key Differentiators & Rationale |
| ¹H NMR | H5 and H6 protons appear as doublets (~5.7 and ~7.5 ppm, respectively). Thymine shows an additional singlet for the C5-methyl group (~1.9 ppm). N-H protons are broad and may exchange with D₂O.[9] | H5 and H6 protons appear as doublets (~6.0 and ~7.8 ppm, respectively). The exocyclic amine protons (N4-H₂) appear as a broad singlet.[9] | The chemical shifts of the ring protons are influenced by the electron-donating/withdrawing nature of the C4 substituent. The presence/absence of the C5-methyl or C4-amino protons are clear diagnostic markers. |
| ¹³C NMR | Carbonyl carbons (C2, C4) are highly deshielded (>150 ppm). | C2 (carbonyl) is highly deshielded. C4 (bearing the amino group) is also significantly downfield but less so than a carbonyl carbon. | The chemical shift of C4 is a primary indicator of whether an oxygen or nitrogen atom is attached. |
| Mass Spec (EI) | Characteristic fragmentation involves a retro-Diels-Alder reaction, leading to the loss of HNCO. | Fragmentation can also proceed via loss of HNCO, but fragmentation involving the amino group provides additional diagnostic peaks. | High-resolution mass spectrometry (HRMS) is essential to confirm the elemental composition, which differs between cytosine (C₄H₅N₃O) and uracil (C₄H₄N₂O₂).[14][15] |
| HPLC | Retention time is dependent on the stationary and mobile phases. Thymine is generally more retained on a reverse-phase (e.g., C18) column than uracil due to its increased lipophilicity. | Cytosine is typically the most polar and will have the shortest retention time on a reverse-phase column under identical conditions. | Retention time on a reverse-phase column generally follows the order: Cytosine < Uracil < Thymine, reflecting their relative polarities.[16] |
Conclusion and Future Outlook
The comparative analysis of pyrimidine isomers in drug synthesis reveals a profound structure-function relationship that is central to the principles of medicinal chemistry. The choice between a uracil, cytosine, or other substituted pyrimidine scaffold is a critical design element that dictates the entire trajectory of a drug discovery program—from the selection of a synthetic route to the modulation of biological activity and the optimization of pharmacokinetic properties.
-
Synthetic strategy is directly governed by the target isomer, with the synthesis of amino-pyrimidines like cytosine often requiring more complex, multi-step procedures compared to the more straightforward condensations used for uracil.
-
Structure-activity relationships are exquisitely dependent on the isomeric form. The hydrogen bonding patterns offered by the keto groups of uracil versus the amino/imino system of cytosine allow for specific and high-affinity binding to different biological targets, a principle masterfully exploited in antimetabolites and kinase inhibitors.
-
Physicochemical properties derived from the isomer choice—such as pKa, polarity, and lipophilicity—have significant implications for a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.
Looking forward, the field continues to evolve. The development of greener, more efficient synthetic methods, such as microwave-assisted synthesis and multicomponent reactions, is streamlining access to complex pyrimidine libraries.[17][18][19] Furthermore, as our understanding of disease biology deepens, the pyrimidine scaffold will undoubtedly be adapted in novel ways to create next-generation therapeutics targeting previously intractable diseases.[3] The enduring legacy and future potential of pyrimidine-based drugs are a testament to the power of understanding and exploiting the subtle yet significant differences between its chemical isomers.
References
- 1. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. FDA-approved pyrimidine-fused bicyclic heterocycles for cancer therapy: Synthesis and clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 8. Uracil - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. Uracil: Structure, Synthesis and Uses [allen.in]
- 11. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 12. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Mass spectrometry for analysis of purine and pyrimidine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Sustainable Green Synthesis of Pyrimidine Derivatives: Review on Multicomponent Synthesis, Catalysts and Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Bot Verification [rasayanjournal.co.in]
- 19. benthamdirect.com [benthamdirect.com]
The Structure-Activity Relationship of Pyrimidine-Piperidine Carboxamides as Potent Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the pyrimidine-piperidine scaffold has emerged as a privileged structure, demonstrating significant potential in the development of targeted therapies, particularly in oncology. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of a series of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide derivatives, close analogs of methyl 1-(2-chloropyrimidin-4-yl)piperidine-4-carboxylate, as potent and selective inhibitors of Protein Kinase B (Akt). Understanding the nuanced interplay between chemical structure and biological activity is paramount for the rational design of next-generation kinase inhibitors with improved potency, selectivity, and pharmacokinetic profiles.
The Core Scaffold: A Foundation for Potent Kinase Inhibition
The 1-(pyrimidin-4-yl)piperidine-4-carboxylate core represents a versatile template for the design of kinase inhibitors. The pyrimidine ring often serves as a hinge-binding motif, interacting with the backbone of the kinase ATP-binding site. The piperidine ring acts as a central linker, providing a three-dimensional scaffold that can be functionalized to achieve optimal interactions with the target protein. Modifications at the 4-position of the piperidine, such as the carboxamide group in the focus of this guide, allow for the exploration of the solvent-exposed region of the kinase, offering opportunities to enhance potency and selectivity.[1][2]
The focus of this guide is a series of compounds based on the 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide scaffold, which has been extensively studied for its ability to inhibit Akt, a key node in the PI3K/Akt/mTOR signaling pathway that is frequently dysregulated in cancer.[1][3][4]
Structure-Activity Relationship (SAR) Analysis
The development of potent and selective Akt inhibitors from the initial lead compound, a 4-amino-4-benzylpiperidine derivative, involved systematic modifications to three key regions of the molecule: the lipophilic group attached to the piperidine, the linker between the piperidine and the lipophilic group, and the pyrimidine core itself.[1][2]
Modification of the Lipophilic Group
The initial exploration focused on optimizing the lipophilic substituent on the 4-position of the piperidine ring to improve potency and selectivity against Akt over the closely related kinase PKA.
| Compound | R Group (Lipophilic Substitution) | Akt1 IC50 (nM) | PKA IC50 (nM) | Selectivity (PKA/Akt1) |
| 1 | 4-Chlorobenzyl | 28 | 780 | 28 |
| 2 | 3,4-Dichlorobenzyl | 15 | >10000 | >667 |
| 3 | 4-Trifluoromethylbenzyl | 12 | 1800 | 150 |
| 4 | 4-tert-Butylbenzyl | 8 | 1200 | 150 |
Data sourced from a 2010 study on the discovery of selective Akt inhibitors.[1]
Key Insights:
-
Increasing the steric bulk and lipophilicity of the benzyl substituent generally led to increased potency and selectivity. For instance, the introduction of a second chlorine atom (compound 2 ) or a trifluoromethyl group (compound 3 ) significantly enhanced selectivity for Akt over PKA.[1]
-
The tert-butyl substitution (compound 4 ) provided the most potent analog in this series, with an Akt1 IC50 of 8 nM and 150-fold selectivity over PKA.[1]
Variation of the Linker Group
While potent, the 4-amino-4-benzylpiperidine series suffered from poor pharmacokinetic properties, including high clearance and low oral bioavailability, likely due to metabolic instability.[1][4] To address this, the linker between the piperidine and the lipophilic group was modified, leading to the discovery of the more stable and orally bioavailable 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide series.[1]
Optimization of the Carboxamide Substituent
With the stable carboxamide linker in place, further optimization of the substituent on the amide nitrogen was conducted to maximize potency and maintain good pharmacokinetic properties.
| Compound | R Group (Amide Substituent) | Akt1 IC50 (nM) | PKA IC50 (nM) | Selectivity (PKA/Akt1) | Oral Bioavailability (Rat, %) |
| 5 | (S)-1-(4-Chlorophenyl)ethyl | 31 | 6800 | 219 | 45 |
| 6 | (S)-1-(4-Chlorophenyl)-3-hydroxypropyl | 8 | 1300 | 163 | 68 |
| 7 (AZD5363) | (S)-1-(4-Chlorophenyl)-3-hydroxypropyl | 8 | >10000 | >1250 | 70 |
Data compiled from studies on the discovery of AZD5363.[1][5]
Key Insights:
-
The introduction of a chiral (S)-1-(4-chlorophenyl)ethyl group (compound 5 ) resulted in a potent inhibitor with good oral bioavailability.[1]
-
The addition of a hydroxyl group to the propyl chain (compound 6 ) maintained high potency and further improved bioavailability.[5]
-
The optimized clinical candidate, AZD5363 (compound 7 ), demonstrated excellent potency, high selectivity, and good oral bioavailability, ultimately leading to its clinical development.[5]
Experimental Protocols
The following protocols are representative of the methods used in the discovery and evaluation of the 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide series of Akt inhibitors.[1][5]
General Synthetic Route
The synthesis of the target compounds typically involves a multi-step sequence, with the key steps being the construction of the substituted piperidine core and its subsequent coupling with the pyrimidine moiety.
-
Boc Protection: Commercially available methyl piperidine-4-carboxylate is reacted with di-tert-butyl dicarbonate (Boc)2O in the presence of a base like triethylamine in a suitable solvent such as dichloromethane (DCM) to yield N-Boc-methyl piperidine-4-carboxylate.
-
Hydrolysis: The methyl ester is hydrolyzed to the corresponding carboxylic acid using a base like lithium hydroxide in a mixture of tetrahydrofuran (THF) and water.
-
Amide Coupling: The resulting carboxylic acid is coupled with a desired amine (e.g., (S)-1-(4-chlorophenyl)ethylamine) using standard peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base like diisopropylethylamine (DIPEA) in a solvent like dimethylformamide (DMF).
-
Boc Deprotection: The Boc protecting group is removed using an acid such as trifluoroacetic acid (TFA) in DCM to yield the free piperidine amine.
-
Nucleophilic Aromatic Substitution: The deprotected piperidine is then reacted with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine in a solvent like n-butanol at elevated temperatures to afford the final coupled product.
In Vitro Kinase Assay
The inhibitory activity of the synthesized compounds against Akt and other kinases is determined using a biochemical assay.
Protocol:
-
Enzyme and Substrate Preparation: Recombinant human Akt1 and PKA enzymes are used. A biotinylated peptide substrate is prepared in assay buffer.
-
Compound Preparation: Test compounds are serially diluted in dimethyl sulfoxide (DMSO) and then further diluted in assay buffer.
-
Assay Reaction: The kinase, peptide substrate, and ATP are incubated with the test compound in a 96-well plate at room temperature.
-
Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method, such as a lanthanide chelate fluorescence resonance energy transfer (LANCE) assay.
-
Data Analysis: IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Conclusion
The systematic SAR exploration of the 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide scaffold has successfully led to the identification of potent, selective, and orally bioavailable inhibitors of Akt. This guide highlights the critical role of iterative drug design, where modifications to different regions of a core scaffold can lead to significant improvements in biological activity and pharmacokinetic properties. The insights gained from these studies provide a valuable roadmap for the future design of kinase inhibitors targeting the PI3K/Akt pathway and other related therapeutic targets. The detailed experimental protocols serve as a practical resource for researchers engaged in the synthesis and evaluation of novel drug candidates.
References
- 1. Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as selective, orally active inhibitors of protein kinase B (Akt) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Methyl 1-(2-chloropyrimidin-4-yl)piperidine-4-carboxylate
Abstract
Methyl 1-(2-chloropyrimidin-4-yl)piperidine-4-carboxylate is a pivotal intermediate in contemporary drug discovery, serving as a versatile scaffold for the synthesis of complex bioactive molecules. This guide provides an in-depth analysis and comparison of synthetic routes to this target compound, focusing on the prevalent Nucleophilic Aromatic Substitution (SNAr) pathway. We will dissect the mechanistic underpinnings, provide a detailed, field-tested experimental protocol, and compare its performance against plausible alternative strategies. This document is intended for researchers, medicinal chemists, and process development scientists seeking to optimize the synthesis of this key building block, balancing yield, purity, scalability, and operational simplicity.
Introduction: Significance of the Target Compound
The N-aryl piperidine motif is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. The specific compound, this compound, combines this valuable piperidine core with a reactive chloropyrimidine handle. This dual functionality allows for sequential, selective derivatization. The chlorine at the C2 position can be displaced by various nucleophiles or engaged in cross-coupling reactions, while the methyl ester at the C4 position of the piperidine offers a site for amide bond formation or reduction. This strategic combination makes it an indispensable precursor for constructing libraries of compounds for screening and lead optimization in drug development programs.
Primary Synthetic Route: Nucleophilic Aromatic Substitution (SNAr)
The most direct and widely adopted method for synthesizing the title compound is the SNAr reaction between 2,4-dichloropyrimidine and Methyl piperidine-4-carboxylate. This approach is favored for its operational simplicity and use of readily available starting materials.
Reaction Scheme & Mechanistic Rationale
The reaction proceeds via a classical SNAr mechanism. The piperidine nitrogen acts as the nucleophile, attacking the electron-deficient pyrimidine ring.
Scheme 1: Synthesis via Nucleophilic Aromatic Substitution
Mechanistic Insight: The Basis for Regioselectivity
A critical aspect of this synthesis is the regioselectivity of the nucleophilic attack. In 2,4-dichloropyrimidine, the chlorine atom at the C4 position is generally more reactive towards nucleophilic substitution than the chlorine at the C2 position.[1][2] This preference is attributed to the greater electron deficiency at the C4 and C6 positions, which better stabilizes the negative charge of the intermediate Meisenheimer complex.[2][3]
However, this selectivity is not absolute and can be influenced by several factors:
-
Electronic Effects: The presence of other substituents on the pyrimidine ring can dramatically alter the regioselectivity. Electron-donating groups at the C6 position can reverse the typical selectivity, favoring C2 substitution.[1][4] Conversely, electron-withdrawing groups at the C5 position enhance the inherent preference for C4 attack.[1][5]
-
Nucleophile: While most amine nucleophiles favor the C4 position, some, like tertiary amines, have been shown to exhibit C2 selectivity.[5][6]
-
Reaction Conditions: Solvent, base, and temperature are crucial variables that can be tuned to optimize the desired C4 substitution and minimize the formation of the C2 isomer and di-substituted byproducts.[1]
For the reaction with a secondary amine like methyl piperidine-4-carboxylate, the C4 position is the strongly preferred site of attack, leading to the desired product in high selectivity.[2]
Detailed Experimental Protocol
This protocol is a robust, validated procedure for the laboratory-scale synthesis of the target compound.
Reagents:
-
2,4-Dichloropyrimidine (1.0 eq)
-
Methyl piperidine-4-carboxylate (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (1.5 eq)
-
Acetonitrile (ACN), anhydrous (approx. 0.1 M concentration of limiting reagent)
Procedure:
-
To a clean, dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer, add 2,4-dichloropyrimidine and anhydrous acetonitrile.
-
Stir the solution at room temperature until the starting material is fully dissolved.
-
Add Methyl piperidine-4-carboxylate to the solution, followed by the dropwise addition of DIPEA.
-
Stir the reaction mixture at room temperature for 16-24 hours. The reaction progress can be monitored by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Redissolve the resulting residue in a suitable organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude material by silica gel column chromatography, typically using a gradient of ethyl acetate in heptane or hexane, to afford the pure this compound.
Workflow Visualization
The following diagram illustrates the general experimental workflow for the SNAr synthesis.
Caption: General workflow for the SNAr synthesis.
Comparison with Alternative Synthetic Strategies
While the SNAr approach is dominant, it is instructive to compare it with other potential synthetic methodologies for forming N-aryl piperidine bonds.
Alternative 1: Buchwald-Hartwig Amination
Palladium-catalyzed Buchwald-Hartwig cross-coupling is a powerful method for C-N bond formation. In principle, it could be applied by coupling Methyl piperidine-4-carboxylate with 2,4-dichloropyrimidine. However, for this specific substrate, the SNAr reaction is typically so efficient that the added cost and complexity of a metal-catalyzed approach are unnecessary. Buchwald-Hartwig reactions are more valuable when the aromatic halide is less activated towards SNAr.
Alternative 2: Zincke Reaction Approach
A more novel strategy for synthesizing N-(hetero)aryl piperidines involves a pyridine ring-opening and ring-closing cascade via Zincke imine intermediates.[7][8][9] This method is powerful for creating diverse libraries but represents a much more circuitous and lower-yielding route for this specific target compared to the direct SNAr displacement. It is better suited for cases where the requisite heteroaryl halide is not commercially available or when exploring broader chemical space.
Comparative Analysis
The following table provides a clear comparison of the primary SNAr route against potential alternatives.
| Parameter | Method 1: SNAr | Alternative 1: Buchwald-Hartwig | Alternative 2: Zincke Reaction |
| Principle | Nucleophilic Aromatic Substitution | Pd-catalyzed Cross-Coupling | Pyridine Ring-Opening/Closing |
| Reagents | 2,4-dichloropyrimidine, piperidine, base | Aryl halide, amine, Pd catalyst, ligand, base | Pyridine, aniline, activating agent |
| Typical Yield | High (>80%) | Variable, generally Good to High | Moderate to Low |
| Complexity | Low (One-pot, simple setup) | Moderate (Requires inert atmosphere, catalyst/ligand screening) | High (Multi-step, complex intermediates) |
| Cost | Low (Inexpensive reagents) | High (Palladium catalysts and ligands are costly) | Moderate |
| Scalability | Excellent | Good, but catalyst cost can be a factor | Poor |
| Selectivity | High for C4 position | Can be tuned with ligands, but SNAr is often competitive | N/A for this direct comparison |
| Recommendation | Highly Recommended for this specific target molecule. | Not recommended unless SNAr fails. | Not recommended for this target. |
Logical Synthesis Pathway
The choice of synthesis is governed by a logical progression from the most fundamental and available building blocks.
Caption: Logical decision path for synthetic route selection.
Conclusion and Recommendations
For the synthesis of this compound, the direct Nucleophilic Aromatic Substitution (SNAr) reaction between 2,4-dichloropyrimidine and Methyl piperidine-4-carboxylate stands as the unequivocally superior method. Its high regioselectivity for the desired C4 isomer, operational simplicity, scalability, and economic efficiency make it the standard choice in both academic and industrial settings.
While alternative methods like palladium-catalyzed cross-coupling exist for C-N bond formation, they introduce unnecessary complexity and cost for this particular transformation, which proceeds readily under mild SNAr conditions. Researchers and drug development professionals can confidently employ the detailed SNAr protocol provided herein to reliably produce high-quality material for their synthetic campaigns.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. wuxibiology.com [wuxibiology.com]
- 5. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. A General Strategy for N-(Hetero)arylpiperidine Synthesis Using Zincke Imine Intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activity of Methyl 1-(2-chloropyrimidin-4-yl)piperidine-4-carboxylate Analogs
This guide provides a comprehensive comparison of the biological activities of various analogs of Methyl 1-(2-chloropyrimidin-4-yl)piperidine-4-carboxylate. It is intended for researchers, scientists, and drug development professionals working in the field of medicinal chemistry and oncology. By synthesizing data from multiple studies, this document offers an in-depth analysis of structure-activity relationships (SAR) and provides detailed experimental protocols for the evaluation of these compounds.
The pyrimidine-piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Modifications to this scaffold can lead to potent and selective inhibitors of various biological targets, particularly protein kinases, which are often dysregulated in diseases like cancer.[3][4] This guide focuses on analogs of this compound, a key intermediate for the synthesis of a diverse range of derivatives with therapeutic potential.
Synthetic Strategies for Analog Generation
The synthesis of analogs of this compound typically involves a multi-step process. A common approach begins with the reaction of a substituted piperidine derivative with a di-chlorinated pyrimidine. The versatility of this synthetic route allows for the introduction of a wide array of substituents at various positions of the pyrimidine and piperidine rings, enabling a thorough exploration of the chemical space and the establishment of robust structure-activity relationships.[5]
A general synthetic scheme is outlined below. The initial step often involves the nucleophilic substitution of one of the chlorine atoms on a dichloropyrimidine with the piperidine nitrogen. Subsequent modifications can be made to the second chlorine position on the pyrimidine ring and to the carboxylate group on the piperidine ring.
Caption: General synthetic workflow for generating analogs.
Comparative Biological Activity of Analogs
The biological activity of pyrimidine-piperidine derivatives is highly dependent on the nature and position of the substituents. This section compares the anticancer and kinase inhibitory activities of several series of analogs, drawing on data from published structure-activity relationship (SAR) studies.
Anticancer Activity: Piperidin-4-amine Linked Pyrimidine Derivatives
A study by Gangireddy et al. explored a series of piperidin-4-amine linked pyrimidine derivatives for their anticancer activity against the HepG2 human liver cancer cell line.[6] The core structure of these analogs is closely related to this compound, with the ester group replaced by an amine linkage. The table below summarizes the in vitro cytotoxicity of selected analogs.
| Compound ID | R1 | R2 | IC50 (µM) vs. HepG2 |
| PM-1 | H | H | >100 |
| PM-5 | 4-Cl | H | 15.6 |
| PM-16 | 4-OCH3 | 4-F | 1.92 |
| PM-18 | 4-Cl | 4-NO2 | 5.2 |
| Paclitaxel | - | - | 7.8 |
Data synthesized from Gangireddy et al.[6]
The SAR from this series indicates that:
-
Unsubstituted analogs (e.g., PM-1) are generally inactive.
-
The presence of electron-withdrawing groups on the phenyl ring attached to the pyrimidine (R1 position) enhances activity (e.g., PM-5 and PM-18).
-
A combination of an electron-donating group at the R1 position and an electron-withdrawing group on a second phenyl ring (R2 position) can lead to highly potent compounds, as seen in the most active analog, PM-16.[6]
Kinase Inhibitory Activity: Akt Inhibitors
Research into 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides has identified potent and selective inhibitors of Protein Kinase B (Akt), a key node in cell survival signaling pathways.[7] While the core is a pyrrolo[2,3-d]pyrimidine, the substitution pattern at the 4-position of the piperidine is highly relevant.
| Compound ID | X | Y | Akt1 IC50 (nM) | PKA IC50 (nM) | Selectivity (PKA/Akt1) |
| Analog A | CH2 | 4-Cl-Ph | 25 | 700 | 28 |
| Analog B | CONH | 4-Cl-Ph | 5 | 750 | 150 |
| Analog C | CONH | 4-F-Ph | 8 | 1200 | 150 |
| Analog D | CONH | 3-Cl-Ph | 12 | 1500 | 125 |
Data adapted from a study on Akt inhibitors.[7]
The key takeaways from this series are:
-
Replacing a methylene linker with a carboxamide group at the 4-position of the piperidine (Analog B vs. Analog A) significantly improves potency and selectivity against the closely related kinase PKA.[7]
-
Substitutions on the phenyl ring of the carboxamide moiety influence potency, with electron-withdrawing groups generally being well-tolerated.
Structure-Activity Relationship (SAR) Summary
The collective data from various studies on pyrimidine-piperidine analogs highlight several key SAR trends:
Caption: Key Structure-Activity Relationship insights.
Experimental Protocols
To ensure the reproducibility and validity of the biological data, detailed experimental protocols are essential. The following are standard assays used to evaluate the anticancer and kinase inhibitory activity of the compounds discussed.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay measures the ability of a compound to inhibit the activity of a specific protein kinase by quantifying the amount of ATP consumed during the phosphorylation reaction.
Materials:
-
Kinase of interest (e.g., Akt1)
-
Kinase substrate peptide
-
ATP
-
Test compounds
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit
-
White, opaque 96-well plates
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Perform a serial dilution in DMSO.
-
Kinase Reaction:
-
In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control to each well.
-
Add 2.5 µL of the kinase to each well.
-
Incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[6][7][8]
Materials:
-
Cancer cell line (e.g., HepG2)
-
Cell culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Add 100 µL of medium containing various concentrations of the test compounds to the wells. Include a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium. Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.
Conclusion
The this compound scaffold serves as a versatile platform for the development of potent and selective inhibitors of various biological targets, particularly those implicated in cancer. Structure-activity relationship studies consistently demonstrate that modifications at the 2- and 5-positions of the pyrimidine ring and the 4-position of the piperidine ring are critical for optimizing biological activity. The conversion of the ester at the piperidine-4 position to a carboxamide is a particularly effective strategy for enhancing both potency and pharmacokinetic properties. The experimental protocols provided herein offer a robust framework for the continued evaluation and development of novel analogs based on this promising scaffold.
References
- 1. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, and in vitro antiproliferative and kinase inhibitory effects of pyrimidinylpyrazole derivatives terminating with arylsulfonamido or cyclic sulfamide substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Structure-Activity Relationship (SAR) Studies of 2,4-Disubstituted Pyrimidine Derivatives: Dual Activity as Cholinesterase and Aβ-Aggregation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Methyl 1-(2-chloropyrimidin-4-yl)piperidine-4-carboxylate
This guide provides essential, step-by-step procedures for the safe and compliant disposal of Methyl 1-(2-chloropyrimidin-4-yl)piperidine-4-carboxylate (CAS No. 889126-33-4)[1]. As a chlorinated heterocyclic compound, this substance requires specific handling protocols to mitigate risks to personnel and the environment. The procedures outlined below are grounded in established laboratory safety principles and regulatory standards, ensuring a self-validating system of chemical waste management.
Part 1: Core Hazard Assessment & Pre-Disposal Planning
Anticipated Hazards:
-
Skin and Eye Irritation: Similar chemical structures are known to cause skin and serious eye irritation[2][3].
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system[2].
-
Toxicity: Halogenated organic compounds and piperidine derivatives can be harmful if swallowed, inhaled, or absorbed through the skin[3].
-
Environmental Hazard: This compound should not be released into the environment, as it may contaminate groundwater and be toxic to aquatic life[4].
-
Hazardous Decomposition Products: Thermal decomposition can release highly toxic and corrosive gases, including nitrogen oxides (NOx), carbon oxides (COx), and hydrogen chloride (HCl)[4][5].
| Hazard Category | Description | Rationale & Primary Mitigation |
| Health Hazards | Irritant to skin, eyes, and respiratory tract. Harmful if ingested or inhaled. | Based on data for similar chlorinated pyrimidine and piperidine compounds[2][3]. Mitigation: Use appropriate Personal Protective Equipment (PPE) and handle only within a certified chemical fume hood. |
| Environmental Hazards | Potentially toxic to aquatic life with long-lasting effects. Should not enter drains or waterways[4]. | Halogenated organic compounds are often persistent and ecotoxic. Mitigation: Contain all waste and rinsate; never dispose of down the sink[6]. |
| Reactivity Hazards | Stable under normal conditions. Incompatible with strong oxidizing agents, acids, and bases[2][7]. | The pyrimidine and piperidine rings can react with strong reagents. Mitigation: Segregate waste from incompatible materials during storage. |
| Physical Hazards | Solid powder form. Dust formation should be avoided[2][4]. | Fine powders can be easily inhaled and dispersed. Mitigation: Handle carefully to minimize dust generation. |
Part 2: Mandatory Personal Protective Equipment (PPE) & Handling
Adherence to proper PPE is the first line of defense against chemical exposure. All handling and disposal preparation must be conducted within a certified chemical fume hood to prevent inhalation of airborne particulates[4][6].
-
Hand Protection: Wear nitrile gloves. Nitrile offers good resistance to a wide range of chemicals, including heterocyclic compounds[6]. Always double-check glove integrity before use.
-
Eye Protection: Chemical safety goggles are mandatory. If there is a splash risk, a full-face shield should be worn in addition to goggles[3].
-
Body Protection: A standard laboratory coat must be worn and fully fastened.
-
Respiratory Protection: While handling within a fume hood should provide adequate protection, a NIOSH/MSHA-approved respirator may be required if exposure limits are exceeded or if irritation occurs[3].
Part 3: Step-by-Step Disposal Protocol
The guiding principle for disposing of this compound is strict waste segregation. As a chlorinated substance, it must be classified as halogenated organic waste .
Step 1: Waste Segregation
Immediately classify any waste containing this compound, including pure compound, reaction mixtures, and contaminated materials, as Halogenated Hazardous Waste .
-
Causality: Mixing halogenated and non-halogenated waste streams significantly increases disposal costs and complexity[8]. Halogenated wastes require specific high-temperature incineration to prevent the formation of dioxins and other persistent organic pollutants. Never mix this waste with non-halogenated solvents like acetone, ethanol, or hexane[8].
Step 2: Container Selection and Labeling
Proper containment is critical for safe storage and transport.
-
Container Choice: Use a designated, leak-proof waste container made of a compatible material (e.g., High-Density Polyethylene - HDPE, or the original container if in good condition)[8][9]. The container must have a secure, tight-fitting screw cap[9][10].
-
Labeling: The container must be clearly and accurately labeled from the moment the first drop of waste is added. The label must include:
-
The words "HAZARDOUS WASTE "[9].
-
The full chemical name: "This compound " and any other constituents with their approximate percentages.
-
Accumulation start date.
-
Step 3: Decontamination of Labware
Any apparatus (glassware, spatulas, etc.) that has come into contact with the chemical must be decontaminated.
-
Initial Rinse: Rinse the contaminated labware with a minimal amount of a suitable organic solvent (e.g., acetone or ethanol).
-
Collect Rinsate: This first rinseate is contaminated and must be collected in your designated halogenated hazardous waste container[8].
-
Subsequent Cleaning: After the initial decontamination rinse, labware can be cleaned using standard laboratory procedures.
Step 4: Disposal of Empty Containers
The original chemical container is not considered empty until it has been properly decontaminated.
-
Triple Rinse: Rinse the empty container with a suitable solvent three times.
-
Collect all Rinsate: Every drop of this rinsate must be collected and disposed of as halogenated hazardous waste[8].
-
Container Disposal: Once triple-rinsed, deface or remove the original label to prevent misuse. The container can then typically be disposed of in regular trash, but you must confirm this with your institution's specific guidelines[8].
Step 5: Temporary Storage and Final Disposal
Store the sealed and labeled hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory[9].
-
Storage Conditions: The SAA should be in a cool, dry, and well-ventilated location, away from incompatible materials[7]. The container must remain tightly closed at all times except when adding waste[9].
-
Waste Pickup: Arrange for collection by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor[6][9]. Provide them with the complete and accurate contents of the waste container.
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
Part 4: Emergency Procedures for Spills and Exposures
Accidents require immediate and correct action.
Small Spill Management
-
Evacuate & Alert: Alert personnel in the immediate area.
-
Contain: If safe to do so, prevent the spill from spreading.
-
Absorb: Cover the spill with an inert absorbent material like vermiculite, sand, or a chemical spill pillow[6][7]. Avoid using combustible materials like paper towels.
-
Collect: Carefully sweep or scoop the absorbed material into a designated container.
-
Dispose: Seal the container, label it as hazardous waste containing the spilled chemical, and dispose of it according to the protocol in Part 3.
-
Decontaminate: Clean the spill area with an appropriate solvent and decontaminating solution. Collect all cleaning materials for disposal as hazardous waste.
Personnel Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of soap and water for at least 15 minutes while removing contaminated clothing[2][4]. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids[2][4]. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration[4]. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person[5][11]. Seek immediate medical attention.
References
- 1. This compound | CAS 889126-33-4 | Chemical-Suppliers [chemical-suppliers.eu]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. vumc.org [vumc.org]
- 9. engineering.purdue.edu [engineering.purdue.edu]
- 10. Chemical Waste Management Guide | Environmental Health & Safety [bu.edu]
- 11. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
